molecular formula C10H15BFNO3 B1456401 (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 944279-23-6

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1456401
CAS No.: 944279-23-6
M. Wt: 227.04 g/mol
InChI Key: WIRZCZXOJWPDTM-UHFFFAOYSA-N
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Description

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BFNO3 and its molecular weight is 227.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZCZXOJWPDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191743
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
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Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944279-23-6
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944279-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a key building block in modern drug discovery and development. Its structural motifs—a fluorinated phenylboronic acid coupled with a dimethylaminoethoxy side chain—make it a highly valuable reagent for introducing specific physicochemical properties into drug candidates. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the dimethylaminoethoxy group often improves aqueous solubility and provides a basic handle for salt formation, crucial for optimizing pharmacokinetic profiles. This guide provides a comprehensive, technically-grounded protocol for its synthesis, focusing on the underlying chemical principles and practical execution for researchers in the field.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection is the carbon-boron bond, which is reliably formed through a lithiation-borylation sequence.[4][5][6] This approach identifies an aryl bromide as the immediate precursor. The ether linkage can be synthesized via a standard Williamson ether synthesis.

This leads to a proposed two-step synthesis starting from the commercially available 4-bromo-2-fluorophenol.

Diagram 1: Retrosynthetic Pathway

G Target This compound Precursor1 4-Bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene Target->Precursor1 Lithiation-Borylation Precursor2 4-Bromo-2-fluorophenol Precursor1->Precursor2 Williamson Ether Synthesis Reagent1 2-(Dimethylamino)ethyl chloride Precursor1->Reagent1 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Intermediate: 4-Bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene

The first stage involves the synthesis of the aryl bromide precursor. This is accomplished through a nucleophilic substitution reaction (Williamson ether synthesis) where the phenoxide of 4-bromo-2-fluorophenol attacks 2-(dimethylamino)ethyl chloride.

Mechanism and Rationale

The reaction begins with the deprotonation of the phenol using a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then displaces the chloride from 2-(dimethylamino)ethyl chloride. The choice of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is critical as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

Detailed Experimental Protocol

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4-Bromo-2-fluorophenol 191.00 10.0 g 52.3 mmol 1.0
2-(Dimethylamino)ethyl chloride HCl 144.04 8.3 g 57.6 mmol 1.1
Potassium Carbonate (K₂CO₃) 138.21 21.7 g 156.9 mmol 3.0

| Acetonitrile (ACN) | 41.05 | 200 mL | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol (10.0 g, 52.3 mmol), potassium carbonate (21.7 g, 156.9 mmol), and acetonitrile (200 mL).

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (8.3 g, 57.6 mmol) to the stirring suspension. Note: Using the hydrochloride salt requires additional base to neutralize the HCl in situ.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene as a pale yellow oil.

Part II: Formation of the Boronic Acid via Lithiation-Borylation

This final step is the most critical and requires stringent anhydrous and anaerobic conditions. The aryl bromide is converted to an aryllithium species, which then acts as a nucleophile to attack an electrophilic boron source, typically triisopropyl borate.

Mechanism and Rationale

The core of this transformation is a lithium-halogen exchange reaction.[4][5] A strong organolithium base, n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton or, in this case, perform a lithium-halogen exchange with the aryl bromide. This exchange is highly favorable and rapid at very low temperatures (-78°C). This low temperature is crucial to prevent side reactions, such as the reaction of the highly basic n-BuLi with other functional groups or the solvent.

The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. This forms a lithium borate 'ate' complex.[6][7] The reaction is then quenched with an aqueous acid (e.g., HCl), which hydrolyzes the borate ester to the desired boronic acid.

Detailed Experimental Protocol

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4-Bromo-1-(2-(...))benzene 262.12 10.0 g 38.1 mmol 1.0
n-Butyllithium (n-BuLi) 64.06 16.8 mL (2.5 M in hexanes) 42.0 mmol 1.1
Triisopropyl borate 188.08 9.7 mL 42.0 mmol 1.1
Tetrahydrofuran (THF), anhydrous 72.11 150 mL - -

| 2 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |

Procedure:

  • Set up an oven-dried, three-necked 500 mL round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve the intermediate 4-bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene (10.0 g, 38.1 mmol) in anhydrous tetrahydrofuran (150 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (16.8 mL of a 2.5 M solution in hexanes, 42.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C.

  • In a separate, dry dropping funnel, add triisopropyl borate (9.7 mL, 42.0 mmol). Add this to the aryllithium solution dropwise, again maintaining the temperature below -70°C.

  • After the addition is complete, stir the mixture at -78°C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding 2 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. The product may precipitate at the interface. Isolate the solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Wash the organic layers (or the redissolved solid) with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by trituration with diethyl ether or recrystallization from an appropriate solvent system (e.g., acetonitrile/water) to give This compound as a white to off-white solid.

Diagram 2: Experimental Workflow

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Lithiation-Borylation A Combine Phenol, K2CO3, and Reagent in ACN B Reflux for 12-16h A->B C Cool and Filter B->C D Concentrate Filtrate C->D E Purify via Chromatography D->E F Dissolve Aryl Bromide in Anhydrous THF E->F Intermediate Product G Cool to -78°C F->G H Add n-BuLi Dropwise G->H I Add Triisopropyl Borate H->I J Warm to RT & Quench with HCl I->J K Isolate and Purify Product J->K

Caption: Step-by-step workflow for the two-stage synthesis.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.

  • ¹¹B NMR: To confirm the formation of the boronic acid.

  • LC-MS: To determine purity and confirm the molecular weight of the product.

Safety and Handling Precautions

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Triisopropyl borate: Flammable liquid and irritant.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

References

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7609-7612. [Link]

  • Aggarwal, V. K., et al. (2017). A user's guide to lithiation–borylation. [Link]

  • Inam, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 445-455. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids represent a class of compounds with escalating importance in medicinal chemistry, underscored by the regulatory approval of several boronic acid-based drugs. Their unique ability to form reversible covalent bonds with diols makes them attractive pharmacophores for various biological targets. This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of a novel boronic acid derivative, (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. We present a logical, workflow-driven approach intended for researchers, medicinal chemists, and drug development scientists. The methodologies detailed herein are designed to establish a robust data package covering the compound's identity, purity, acidity, solubility, and stability, which are critical parameters for advancing a candidate from discovery to development. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and reproducible characterization cascade.

Introduction and Strategic Importance

The incorporation of a boronic acid moiety into drug candidates has become a powerful strategy in modern drug discovery. The boron atom's empty p-orbital allows it to act as a Lewis acid, most notably forming a tetrahedral boronate complex with the N-terminal threonine hydroxyl group in the active site of the proteasome, a mechanism central to the action of drugs like bortezomib. The subject of this guide, this compound, is a structurally complex molecule featuring several key functional groups:

  • A Phenylboronic Acid: The core pharmacophore, capable of covalent interactions. The fluorine substituent is known to enhance Lewis acidity, potentially lowering the pKa into a more physiologically relevant range.

  • A Tertiary Amine: A dimethylamino group, which will be protonated at physiological pH, influencing solubility, cell permeability, and potential off-target interactions.

  • An Ether Linkage: Providing conformational flexibility.

A thorough understanding of this molecule's physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug development. These properties govern everything from its behavior in initial screening assays to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document outlines the critical experiments required to build this foundational understanding.

Core Molecular Properties and Identity

The first step in any characterization is to confirm the fundamental properties of the molecule. This establishes a baseline for all subsequent experiments.

PropertyDataSource / Method
IUPAC Name This compound-
CAS Number 1186215-34-8Commercial Vendor Data[1]
Molecular Formula C₁₀H₁₅BFNO₃Calculated
Molecular Weight 227.04 g/mol Calculated

Note: The molecular formula and weight were calculated based on the structure, as vendor data appeared to be for a different scaffold.

Structural Confirmation: Spectroscopic & Chromatographic Analysis

It is imperative to confirm that the synthesized material is structurally correct and to assess its purity. A suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A multi-nuclear approach provides an unambiguous structural fingerprint.

    • ¹H NMR: Will confirm the presence and connectivity of all protons, including the aromatic protons, the ethyl bridge, and the N-methyl groups.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for confirming the presence and position of the single fluorine atom on the aromatic ring, a technique well-suited for fluorinated boronic acids.[2]

    • ¹¹B NMR: Characterizes the boron center, distinguishing between the trigonal boronic acid and any potential tetrahedral boronate species.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

    • Expertise & Experience: Boronic acids are notoriously challenging to analyze by MS due to their tendency to undergo thermally induced dehydration in the ion source, leading to the formation of cyclic trimers known as boroxines.[3] This can complicate spectral interpretation. To mitigate this, a soft ionization technique like electrospray ionization (ESI) is required. Development of an Ultra-High-Performance Liquid Chromatography (UPLC-MS) method using a mobile phase like 10 mM ammonium acetate in acetonitrile can successfully analyze a broad range of boronic acids by minimizing the formation of boroxines and other adducts.[4][5]

  • Chromatographic Purity (UPLC): A high-resolution UPLC method coupled with a UV detector is the gold standard for purity assessment. The method should be capable of separating the parent compound from any starting materials, byproducts, or degradants.

Acidity Constant (pKa) Determination

Trustworthiness: The pKa values of an ionizable drug candidate are among its most influential physicochemical properties. They directly dictate the molecule's charge state at any given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. For this compound, two key ionizations are expected:

  • The protonation of the tertiary dimethylamino group (a base, pKa₁).

  • The ionization of the Lewis acidic boronic acid group (an acid, pKa₂).

The fluorine atom ortho to the boronic acid is expected to lower the pKa of the boronic acid group, making it more acidic than unsubstituted phenylboronic acid (pKa ~8.8).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.[6]

Objective: To determine the pKa values corresponding to the dimethylamino and boronic acid groups.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system, such as 20% v/v methanol in water, with a constant ionic strength maintained by 0.15 M KCl.

  • Inert Atmosphere: Blanket the titration vessel with an inert gas (e.g., Argon) throughout the experiment. This is a critical step to prevent atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would interfere with the titration of weakly acidic/basic groups.

  • Acidification: Titrate the solution to a low pH (e.g., pH 2.0) with a standardized solution of 0.1 M HCl to ensure both functional groups are fully protonated.

  • Titration: Perform a forward titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points, which can be precisely located by analyzing the first and second derivatives of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Water/MeOH + 0.15M KCl prep2 Blanket with Argon Gas prep1->prep2 Prevent CO₂ contamination titr1 Titrate to pH 2 with 0.1M HCl prep2->titr1 titr2 Titrate from pH 2 to 12 with 0.1M NaOH titr1->titr2 an1 Plot pH vs. Volume NaOH titr2->an1 an2 Calculate 1st & 2nd Derivatives an1->an2 an3 Identify Inflection Points an2->an3 an4 Determine pKa at Half-Equivalence Points an3->an4

Aqueous Solubility Profile

Authoritative Grounding: Poor aqueous solubility is a primary cause of failure for drug candidates. Determining the equilibrium solubility, particularly as a function of pH, is mandated by regulatory bodies and is fundamental to the Biopharmaceutics Classification System (BCS).[7] The "shake-flask" method is the gold-standard technique for this purpose.[8]

Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of the compound in aqueous buffers relevant to the physiological pH range.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the small intestine).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 2 mL) of each buffer. The excess solid is critical to ensure that an equilibrium between the solid and dissolved states is achieved.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or rotator set to 37 ± 1 °C. Agitate the samples for a defined period.

  • Equilibrium Confirmation (Self-Validation): To ensure true equilibrium has been reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between the last two time points.

  • Phase Separation: After equilibration, separate the undissolved solid from the supernatant. Centrifugation at high speed (e.g., >10,000 rpm) is a reliable method.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated UPLC-UV method.

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffering capacity was maintained.[8]

pH of BufferExpected Predominant SpeciesPredicted Solubility Trend
1.2 Dicationic (Amine and Boronic Acid Protonated)High
4.5 Monocationic (Amine Protonated)Moderate to High
6.8 Zwitterionic/NeutralLowest Solubility (near pI)
> pKa₂ Anionic (Boronic Acid Deprotonated)Increasing

G cluster_sampling Equilibrium Check (Self-Validation) start Add Excess Solid to Buffer Vials (pH 1.2, 4.5, 6.8) equilibrate Equilibrate at 37°C with Agitation start->equilibrate sample24 Sample at 24h equilibrate->sample24 sample48 Sample at 48h sample24->sample48 sample72 Sample at 72h sample48->sample72 compare Compare Concentrations (48h vs 72h) sample72->compare separate Phase Separation (Centrifugation) compare->separate Equilibrium Reached quantify Quantify Supernatant (UPLC-UV) separate->quantify result Report Solubility (mg/mL) quantify->result

Chemical Stability Assessment

Boronic acids are susceptible to specific degradation pathways that can impact shelf-life and in vivo performance. A proactive assessment of stability is crucial.

  • Oxidative Stability: Boronic acids can undergo oxidative deboronation, particularly in the presence of reactive oxygen species (ROS).[1] A forced degradation study can be performed by exposing a solution of the compound to a controlled concentration of hydrogen peroxide (a common ROS model) and monitoring the degradation over time by UPLC. This provides insight into its potential metabolic instability.

  • Hydrolytic Stability: The stability of the compound across the physiological pH range should be assessed. Solutions in the standard pH 1.2, 4.5, and 6.8 buffers are incubated at a set temperature (e.g., 40°C) and analyzed by UPLC at various time points (e.g., 0, 24, 48, 72 hours) to check for any pH-dependent degradation.

Conclusion: Synthesizing a Comprehensive Profile

The experimental framework detailed in this guide provides a robust pathway for the comprehensive physicochemical characterization of this compound. By systematically determining its identity, purity, acidity, solubility, and stability, researchers and drug development professionals can build a data-driven understanding of the molecule. This knowledge is fundamental for interpreting biological data, designing appropriate formulations, and making informed decisions on the progression of this promising compound through the drug discovery pipeline. The emphasis on the rationale behind each experimental choice and the inclusion of self-validating steps ensures the integrity and trustworthiness of the resulting data package.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. JoVE.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • (3-(Dimethylamino)-4-fluorophenyl)boronic acid. Lead Sciences.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Annex 4.

Sources

Omipalisib (GSK2126458): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Potent Dual PI3K/mTOR Inhibitor

Introduction

Omipalisib, also known as GSK2126458, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][3] Omipalisib distinguishes itself through its sub-nanomolar inhibitory activity against both PI3K and mTOR complexes, positioning it as a significant compound in preclinical and clinical investigations for oncology and other indications.[4][5][6] This guide provides a comprehensive technical overview of Omipalisib, including its physicochemical properties, mechanism of action, synthesis, and key characterization data, tailored for researchers and drug development professionals.

Physicochemical and Structural Characterization

While the user's initial query referenced CAS number 944279-23-6, which corresponds to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid, the vast body of scientific literature points to the well-characterized compound GSK2126458 (Omipalisib) with CAS Number 1086062-66-9 .[7]

Table 1: Chemical and Physical Properties of Omipalisib (GSK2126458)

PropertyValueSource
IUPAC Name 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide[1][7]
Synonyms GSK2126458, GSK458, Omipalisib[4][5]
Molecular Formula C25H17F2N5O3S[7]
Molecular Weight 505.5 g/mol [5][7]

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

Omipalisib exerts its therapeutic effects by potently and competitively inhibiting the ATP-binding site of both PI3K and mTOR kinases.[8][9] This dual inhibition is critical, as it simultaneously blocks the primary signaling cascade and a key downstream effector, potentially overcoming feedback activation of Akt that can occur with mTORC1-specific inhibitors.[8]

The PI3K/mTOR pathway is a central signaling node that integrates extracellular cues to regulate essential cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival.

A crucial downstream target of Akt is the mTOR complex 1 (mTORC1). mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating substrates like p70S6K and 4E-BP1. mTOR also exists in a second complex, mTORC2, which is responsible for the full activation of Akt through phosphorylation at Ser473.[3]

Omipalisib's potent inhibition of all class I PI3K isoforms (p110α, β, δ, and γ) and both mTORC1 and mTORC2 complexes leads to a comprehensive shutdown of this signaling axis.[4][5][6] This results in decreased levels of phosphorylated Akt (pAkt), leading to the induction of cell cycle arrest, primarily in the G1 phase, and in some cases, apoptosis.[7][10]

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) p70S6K p70S6K mTORC1->p70S6K phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Proliferation Cell Proliferation & Survival p70S6K->Proliferation EBP1->Proliferation promotes Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Figure 1: Simplified schematic of the PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.

Biological Activity and Characterization Data

Omipalisib is characterized by its exceptional potency against both PI3K and mTOR. The following tables summarize key in vitro activity data.

Table 2: In Vitro Inhibitory Activity of Omipalisib (Ki values)

TargetKi (nM)Source
p110α 0.019[4][5]
p110β 0.13[4][5]
p110δ 0.024[4][5]
p110γ 0.06[4][5]
mTORC1 0.18[4][5]
mTORC2 0.3[4][5]

Table 3: Cellular Activity of Omipalisib (IC50 values)

Cell LineAssayIC50 (nM)Source
HCC1954 (Breast Carcinoma) pAKT Inhibition2[7]
T47D (Breast Cancer) pAkt-S473 Inhibition0.41[4][5]
BT474 (Breast Cancer) pAkt-S473 Inhibition0.18[4][5]
T47D (Breast Cancer) Cell Proliferation3[4][5]
BT474 (Breast Cancer) Cell Proliferation2.4[4][5]

In various human tumor cell lines, Omipalisib has demonstrated broad inhibitory activity on cell growth and has been shown to induce cell death.[7] Notably, its primary mechanism of action in many cancer cells appears to be cell cycle arrest, particularly in the G1 phase, rather than the direct induction of apoptosis.[7] However, in some contexts, such as in oncogenically transformed cells from neurocutaneous melanocytosis, Omipalisib has been shown to induce autophagic cell death.[11][12]

Synthesis and Radiosynthesis

The synthesis of Omipalisib has been described in the literature. A key step involves a Suzuki coupling reaction.[7] Radiosynthesis of [11C]GSK2126458 and [18F]GSK2126458 has also been developed for use as potential PET imaging agents to visualize PI3K and mTOR expression in cancers.[13]

Experimental Protocols

PI3K Enzyme Inhibition Assay (Illustrative)

This protocol is a generalized representation based on described methodologies.

  • Prepare Reagents:

    • PI3K Reaction Buffer (e.g., dilute stock 1:4 with de-ionized water, add fresh DTT to a final concentration of 5 mM).[5]

    • PI3K enzyme solution (at twice the final desired concentration in 1X reaction buffer).[5]

    • Substrate solution containing PIP2 and ATP (at twice the final desired concentration in 1X reaction buffer).[5]

    • Omipalisib serial dilutions.

    • Stop solution.[5]

  • Assay Procedure:

    • Add 2.5 µL of the PI3K enzyme solution to all wells of a suitable microplate.[5]

    • Add Omipalisib or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.[5]

    • Initiate the reaction by adding 2.5 µL of the 2X substrate solution.[5]

    • Incubate for 1 hour at room temperature.[5]

    • Quench the reaction by adding 2.5 µL of the stop solution.[5]

  • Detection:

    • The product of the kinase reaction (PIP3) can be detected using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).[5] The HTRF signal is measured on a plate reader with appropriate excitation and emission wavelengths.[5]

Figure 2: A simplified workflow for a PI3K enzyme inhibition assay.

Clinical Development and Applications

Omipalisib has been evaluated in human clinical trials for the treatment of various solid tumors and lymphoma.[3][7] Phase I studies have established the maximum tolerated dose (MTD) and have shown that Omipalisib is generally well-tolerated, with diarrhea and skin rash being the most common treatment-related adverse events.[14] Durable objective responses have been observed in patients with several tumor types, including sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.[14] Interestingly, these responses were not consistently associated with the presence of PIK3CA mutations, suggesting that other biomarkers may be needed to predict patient response.[14]

Beyond oncology, Omipalisib has also been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[7][15] An experimental medicine study in IPF patients demonstrated acceptable tolerability and confirmed target engagement in both blood and lungs.[15]

Conclusion

Omipalisib (GSK2126458) is a potent and well-characterized dual PI3K/mTOR inhibitor with significant therapeutic potential. Its ability to comprehensively block a key signaling pathway implicated in cancer and other diseases has driven its progression into clinical trials. For researchers and drug development professionals, Omipalisib serves as a valuable tool for interrogating the PI3K/mTOR pathway and as a promising clinical candidate. Further research is warranted to identify predictive biomarkers for patient selection and to explore its efficacy in combination with other therapeutic agents.

References

  • New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • Shen, M. H., et al. (2018). The dual PI3K/mTOR inhibitor GSK2126458 is effective for treating solid renal tumours in Tsc2+/- mice through suppression of cell proliferation and induction of apoptosis. Oncogenesis, 7(1), 9. [Link]

  • Knight, S. D., et al. (2009). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics, 8(12 Supplement), C62. [Link]

  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1574. [Link]

  • Kings, S., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 281-288. [Link]

  • Kings, S., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 281-288. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939. [Link]

  • Maher, T. M., et al. (2017). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 49(5), 1602299. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • Hardwicke, M. A., et al. (2009). Abstract C63: Biological characterization of GSK2126458, a novel and potent inhibitor of phosphoinositide 3-kinase and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics, 8(12 Supplement), C63. [Link]

  • Janku, F., et al. (2018). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 10(7), 235. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Characterization of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a key building block in contemporary drug discovery and materials science. Its unique trifunctional nature, incorporating a boronic acid moiety for coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a dimethylaminoethoxy group to enhance solubility and provide a potential site for salt formation or further derivatization, makes it a valuable synthon. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of this molecule in solution. This guide provides an in-depth analysis of the expected multinuclear NMR data for this compound, grounded in established principles of NMR spectroscopy and data from analogous compounds. We will explore the nuances of sample preparation, predict the key features of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, and outline robust experimental protocols for data acquisition and interpretation.

The Foundational Challenge: The Dynamic Nature of Boronic Acids in Solution

Before delving into the specifics of the NMR spectra, it is crucial to address a fundamental characteristic of boronic acids: their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines, in solution. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. The formation of these trimers can lead to complex and often broadened NMR spectra, complicating interpretation.

To ensure the acquisition of clean, monomeric spectra of this compound, specific sample preparation techniques are recommended. The use of coordinating solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can effectively break up the boroxine trimers by forming adducts with the boron center. The addition of a small amount of D₂O can also shift the equilibrium towards the monomeric boronic acid.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from structurally related compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.5 - 7.3m3HAr-H Complex multiplet due to coupling with both ¹⁹F and adjacent protons.
~8.0br s2HB(OH )₂Broad singlet, exchangeable with D₂O.
~4.2t2HO-CH₂ -CH₂-NTriplet, J ≈ 5-6 Hz.
~2.8t2HO-CH₂-CH₂ -NTriplet, J ≈ 5-6 Hz.
~2.3s6HN(CH₃ )₂Sharp singlet.
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~160 - 157 (d)C -FDoublet due to ¹JCF coupling (J ≈ 240-250 Hz).
~148 - 145 (d)C -ODoublet due to ²JCF coupling (J ≈ 10-15 Hz).
~128 - 125 (d)C -BDoublet due to ³JCF coupling (J ≈ 3-5 Hz).
~120 - 117 (d)Ar-C HDoublet due to JCF coupling.
~115 - 112 (d)Ar-C HDoublet due to JCF coupling.
~110 - 107 (d)Ar-C HDoublet due to JCF coupling.
~68O-C H₂-CH₂-N
~58O-CH₂-C H₂-N
~45N(C H₃)₂
Predicted ¹⁹F and ¹¹B NMR Data
NucleusSolventFrequencyPredicted Chemical Shift (δ, ppm)Notes
¹⁹FDMSO-d₆376 MHz~ -115 to -125Referenced to CFCl₃. The exact shift is sensitive to the electronic environment.
¹¹BDMSO-d₆128 MHz~ 28 - 33Referenced to BF₃·OEt₂. The chemical shift for tricoordinate boronic acids typically falls in this range.[1]

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocols are recommended.

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

Rationale for Solvent Choice: DMSO-d₆ is an excellent choice as it is a polar, aprotic solvent that effectively solvates the boronic acid and disrupts boroxine formation. Its high boiling point also allows for variable temperature studies if necessary.

NMR Data Acquisition Parameters

The following provides a general set of parameters for acquiring the necessary spectra. These may need to be optimized based on the specific instrument and sample concentration.

G Acquisition Acquisition

Caption: Recommended NMR acquisition parameters.

Self-Validation: The consistency of the data across all four nuclei serves as a self-validating system. For instance, the couplings observed in the ¹H and ¹³C spectra due to the fluorine atom should correlate with the ¹⁹F spectrum. Similarly, the presence of a single, relatively sharp peak in the ¹¹B spectrum is indicative of the monomeric boronic acid species.

Spectral Interpretation: Unraveling the Molecular Signature

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is predicted to be the most complex, showing a multiplet for the three aromatic protons. The fluorine atom at position 3 will introduce both ortho and meta H-F couplings, and the protons will also exhibit standard H-H couplings. The signals for the 2-(dimethylamino)ethoxy side chain are expected to be more straightforward, with two triplets for the methylene groups and a sharp singlet for the two equivalent methyl groups. The B(OH)₂ protons will appear as a broad singlet that will exchange upon the addition of a drop of D₂O, a key diagnostic feature.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be characterized by the significant influence of the fluorine atom. The carbon directly attached to the fluorine (C-3) will appear as a large doublet with a ¹JCF coupling constant of approximately 240-250 Hz. The surrounding carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.), which are invaluable for unambiguous signal assignment. The ipso-carbon attached to the boron atom (C-1) may be broadened due to the quadrupolar nature of the boron nucleus and can sometimes be difficult to observe.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

¹¹B NMR Spectrum

The ¹¹B NMR spectrum is a crucial tool for confirming the state of the boronic acid. A relatively sharp signal in the range of 28-33 ppm is characteristic of a tricoordinate, sp²-hybridized boron atom in a monomeric boronic acid.[1] The presence of broader signals or multiple peaks could indicate the formation of boroxines or other boron species.

Potential Impurities and Their NMR Signatures

A thorough analysis of the NMR spectra should also consider potential impurities from the synthesis of this compound. Common synthetic routes may involve the lithiation of a brominated precursor followed by quenching with a trialkyl borate.

Potential Impurities:

  • Starting Material (e.g., 1-bromo-4-(2-(dimethylamino)ethoxy)-2-fluorobenzene): Residual starting material would be readily identifiable by its characteristic aromatic proton and carbon signals, and the absence of the boronic acid group.

  • Homocoupling Byproducts: Dimeric species formed during the lithiation step could be present. These would exhibit more complex aromatic signals in the ¹H NMR spectrum.

  • Hydrolysis Products: Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, can occur under certain conditions. This would result in a simplified aromatic spectrum.

Conclusion

The comprehensive NMR spectroscopic characterization of this compound is essential for its quality control and effective application in research and development. By employing the robust experimental protocols and interpretive strategies outlined in this guide, researchers can confidently elucidate the structure and purity of this important building block. The predicted spectral data, based on sound chemical principles and analogous compound analysis, provide a reliable benchmark for experimental verification. The interplay of multinuclear NMR data offers a powerful, self-validating approach to confirming the identity and integrity of this versatile molecule.

References

  • General Principles of NMR Spectroscopy: For a comprehensive understanding of the theoretical basis of NMR, refer to foundational texts such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • ¹¹B NMR of Boronic Acids: The typical chemical shift range for tricoordinate boronic acids is well-documented in the literature. For example, see publications that focus on the characterization of organoboron compounds. A general reference can be found on the SDSU Chemistry department's website regarding ¹¹B NMR chemical shifts.[1]

Sources

Commercial availability of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized arylboronic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a boronic acid moiety, and a dimethylaminoethoxy side chain, offers a confluence of properties valuable for drug discovery and cross-coupling applications. This guide provides a comprehensive overview of its chemical profile, commercial availability, and practical application. We delve into the nuances of supplier specifications, stability considerations, and provide a field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction, grounded in mechanistic principles.

The Strategic Value of Substituted Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance make them indispensable tools for constructing carbon-carbon bonds.[1] The specific architecture of this compound is not accidental; each substituent is strategically placed to modulate its chemical and biological properties.

  • Fluorine Atom: The presence of an ortho-fluorine atom significantly influences the molecule's electronic properties and acidity. Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the boronic acid, which is critical for applications like glucose sensing where binding at physiological pH is required.[2]

  • Dimethylaminoethoxy Side Chain: This basic, flexible side chain can dramatically improve aqueous solubility, a common challenge in drug development. The tertiary amine can act as an intramolecular catalyst or a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with biological targets.

  • Boronic Acid Moiety: As the key functional group, it is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of biaryl structures, which are privileged motifs in many pharmaceutical agents.[3]

Chemical Profile and Handling

Identifiers and Structure

It is crucial to distinguish between the free boronic acid and its common synthetic precursors or protected forms, such as the pinacol ester, as they may have different CAS numbers.

  • Chemical Name: this compound

  • CAS Number: 944279-23-6[4][5]

  • Molecular Formula: C₁₀H₁₅BFNO₃[4]

  • Molecular Weight: 227.05 g/mol [5]

Physicochemical Properties

The data below is compiled from typical supplier specifications and computational models. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

PropertyValueSource
Physical Form Solid, typically off-white to light yellow powder.[6]
Purity Typically ≥95% or ≥97% by HPLC/NMR.[4][6]
Solubility Soluble in methanol, DMSO, and DMF. Limited solubility in water.Inferred from structure
Hazard Irritant. Standard precautions for handling fine chemicals apply.[5]
Critical Stability and Storage Insights

From an application scientist's perspective, understanding the stability of boronic acids is paramount for reproducible results. The primary degradation pathway is protodeboronation , the cleavage of the C–B bond, which is often promoted by aqueous or protic solvents.

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] Its hygroscopic nature necessitates storage in a desiccator.

  • Solution Stability: Aqueous solutions are susceptible to hydrolysis and should be prepared fresh immediately before use. For extended storage or in automated systems, consider using anhydrous aprotic solvents like acetonitrile or THF. On-column degradation during HPLC analysis is also a known phenomenon that can be mitigated by using faster gradients or aprotic sample diluents.

Commercial Availability and Supplier Evaluation

This compound is available from several fine chemical suppliers who specialize in building blocks for research and development.

Representative Commercial Suppliers

The following table lists some known suppliers. Availability and purity can vary, and inclusion on this list does not constitute an endorsement.

SupplierTypical PurityNotes
Leap Chem Co., Ltd. Research GradeListed as a supplier of this specific boronic acid.[7]
Matrix Scientific ≥95%Provides CAS number and key molecular data.[5]
AccelaChem ≥95%Lists the compound as part of its product catalog.[4]
A Scientist's Guide to Quality Assessment

When sourcing this reagent, especially for sensitive applications, it is crucial to look beyond the catalog description.

  • Verify the Structure: Always request a lot-specific Certificate of Analysis (CoA) with ¹H NMR and HPLC-MS data to confirm the structure and purity.

  • Check for Anhydrides (Boroxines): Commercial boronic acids often contain varying amounts of their corresponding cyclic anhydride trimers (boroxines). While often usable in Suzuki couplings (as the base promotes hydrolysis back to the monomeric acid), high boroxine content can affect reaction stoichiometry. Recrystallization may be necessary for highly sensitive reactions.[8]

  • Inquire About Residual Solvents and Metals: For later-stage drug development, inquire about residual palladium from its synthesis or other elemental impurities.

Application Highlight: Suzuki-Miyaura Cross-Coupling

This reagent is an excellent coupling partner for forming biaryl systems. The following section details the mechanism and a robust protocol.

The "Why" Behind the Mechanism: A Self-Validating System

The Suzuki-Miyaura catalytic cycle is a well-understood, self-validating process. Each step is designed to logically proceed to the next, regenerating the active catalyst. Understanding this causality is key to troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)L₂-Ar² Transmetalation Complex oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_output Ar¹-Ar² (Coupled Product) transmetal_complex->product_output product_complex Product Complex base_input Base (e.g., Cs₂CO₃) base_input->transmetal_complex Activates Boronic Acid boronic_input Ar²-B(OH)₂ (Our Boronic Acid) boronic_input->transmetal_complex halide_input Ar¹-X (Aryl Halide) halide_input->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond. This is often the rate-limiting step. Aryl bromides and iodides are more reactive than chlorides.[9]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide. The choice of base is critical; stronger bases like Cs₂CO₃ can accelerate this step, especially with sterically hindered partners.[10]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to restart the cycle.[1]

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize an unsymmetrical biaryl via Suzuki-Miyaura coupling.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

Methodology:

  • Vessel Preparation (The "Why"): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (e.g., 1 mmol), this compound (1.2 mmol), and Cesium Carbonate (2.0 mmol). Using a flame-dried flask under inert gas is crucial because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and lower yields.

  • Inert Atmosphere (The "Why"): Seal the flask, and cycle between vacuum and backfilling with argon or nitrogen at least three times. This process, known as degassing, removes atmospheric oxygen that would otherwise oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Solvent Addition (The "Why"): Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe. The biphasic solvent system is common; dioxane solubilizes the organic reagents, while water solubilizes the inorganic base, facilitating the reaction at the interface.[10] The solvents must be degassed (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup and Purification (The "Why"):

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. This provides a clear filtrate for extraction.

    • Wash the filtrate with water and then with brine to remove residual base and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to isolate the desired biaryl compound.

Overview of Synthesis

Understanding the synthetic route to a reagent provides insight into its potential impurity profile. A common method for synthesizing substituted aminophenylboronic acids involves a lithium-halogen exchange followed by borylation.[2][3]

Synthesis_Workflow start Substituted Bromoaniline Precursor protection Amine Protection (e.g., TMS-Cl) start->protection lithiation Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) protection->lithiation borylation Borylation (e.g., Triisopropyl borate) lithiation->borylation hydrolysis Acidic Hydrolysis & Deprotection borylation->hydrolysis product (4-(2-(...))ethoxy)-3-fluoro phenyl)boronic acid hydrolysis->product

Caption: General synthetic workflow for aminophenylboronic acids.

  • Starting Material: The synthesis likely begins with a suitably substituted bromo-fluoro-phenol, which is then etherified to install the dimethylaminoethoxy side chain.

  • Lithiation: The aryl bromide is treated with a strong organolithium base (like n-BuLi) at low temperatures (-78 °C) to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate.

  • Borylation: This intermediate is quenched with an electrophilic boron source, typically a trialkyl borate like trimethyl or triisopropyl borate.[2]

  • Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester and removes any acid-labile protecting groups to yield the final boronic acid.

Implication for Purity: This route can potentially leave trace impurities such as debrominated starting material (from quenching of the aryllithium by trace protons) or inorganic lithium/boron salts. A thorough aqueous workup and final purification are essential for a high-purity product.

Conclusion

This compound is a sophisticated and valuable building block for modern chemical synthesis, particularly in the realm of drug discovery. Its commercial availability from specialized suppliers makes it accessible to the research community. For successful and reproducible application, scientists must possess a thorough understanding of its chemical properties, pay close attention to its stability and handling requirements, and apply mechanistically sound protocols. By carefully evaluating suppliers and employing robust experimental design, researchers can effectively leverage this reagent to accelerate the synthesis of complex molecular targets.

References

  • BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • PMC, NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction.
  • ResearchGate.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • BuyersGuideChem. 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid.
  • ChemicalBook. 4-Aminophenylboronic acid.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • Sigma-Aldrich. 3-Aminophenylboronic acid.
  • ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.
  • Semantic Scholar. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)
  • Echemi.
  • TCI Chemicals. 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride).
  • Organic Syntheses. Organic Syntheses Procedure.
  • AccelaChem. 944279-23-6,4-[2-(Dimethylamino)ethoxy]-3-fluorophenylboronic Acid.
  • CP Lab Safety. 3-Aminophenylboronic Acid, Monohydrate (contains varying amounts of Anhydride), 25g, Each.
  • Matrix Scientific. 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid.
  • PubChem. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645.
  • Sigma-Aldrich. 4-Fluorophenylboronic acid = 95.
  • Sigma-Aldrich. (3-(Dimethylamino)-4-fluorophenyl)boronic acid.
  • PubChem. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid.
  • TCI Chemicals (India). 4-Fluorophenylboronic Acid.
  • precisionFDA. (4-FLUOROPHENYL)BORONIC ACID.

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An In-Depth Technical Guide to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Functionalized Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties, particularly boronic acids, has transitioned from a niche interest to a mainstream strategy in the design of novel therapeutics.[1] The unique electronic properties of the boronic acid group, its ability to form reversible covalent bonds with diols, and its utility as a versatile synthetic handle have cemented its importance.[2][3] Among the diverse array of boronic acids, functionalized phenylboronic acids are of particular significance, serving as crucial building blocks in the synthesis of complex molecular architectures.[1][4] This guide focuses on a specific, highly functionalized example: (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. The convergence of a fluorine substituent, a dimethylaminoethoxy side chain, and the boronic acid group within a single molecule creates a scaffold with intriguing potential for modulating physicochemical properties and biological activity. This document serves as a comprehensive technical resource, detailing the molecular structure, synthesis, and potential applications of this compound, with a particular emphasis on its relevance to drug discovery and development.

Section 1: Molecular Structure and Physicochemical Properties

This compound is a substituted phenylboronic acid with the chemical formula C₁₀H₁₅BFNO₃.[3] The strategic placement of its functional groups dictates its chemical reactivity and potential biological interactions.

Structural Elucidation

The core of the molecule is a phenyl ring substituted with a boronic acid group [-B(OH)₂]. This group is a key functional moiety, enabling participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] A fluorine atom is positioned ortho to the boronic acid group, which can influence the acidity of the boronic acid and introduce a point of metabolic stability.[2] Para to the boronic acid is an ethoxy linkage bearing a terminal dimethylamino group. This side chain can significantly impact the molecule's solubility, basicity, and potential for protein-ligand interactions.

Retrosynthesis Target This compound Precursor1 4-Bromo-2-fluoro-1-(2-(dimethylamino)ethoxy)benzene Target->Precursor1 Borylation Precursor2 4-Bromo-2-fluorophenol Precursor1->Precursor2 Williamson Ether Synthesis Reagent1 2-(Dimethylamino)ethyl chloride Precursor2->Reagent1

Retrosynthetic analysis for the target molecule.
Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on established methods for the synthesis of similar boronic acids. [3]Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Williamson Ether Synthesis of 4-Bromo-2-fluoro-1-(2-(dimethylamino)ethoxy)benzene

  • Reaction Setup: To a solution of 4-bromo-2-fluorophenol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture. The use of the hydrochloride salt may require an additional equivalent of base to neutralize the HCl released.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and widely used method for forming ether linkages. The choice of an aprotic solvent and a mild inorganic base like K₂CO₃ is to facilitate the deprotonation of the phenol without causing unwanted side reactions.

Step 2: Borylation to this compound

  • Formation of the Organolithium Reagent: Dissolve the product from Step 1 (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes to the cooled solution. Stir the mixture at -78 °C for a specified time to allow for complete lithium-halogen exchange.

  • Borylation: Quench the organolithium intermediate by the slow addition of triisopropyl borate (B(O-iPr)₃, 1.2 eq) at -78 °C.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an aqueous acid solution (e.g., 1 M HCl). Stir vigorously to hydrolyze the boronic ester.

  • Work-up and Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or precipitation.

Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is critical for the stability of the organolithium intermediate and to prevent side reactions. Triisopropyl borate is often preferred over trimethyl or triethyl borate as it can lead to cleaner reactions and easier purification. Acidic workup is necessary to hydrolyze the initially formed boronic ester to the desired boronic acid.

Synthesis_Workflow Start 4-Bromo-2-fluorophenol Step1 Williamson Ether Synthesis (K2CO3, 2-(Dimethylamino)ethyl chloride) Start->Step1 Intermediate 4-Bromo-2-fluoro-1-(2-(dimethylamino)ethoxy)benzene Step1->Intermediate Step2 Lithium-Halogen Exchange (n-BuLi, -78 °C) Intermediate->Step2 Organolithium Organolithium Intermediate Step2->Organolithium Step3 Borylation (B(O-iPr)3, -78 °C) Organolithium->Step3 BoronicEster Boronic Ester Intermediate Step3->BoronicEster Step4 Hydrolysis (Aqueous Acid) BoronicEster->Step4 End This compound Step4->End

Proposed synthetic workflow for the target molecule.

Section 3: Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural features suggest several potential applications in drug discovery, primarily as a versatile building block.

Role as a Key Intermediate in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl and heteroaryl scaffolds present in many drug molecules. The boronic acid moiety serves as the organoboron component, which, upon activation with a base, undergoes transmetalation with a palladium(0) catalyst.

The presence of the fluorine atom and the dimethylaminoethoxy side chain can be strategically utilized to fine-tune the properties of the final drug candidate. The fluorine can enhance metabolic stability and binding affinity, while the dimethylamino group can improve aqueous solubility and provide a handle for salt formation, which is often crucial for drug formulation.

Potential as a Pharmacophore

Beyond its role as a synthetic intermediate, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes. This has been a successful strategy in the development of protease inhibitors, such as the FDA-approved drug Bortezomib. [1]The specific substitution pattern of this compound could be explored for its potential to inhibit specific enzyme targets.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

Based on safety data for similar boronic acids, this compound is likely to be an irritant to the eyes, skin, and respiratory tract. It may be harmful if swallowed or inhaled.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound represents a valuable and highly functionalized building block for drug discovery. Its unique combination of a reactive boronic acid handle, a modulating fluorine substituent, and a solubilizing dimethylaminoethoxy side chain makes it an attractive starting material for the synthesis of a wide range of complex molecules. While further research is needed to fully elucidate its specific biological activities, its potential as a key intermediate in the construction of novel therapeutics is clear. This guide provides a foundational understanding of its structure, synthesis, and potential applications, empowering researchers to leverage this versatile compound in their drug discovery endeavors.

References

  • U.S. Patent 9,378,119 B2. (2016). Release template.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922. [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 87, 1-10. [Link]

  • AccelaChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]-3-fluorophenylboronic Acid. Retrieved from [Link]

  • U.S. Patent 6,448,433 B1. (2002). Process for preparing organic boronic acid derivatives using diboronic acid.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

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A Technical Guide to Fluorinated Phenylboronic Acids: Properties, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Fluorinated phenylboronic acids represent a class of uniquely versatile reagents that have become indispensable in modern chemical and pharmaceutical research. The strategic incorporation of fluorine atoms onto the phenylboronic acid scaffold profoundly modifies its electronic and physicochemical properties, most notably increasing its Lewis acidity and modulating its lipophilicity and metabolic stability. These tailored characteristics have established fluorinated phenylboronic acids as critical building blocks in Suzuki-Miyaura cross-coupling reactions, pivotal components in the design of targeted therapeutics, and highly effective recognition elements in advanced chemical sensors and positron emission tomography (PET) imaging agents. This guide provides an in-depth exploration of the fundamental principles governing the activity of these compounds, detailed experimental protocols, and a survey of their cutting-edge applications, offering researchers and drug development professionals a comprehensive resource to leverage their full potential.

The Impact of Fluorine Substitution on Phenylboronic Acid Chemistry

The Unique Influence of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's biological and chemical properties.[1][2] Due to its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, fluorine can significantly alter polarity, lipophilicity, metabolic stability, and binding affinity.[1][2][3] These effects are not merely incremental; they can fundamentally change how a molecule interacts with its environment, making fluorination a powerful tool in medicinal chemistry and materials science.[2][3]

Modulation of Physicochemical Properties

When applied to the phenylboronic acid scaffold, fluorination imparts a suite of predictable yet powerful modifications. The primary effect stems from the strong electron-withdrawing nature of the fluorine atom, which directly influences the boron center.

Lewis Acidity (pKa): The utility of a boronic acid is often linked to its Lewis acidity—the ability of the boron atom to accept a pair of electrons. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[4] The introduction of electron-withdrawing fluorine atoms increases the electrophilicity of the boron center, thereby increasing its Lewis acidity (and lowering its pKa).[4][5][6][7] This enhancement is crucial for applications in sensing and catalysis.

The position of the fluorine substituent has a pronounced effect on the degree of acidity enhancement:

  • Meta-Substitution: The inductive effect of fluorine dominates, leading to a significant increase in acidity.[4][7]

  • Para-Substitution: The inductive (electron-withdrawing) and resonance (electron-donating) effects of the fluorine atom are competing, resulting in a less pronounced increase in acidity compared to the meta isomer.[4][7]

  • Ortho-Substitution: While a strong inductive effect is present, steric hindrance and the potential for intramolecular hydrogen bonding can influence the acidity, often making it less acidic than the meta-substituted counterpart but still more acidic than the parent compound.[5]

The introduction of multiple fluorine atoms further amplifies this acid-strengthening effect.[6][7]

CompoundpKa ValueKey Influence
Phenylboronic Acid~8.86[4]Baseline
2-Fluorophenylboronic Acid~8.32 (Predicted)[8]Inductive effect, potential H-bonding
3-Fluorophenylboronic Acid~8.1-8.3Strong inductive effect[4]
4-Fluorophenylboronic Acid~8.67 (Predicted)[9]Competing inductive and resonance effects[4]

Hydrolytic Stability and Other Properties: Fluorination also influences the hydrolytic stability of phenylboronic acids. While there isn't a simple direct correlation between pKa and decomposition rate, studies have shown that stability is dependent on pH, temperature, and the specific substitution pattern.[6] For instance, compounds with two fluorine atoms in the ortho positions tend to be less stable.[6] From a drug development perspective, fluorination is a key strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][10]

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids is well-established, with primary methods involving the reaction of an appropriate organometallic reagent with a trialkyl borate. A common and reliable route begins with a fluorinated aryl halide (e.g., fluorobromobenzene).[11] This precursor undergoes metal-halogen exchange to form an organolithium or Grignard reagent, which then reacts with a borate ester, followed by acidic workup to yield the desired boronic acid.

Synthesis_Workflow A Fluorinated Aryl Halide (e.g., 1-Bromo-4-fluorobenzene) B Organometallic Reagent Formation (e.g., n-BuLi or Mg) A->B Metal-Halogen Exchange D Boronate Ester Intermediate B->D Nucleophilic Attack C Trialkyl Borate (e.g., B(OMe)₃) E Aqueous Acidic Workup (e.g., HCl) D->E Hydrolysis F Fluorinated Phenylboronic Acid E->F

Caption: Generalized workflow for the synthesis of fluorinated phenylboronic acids.

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Synthesis

Fluorinated phenylboronic acids are workhorse reagents in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[7][12][13] These reactions are fundamental to the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[12][14][15]

Causality Behind Experimental Choices: The choice of a fluorinated phenylboronic acid is often deliberate. The electron-withdrawing fluorine atom can influence the transmetalation step of the catalytic cycle, and the stability of the reagent under basic reaction conditions is critical for achieving high yields. Supported palladium nanoparticles are often used as heterogeneous, recyclable catalysts for these transformations.[14][16]

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ pd_aryl_halide Ar¹-Pd(II)-X L₂ pd0->pd_aryl_halide Oxidative Addition pd_aryl_aryl Ar¹-Pd(II)-Ar² L₂ pd_aryl_halide->pd_aryl_aryl Transmetalation pd_aryl_aryl->pd0 Reductive Elimination product Ar¹-Ar² pd_aryl_aryl->product aryl_halide Ar¹-X aryl_halide->pd_aryl_halide boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd_aryl_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl This protocol describes a representative Suzuki-Miyaura reaction using 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene, catalyzed by palladium nanoparticles supported on modified graphene (G-COOH-Pd).[14]

  • Catalyst Preparation: Prepare the G-COOH-Pd-10 catalyst as described in the reference literature.[14]

  • Reaction Setup: In a reaction vessel, combine 4-fluorophenylboronic acid (0.5 mmol), 1-bromo-4-fluorobenzene (0.5 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol) as the base.

  • Solvent Addition: Add a 95:5 mixture of DMF/H₂O (5 mL) as the solvent.

  • Catalyst Addition: Add the G-COOH-Pd-10 catalyst (10 mg).

  • Reaction Conditions: Heat the mixture to 110 °C with stirring. Monitor the reaction progress over time (e.g., 3 to 48 hours) using an appropriate analytical technique like gas chromatography (GC).

  • Workup and Isolation: After the reaction is complete, cool the mixture, filter to recover the heterogeneous catalyst, and extract the product using an organic solvent. Purify the crude product via column chromatography or recrystallization to yield 4,4'-difluorobiphenyl.

Medicinal Chemistry and Drug Discovery

The dual nature of fluorinated phenylboronic acids—containing both a property-modulating fluorine atom and a pharmacologically active boronic acid group—makes them exceptionally valuable in drug design.[10][17]

  • Fluorine's Role: As previously noted, fluorine can improve metabolic stability, membrane permeability, and binding affinity.[1][2][3] This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[15]

  • Boronic Acid as a Pharmacophore: The boronic acid moiety itself is not just a synthetic handle; it can act as a potent pharmacophore. It forms reversible covalent bonds with diols, a feature exploited to inhibit serine proteases (like the proteasome, targeted by the drug Bortezomib) or other enzymes with key serine or threonine residues in their active sites.[10][17]

These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including targeted cancer therapies and potent leukotriene B4 receptor agonists.[13][18]

Drug_Discovery_Logic A Fluorinated Phenylboronic Acid (Building Block) B Core Scaffold Synthesis (e.g., Suzuki Coupling) A->B C Lead Compound Generation B->C D Structure-Activity Relationship (SAR) Optimization C->D E Improved Properties: - Potency - Selectivity - Metabolic Stability - Bioavailability D->E F Drug Candidate D->F

Caption: Logical flow from a building block to a drug candidate in medicinal chemistry.

Development of Advanced Sensors

The Lewis acidic boron center of fluorinated phenylboronic acids allows them to reversibly bind with nucleophiles, a property that has been ingeniously exploited to create sensors for biologically important molecules and ions.

Glucose Sensing: Arylboronic acids are known to form cyclic esters with 1,2- or 1,3-diols, such as those found in saccharides.[19][20] This interaction forms the basis of many fluorescent glucose sensors. The binding event alters the electronic properties of the boron atom, which can modulate the fluorescence of an attached reporter molecule (fluorophore) through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).[19][20] The genius of using fluorinated phenylboronic acids lies in tuning the binding affinity. By incorporating fluorine at the ortho-position, researchers have developed sensors with a binding strength for glucose that matches the physiological concentrations found in diabetic patients (2-30 mM), a critical requirement for practical monitoring.[19]

Fluoride Sensing: The strong interaction between the Lewis acidic boron and the hard Lewis base fluoride anion (F⁻) enables the development of fluoride sensors.[21][22] In some systems, fluoride binding can trigger the aggregation of sensor molecules, leading to a distinct optical signal, such as the appearance of excimer emission from a pyrene fluorophore, allowing for sensitive detection in aqueous solutions.[21][23]

Sensor_Mechanism cluster_sensor Sensor Molecule Fluorophore Fluorophore (Reporter) FPBA Fluorinated Phenylboronic Acid (Receptor) Binding Reversible Covalent Binding FPBA->Binding Analyte Analyte (e.g., Glucose or F⁻) Analyte->Binding Signal Change in Optical Signal (Fluorescence) Binding->Signal Alters electronic properties

Caption: General sensing mechanism using a fluorinated phenylboronic acid receptor.

Positron Emission Tomography (PET) Imaging

PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (¹⁸F) being the most widely used due to its favorable half-life and low positron energy.[3][24] Arylboronic acids and their esters have emerged as exceptional precursors for ¹⁸F-labeling.[25][26]

The strategy involves the rapid and efficient capture of aqueous [¹⁸F]-fluoride by the boronic ester to form a highly stable [¹⁸F]-labeled aryltrifluoroborate salt.[25][26] The in vivo stability of this B-F bond is critical, as it prevents the leaching of free [¹⁸F]-fluoride, which would otherwise accumulate in bone and obscure the image.[25] This methodology has been validated in vivo, showing rapid clearance of the stable trifluoroborate salt.[25][26] A prominent application is the use of [¹⁸F]-labeled boronophenylalanine (BPA) for PET imaging of glioblastomas, where it can help differentiate between tumor progression and radiation necrosis.[27][28]

Summary and Future Outlook

Fluorinated phenylboronic acids are far more than simple synthetic intermediates. The strategic placement of fluorine atoms provides a powerful handle to rationally design molecules with tailored Lewis acidity, stability, and biological properties. Their impact is felt across organic synthesis, where they are mainstays of C-C bond formation; in medicinal chemistry, where they enable the creation of more effective and stable drugs; and in diagnostics, where they form the core of sensitive sensors and next-generation PET imaging agents. Future research will likely focus on developing novel fluorination and borylation methodologies, expanding the library of available reagents, and integrating them into more complex biological systems and smart materials. The unique synergy between the boronic acid functional group and fluorine substituents ensures that these compounds will remain at the forefront of chemical innovation for years to come.

References

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  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (URL: [Link])

  • Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed - NIH. (URL: [Link])

  • Influence of fluorine substituents on the properties of phenylboronic compounds - De Gruyter. (URL: [Link])

  • 3-Fluorophenylboronic Acid - eqipped. (URL: [Link])

  • 2-Fluorophenylboronic acid Seven Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Semantic Scholar. (URL: [Link])

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  • in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice - PubMed. (URL: [Link])

  • Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Wiley Online Library. (URL: [Link])

  • Fluoride protects boronic acids in the copper(i)-mediated click reaction - RSC Publishing. (URL: [Link])

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step, Chemistry - A European Journal | DeepDyve. (URL: [Link])

  • 2-Fluorophenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies - The Pharma Journal. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (URL: [Link])

  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. (URL: [Link])

  • Global and United States 4-Fluorophenylboronic Acid Market Report & Forecast 2024-2030 - QYResearch. (URL: [Link])

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (URL: [Link])

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  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor - Semantic Scholar. (URL: [Link])

  • Recent development of boronic acid-based fluorescent sensors - RSC Publishing. (URL: [Link])

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis - ResearchGate. (URL: [Link])

  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (URL: [Link])

  • Toward [ 18 F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice | Request PDF - ResearchGate. (URL: [Link])

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. (URL: [Link])

  • Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas - PubMed. (URL: [Link])

  • Fluoride-labeled boronophenylalanine-PET imaging of the brain before... - ResearchGate. (URL: [Link])

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

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The Dimethylaminoethoxy Group: A Strategic Ally in Boronic Acid Chemistry for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Boronic acids have emerged as indispensable pharmacophores in modern drug discovery, celebrated for their unique ability to form reversible covalent bonds with biological targets.[1][2][3] Their utility, however, is intrinsically linked to their chemical properties, such as Lewis acidity (pKa), stability, and solubility. This technical guide delves into the pivotal role of the dimethylaminoethoxy functional group in modulating these properties to enhance the therapeutic potential of boronic acid-based agents. We will explore the underlying mechanistic principles, provide field-proven experimental insights, and showcase the strategic application of this moiety in cutting-edge areas like Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage the dimethylaminoethoxy group in the design of next-generation boronic acid therapeutics.

The Boronic Acid Moiety: A Double-Edged Sword in Drug Design

The boronic acid group, R-B(OH)₂, is a versatile functional group with a rich history in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] In medicinal chemistry, its significance lies in the electrophilic nature of the boron atom, which allows it to interact with nucleophilic residues, such as the serine hydroxyl group in the active site of proteasomes.[3] This interaction is the cornerstone of the success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1][5]

However, the inherent properties of simple boronic acids present challenges in a physiological environment:

  • High pKa: Most arylboronic acids have a pKa around 9, meaning they exist predominantly in their less reactive, trigonal planar form at physiological pH (~7.4).[3][6] The more reactive, tetrahedral boronate anion is formed under more basic conditions.[6][7]

  • Oxidative Instability: Boronic acids can be susceptible to oxidative degradation, which can limit their in vivo efficacy and shelf-life.[8][9][10]

  • Unfavorable Pharmacokinetics: Issues with solubility and membrane permeability can hinder the development of orally bioavailable boronic acid drugs.[2][11]

To overcome these limitations, medicinal chemists employ various strategies to fine-tune the electronic and steric properties of the boronic acid. The introduction of specific functional groups is a key approach, and the dimethylaminoethoxy group has proven to be a particularly effective modulator.

The Dimethylaminoethoxy Group: A Multifaceted Modulator

The dimethylaminoethoxy group, -O-CH₂-CH₂-N(CH₃)₂, exerts its influence on a parent boronic acid molecule through a combination of electronic and steric effects, primarily driven by the potential for intramolecular coordination.

Intramolecular Coordination: The Key to Enhanced Reactivity

The nitrogen atom of the dimethylamino group can act as a Lewis base, donating its lone pair of electrons to the vacant p-orbital of the boron atom, which is a Lewis acid. This intramolecular interaction forms a dative bond, leading to a temporary, five-membered ring structure.

G cluster_0 Intramolecular Coordination Boron B(OH)₂ Oxygen O C1 CH₂ Oxygen->C1 C2 CH₂ C1->C2 Nitrogen N(CH₃)₂ C2->Nitrogen Nitrogen->Boron Dative Bond Aryl Aryl Aryl->Boron Aryl->Oxygen

Caption: Intramolecular coordination in a dimethylaminoethoxy-substituted boronic acid.

This intramolecular coordination has several profound consequences:

  • Lowering the pKa: The formation of the B-N dative bond increases the electron density around the boron atom, making it more Lewis acidic. This increased acidity facilitates the acceptance of a hydroxyl group from water, thereby lowering the pKa of the boronic acid.[6] A lower pKa means that a greater proportion of the boronic acid will exist in the more reactive tetrahedral boronate form at physiological pH.[3][6][7]

  • Enhancing Stability: The cyclic structure formed through intramolecular coordination can sterically hinder the approach of oxidizing agents, thus improving the oxidative stability of the boronic acid.[8][9][10]

  • Improving Solubility: The presence of the polar amino group can enhance the aqueous solubility of the boronic acid derivative, which is a desirable property for drug candidates.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of a dimethylaminoethoxy group can significantly alter the physicochemical properties of a boronic acid. The following table provides a comparative overview of the expected changes.

PropertyPhenylboronic AcidDimethylaminoethoxy-substituted Phenylboronic AcidRationale
pKa ~8.8[6]Lower (e.g., 7-8)Intramolecular B-N coordination increases Lewis acidity.[6]
Aqueous Solubility LowHigherThe polar amino group enhances hydrophilicity.
Oxidative Stability ModerateHigherSteric hindrance from the coordinated group protects the boron center.[8][9][10]
Reactivity at pH 7.4 LowHigherA greater population of the reactive tetrahedral boronate form.[3][6][7]

Applications in Advanced Drug Discovery

The tailored properties imparted by the dimethylaminoethoxy group make it a valuable tool in the design of sophisticated therapeutic agents.

PROTACs: Engineering Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[12][13][14] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[13]

Boronic acids can be incorporated into PROTACs as "caging" groups that are cleaved under specific conditions, thereby activating the PROTAC.[12] For instance, an arylboronic acid can be designed to be cleaved in the presence of reactive oxygen species (ROS), which are often elevated in cancer cells.[12] The dimethylaminoethoxy group can enhance the performance of such boronic acid-based PROTACs by:

  • Tuning the Cleavage Rate: The electronic properties of the boronic acid, influenced by the dimethylaminoethoxy group, can modulate its susceptibility to cleavage by ROS, allowing for controlled activation of the PROTAC.

  • Improving Pharmacokinetics: The enhanced solubility and stability conferred by the dimethylaminoethoxy group can improve the overall pharmacokinetic profile of the PROTAC, leading to better bioavailability and efficacy.[2][11]

Caption: ROS-mediated activation of a boronic acid-caged PROTAC.

Targeted Drug Delivery: Enhancing Specificity

The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for targeted drug delivery systems.[15][16] For example, nanoparticles decorated with boronic acids can target glycoproteins that are overexpressed on the surface of cancer cells. The dimethylaminoethoxy group can play a crucial role in these systems:

  • Optimizing Binding Affinity: The pKa of the boronic acid, modulated by the dimethylaminoethoxy group, influences its binding affinity for diols at physiological pH.[6] This allows for the fine-tuning of the interaction between the drug delivery vehicle and the target cell.

  • pH-Responsive Release: The pH-dependent equilibrium of the boronic acid-diol interaction can be exploited for pH-responsive drug release in the acidic tumor microenvironment.[16] The dimethylaminoethoxy group helps to set the precise pH at which this release occurs.

Experimental Protocols: A Practical Guide

Synthesis of a Dimethylaminoethoxy-Substituted Phenylboronic Acid

This protocol provides a general method for the synthesis of a (dimethylaminoethoxy)phenylboronic acid via a Grignard reaction followed by borylation.

Materials:

  • Bromo-functionalized precursor with a dimethylaminoethoxy group

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) in an oven-dried flask under an inert atmosphere.

    • Add a small amount of the bromo-precursor (1.0 eq) dissolved in anhydrous THF to initiate the reaction.

    • Once the reaction starts, add the remaining bromo-precursor solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -70 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Stir vigorously for 30 minutes to hydrolyze the boronate ester.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization Techniques
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • ¹¹B NMR Spectroscopy: To observe the chemical shift of the boron atom, which provides information about its coordination state (trigonal vs. tetrahedral).[17][18]

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the product.[18]

  • Potentiometric Titration: To determine the pKa of the boronic acid.[19]

Conclusion and Future Perspectives

The dimethylaminoethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the properties of boronic acid-based drugs. Its ability to modulate pKa, enhance stability, and improve solubility through intramolecular coordination provides a rational approach to designing more effective and safer therapeutics. As our understanding of targeted protein degradation and precision drug delivery continues to evolve, the strategic incorporation of functional groups like dimethylaminoethoxy will be paramount in unlocking the full potential of boronic acids in medicine. Future research will likely focus on exploring derivatives of this group to achieve even finer control over the physicochemical and pharmacokinetic properties of boronic acid drug candidates, paving the way for novel treatments for a wide range of diseases.

References

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  • Ishiyama, T., et al. (2002). Platinum-catalyzed diboration of alkynes. Journal of the American Chemical Society, 124(3), 390-391.
  • Adams, J. (2004). The development of bortezomib (Velcade®). In Cancer Drug Design and Discovery (pp. 271-288). Academic Press.
  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects.
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  • Wang, W., & Gao, X. (2019). Chemistry of Boronic Esters. AA Blocks.
  • Wang, Y., et al. (2013). Targeted nanoparticles assembled via complexation of boronic-acid-containing targeting moieties to diol-containing polymers. ACS Nano, 7(5), 4279-4290.
  • Baker, S. J., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617.
  • Soares, J., et al. (2021).
  • Popowycz, F., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 123, 351-358.
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  • Graham, B. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
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The Advent and Ascendance of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids, once relegated to the realm of chemical curiosities, have emerged as indispensable tools in modern chemical synthesis and biomedical research. Their unique electronic properties and versatile reactivity have propelled them to the forefront of innovation, from the construction of complex organic molecules to the development of life-saving therapeutics and advanced diagnostic systems. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies of substituted phenylboronic acids. It further explores their multifaceted applications, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable class of compounds.

I. A Historical Perspective: From Serendipitous Discovery to Synthetic Staple

The journey of boronic acids began in 1860, when Edward Frankland reported the synthesis of the first organoboron compound, ethylboronic acid. However, it was two decades later, in 1880, that the first aromatic boronic acid, benzeneboronic acid, was prepared by Michaelis and Becker. They achieved this by heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis of the resulting benzeneboronyl dichloride[1]. This seminal discovery laid the groundwork for a field that would remain relatively niche for nearly a century.

The true potential of phenylboronic acids began to be unlocked with the advent of more practical and versatile synthetic methods. A significant leap forward came with the application of organometallic reagents. The reaction of phenylmagnesium bromide, a Grignard reagent, with trimethyl borate, followed by acidic hydrolysis, became one of the most common and accessible routes to phenylboronic acid[1][2]. While effective, this method often required cryogenic temperatures to achieve high selectivity and minimize the formation of diarylborinic acid and triarylborane byproducts[3]. The use of organolithium reagents, such as phenyllithium, provided an alternative, though often lower-yielding, pathway[1].

The landscape of phenylboronic acid chemistry was irrevocably transformed in the late 20th century with the groundbreaking work of Akira Suzuki and Norio Miyaura. Their development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides, now famously known as the Suzuki-Miyaura coupling, catapulted phenylboronic acids into the mainstream of organic synthesis[4]. This Nobel Prize-winning reaction provided an exceptionally mild, efficient, and functional-group-tolerant method for the formation of carbon-carbon bonds, with substituted phenylboronic acids serving as key building blocks for the synthesis of complex biaryls, a common motif in pharmaceuticals and advanced materials[4][5]. The subsequent development of the Miyaura borylation reaction further expanded the synthetic chemist's toolkit, allowing for the direct synthesis of arylboronic esters from aryl halides and diboron reagents[6][7].

II. Synthetic Methodologies: A Practical Guide

The synthesis of substituted phenylboronic acids can be approached through several key methodologies, each with its own set of advantages and considerations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

A. The Grignard Reaction Approach

This classical method remains a workhorse for the synthesis of many phenylboronic acids, particularly on a laboratory scale. The core of this approach is the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF. Slowly add the trimethyl borate solution to the Grignard reagent via cannula, maintaining the temperature below -60 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Hydrolysis: Allow the reaction to warm to room temperature and then quench by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

  • Workup and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield 4-tert-butylphenylboronic acid as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

  • Low Temperature: The borylation step is performed at low temperatures to minimize over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acid and borane byproducts[3].

  • Acidic Workup: The hydrolysis step requires an acidic environment to convert the initially formed boronate ester to the desired boronic acid.

B. The Organolithium Approach

Similar to the Grignard method, organolithium reagents can be used to generate the nucleophilic aryl species. This method can be advantageous for substrates that are not amenable to Grignard reagent formation.

Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid via Lithiation-Borylation

  • Lithiation: In a flame-dried flask under a nitrogen atmosphere, dissolve the appropriately substituted aryl halide (e.g., bromobenzene) (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the low temperature. Stir the mixture for 1 hour at -78 °C.

  • Borylation: To the resulting solution of phenyllithium, slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous ether or THF, keeping the temperature below -70 °C. Stir for an additional 2 hours at -78 °C.

  • Workup and Purification: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting boronic ester can be hydrolyzed to the boronic acid by stirring with aqueous acid. Purify by column chromatography or recrystallization.

C. Palladium-Catalyzed Miyaura Borylation

For the synthesis of a wide range of functionalized phenylboronic acids, the Miyaura borylation reaction is often the method of choice due to its mild conditions and excellent functional group tolerance[7].

Experimental Protocol: Synthesis of a Phenylboronic Acid Pinacol Ester

  • Reaction Setup: In a Schlenk flask, combine the aryl halide or triflate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq).

  • Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent, such as dioxane or toluene. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the aryl halide, transmetalation with the diboron reagent, and reductive elimination to form the product[7].

  • Base: The base, typically a mild one like potassium acetate, is crucial for activating the diboron reagent and facilitating the transmetalation step[7]. Stronger bases can lead to undesired side reactions.

  • Bis(pinacolato)diboron (B₂pin₂): This reagent is a stable and easy-to-handle source of boron. The resulting pinacol esters are often stable enough for purification by chromatography and can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids[6].

Table 1: Comparison of Synthetic Methodologies for Substituted Phenylboronic Acids

MethodAdvantagesDisadvantagesTypical Reaction Conditions
Grignard Reaction Readily available starting materials, well-established.Requires strictly anhydrous conditions, sensitive to steric hindrance, low temperatures often necessary to avoid byproducts[3].-78 °C to reflux, anhydrous ethereal solvents.
Organolithium Can be used for substrates incompatible with Grignard formation.Highly reactive reagents, requires cryogenic temperatures, can be lower yielding[1].-78 °C, anhydrous ethereal solvents.
Miyaura Borylation Excellent functional group tolerance, mild reaction conditions, broad substrate scope[7].Palladium catalyst can be expensive, requires careful degassing of solvents.80-100 °C, palladium catalyst, base.

III. The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The discovery of the Suzuki-Miyaura coupling reaction was a watershed moment in organic chemistry, and it is inextricably linked to the rise of substituted phenylboronic acids as indispensable synthetic intermediates[4]. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a carbon-carbon bond between an organoboron compound (such as a phenylboronic acid) and an organic halide or triflate.

The catalytic cycle, a cornerstone of modern organometallic chemistry, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, regenerating the Pd(0) catalyst and forming the desired product (R¹-R²).

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition r1x R¹-X (Aryl Halide) r1x->pd2_complex transmetalation_intermediate R¹-Pd(II)L_n-R² pd2_complex->transmetalation_intermediate Transmetalation boronic_acid R²-B(OH)₂ (Phenylboronic Acid) boronic_acid->transmetalation_intermediate base Base base->transmetalation_intermediate transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² transmetalation_intermediate->product

The mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling a go-to method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science[5][8].

IV. Applications in Drug Discovery and Beyond

The unique properties of the boronic acid functional group have led to its incorporation into a wide range of applications, most notably in the field of medicine.

A. Bortezomib (Velcade®): A Landmark in Cancer Therapy

The approval of Bortezomib (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma marked a pivotal moment for boronic acid-containing drugs[9][10]. Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for protein degradation. By inhibiting the proteasome, Bortezomib disrupts various cellular processes that are critical for cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death)[11][12]. The discovery and development of Bortezomib validated the therapeutic potential of targeting the proteasome and spurred significant interest in the development of other boronic acid-based drugs[9][13].

B. Diagnostics and Sensing: The Power of Reversible Covalent Interactions

Phenylboronic acids have the remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes sugars[14][15]. This specific and reversible interaction has been ingeniously exploited for the development of sensors for glucose and other saccharides. For example, phenylboronic acid-based sensors can be used for the continuous monitoring of blood glucose levels in diabetic patients[16]. The binding of glucose to the boronic acid moiety can trigger a detectable signal, such as a change in fluorescence or color, allowing for a quantitative measurement of glucose concentration[17]. This technology holds the promise of developing more reliable and long-lasting glucose sensors compared to traditional enzyme-based methods[16].

Boronic_Acid_Sensing pba Phenylboronic Acid (PBA) boronate_ester Cyclic Boronate Ester pba->boronate_ester diol Diol (e.g., Glucose) diol->boronate_ester Reversible Binding signal Detectable Signal (Fluorescence, Color Change) boronate_ester->signal

C. Protecting Groups in Organic Synthesis

The ability of phenylboronic acids to react with diols has also been utilized to protect these functional groups during multi-step organic syntheses. By forming a cyclic boronate ester, the diol is rendered unreactive towards a variety of reaction conditions. This protecting group can then be easily removed under mild acidic or basic conditions to regenerate the diol[18][19]. This strategy has proven valuable in the synthesis of complex natural products and other polyfunctional molecules.

V. Conclusion and Future Outlook

From their humble beginnings as laboratory curiosities, substituted phenylboronic acids have undergone a remarkable transformation into one of the most versatile and enabling classes of reagents in modern chemistry. The development of robust synthetic methodologies, coupled with the paradigm-shifting discovery of the Suzuki-Miyaura coupling, has firmly established their importance in academic and industrial research. The success of Bortezomib has shattered preconceived notions about the use of boron in medicine and has paved the way for a new generation of boronic acid-based therapeutics. As our understanding of the unique chemistry of the boronic acid moiety continues to deepen, we can anticipate even more innovative applications in areas ranging from targeted drug delivery and advanced diagnostics to the development of novel materials with unprecedented properties. The future of substituted phenylboronic acids is bright, and they are poised to remain at the forefront of chemical innovation for years to come.

VI. References

  • Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer Cell, 5(5), 417-421.

  • Bonvini, P., Zorzi, E., Basso, G., & Rosolen, A. (2007). Bortezomib-mediated 26S proteasome inhibition causes cell-cycle arrest and apoptosis in human T-cell leukemia/lymphoma type 1 cells. Leukemia, 21(4), 844-848.

  • Chen, D., Frezza, M., Schmitt, S., Kanwar, J., & Dou, Q. P. (2011). Bortezomib as a novel cancer therapeutic. Current cancer drug targets, 11(3), 239–253.

  • Corey, E. J., & Czako, B. (2007). Strategic applications of named reactions in organic synthesis. Elsevier.

  • Kisselev, A. F., van der Linden, W. A., & Overkleeft, H. S. (2012). Proteasome inhibitors: an expanding army of warriors against cancer. Chemical biology & drug design, 80(1), 1-19.

  • Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer control, 10(5), 361-369.

  • Shukla, A., & P. K. P. (2011). Phenylboronic acid based glucose sensors. Sensors and Actuators B: Chemical, 157(1), 24-34.

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

  • Suzuki, A. (2002). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 45-94). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship between pKa and binding affinity in boronic acid-sugar complexation. Tetrahedron, 60(49), 11205-11209.

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

  • Google Patents. (2014). Protecting groups for boronic acids. Retrieved from

  • American Chemical Society. (2009, January 5). Phenylboronic acid. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. Retrieved from

  • Google Patents. (2002). Process for producing phenylboronic acids and triphenylboroxines. Retrieved from

  • Wikipedia. Phenylboronic acid. Retrieved from [Link]

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • PubMed. (2014). Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

  • ACS Omega. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]

  • PubMed Central. (2014). The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma. Retrieved from [Link]

  • CancerNetwork. Discovery, Development, and Clinical Applications of Bortezomib. Retrieved from [Link]

  • PubMed. Discovery, Development, and clinical applications of bortezomib. Retrieved from [Link]

  • MassBio. (2017, July 19). The Remarkable Story of the Development of Velcade® and the Model that Explains Its Success. Retrieved from [Link]

  • National Cancer Institute. (2014, June 30). Discovery – Velcade®: A New Tool in the Fight against Multiple Myeloma. Retrieved from [Link]

  • PubMed Central. (2012). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Retrieved from [Link]

  • The Journal of Organic Chemistry. Cyclic phenylboronates as hydroxyl protecting groups in the synthesis of monoesters of macrolide aglycones. Retrieved from [Link]

  • PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]

  • PubMed Central. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Implementation of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2][3] This guide focuses on the strategic application of a highly functionalized and pharmaceutically relevant building block: (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid .

The unique architecture of this reagent, incorporating a fluorine atom and a dimethylaminoethoxy side-chain, makes it an invaluable tool for medicinal chemists. The fluorine atom can enhance metabolic stability, modulate the acidity of adjacent protons, and form key interactions with biological targets.[4][5] Simultaneously, the dimethylaminoethoxy moiety often improves aqueous solubility, provides a basic center for salt formation, and can serve as a critical hydrogen bond acceptor or donor in ligand-receptor binding.[6]

This document provides a comprehensive overview, from mechanistic principles to a validated, step-by-step laboratory protocol, designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic campaigns.

Chapter 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The process is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) species initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, Ar-X), forming a square planar 16-electron Pd(II) complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[8]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻.[3][10][11] This species then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination : The two organic fragments on the newly formed diorganopalladium(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. Bulky, electron-rich ligands on the palladium center facilitate this final step.[2][12]

Special Considerations for this compound

The inherent functionalities of this reagent introduce specific considerations:

  • Coordinating Amine Group : The tertiary amine in the side chain can potentially coordinate to the palladium center. This can sometimes sequester the catalyst and inhibit the reaction. The choice of a sufficiently bulky ligand is crucial to mitigate this effect and favor the desired catalytic turnover.[13][14]

  • Electron-Rich Nature : The electron-donating alkoxy group increases the electron density of the phenyl ring, which can make the boronic acid more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source.[15] Careful selection of the base and reaction conditions is necessary to minimize this pathway.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X(L₂) pd0->pdx Oxidative Addition (Ar-X) pdr Ar-Pd(II)-Ar'(L₂) pdx->pdr Transmetalation (Ar'-B(OH)₂) + Base pdr->pd0 Reductive Elimination product Ar-Ar' pdr->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 2: Experimental Protocol - A Validated Method

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberSuggested PurityNotes
This compound1256355-63-3>95%Store under inert gas.
Aryl Bromide (Ar-Br)Substrate dependent>97%Ensure dryness.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4>98%A robust, air-stable precatalyst. Other catalysts may be suitable.[7]
Potassium Carbonate (K₂CO₃)584-08-7>99%Finely powdered and dried is recommended.
1,4-Dioxane123-91-1AnhydrousUse a solvent from a freshly opened bottle or a purification system.
Deionized Water7732-18-5-Degas thoroughly before use.
Nitrogen or Argon Gas-High PurityFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add this compound (1.2 mmol, 1.2 equiv).

    • Scientist's Note: A slight excess of the boronic acid is common practice to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.[15][16][17]

  • Addition of Catalyst and Base:

    • Add potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Scientist's Note: Pd(dppf)Cl₂ is an excellent general-purpose catalyst. For particularly challenging couplings or electron-rich aryl chlorides, more specialized catalysts with bulky, electron-donating ligands like SPhos or XPhos may be required to accelerate oxidative addition and reductive elimination.[2][8]

  • Solvent Addition and Degassing:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anaerobic environment.

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to addition by sparging with inert gas for at least 15 minutes.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

  • Monitoring Progress:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Chapter 3: Process Optimization & Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table outlines key variables and their potential impact, while the troubleshooting guide addresses common issues.

Parameter Optimization
ParameterOptionsExpected Impact on Yield & Purity
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Ligands (SPhos, XPhos)Bulky, electron-rich ligands often increase reaction rates and yields, especially for less reactive halides (e.g., chlorides).[2][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFStronger bases (K₃PO₄, Cs₂CO₃) can accelerate the reaction but may also increase the rate of side reactions like protodeboronation. CsF is particularly effective for some substrates.[18][19]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMFThe choice of solvent affects reagent solubility and reaction temperature. Aprotic polar solvents like DMF can sometimes be effective but may require higher temperatures.[7]
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate but can also promote decomposition and side reactions. The optimal temperature is substrate-dependent.
Troubleshooting Common Issues
  • Problem: Low or no product formation.

    • Possible Cause: Inactive catalyst.

    • Solution: Ensure a strictly inert atmosphere. Use a fresh bottle of solvent and a reliable palladium precatalyst. Consider screening alternative, more active ligands.

  • Problem: Significant protodeboronation (boronic acid is consumed, but no product forms).

    • Possible Cause: The boronic acid is unstable under the reaction conditions. This is a known issue for electron-rich heteroaryl or aryl boronic acids.[15]

    • Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature and shorten the reaction time. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or trifluoroborate salt before coupling.

  • Problem: Formation of a symmetrical biaryl from the boronic acid (homocoupling).

    • Possible Cause: Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[7][16][17]

    • Solution: Improve the degassing procedure for the solvent and reaction vessel. Ensure a high-purity inert gas is used.

Chapter 4: Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to the final purified product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep Flame-dry glassware Add solid reagents: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) setup Seal, Evacuate & Backfill with N₂/Ar (3x) prep->setup addition Add Degassed Solvents (Dioxane/H₂O) setup->addition heating Heat to 90 °C Stir for 8-16h addition->heating monitoring Monitor by TLC / LC-MS heating->monitoring workup Cool to RT Dilute with EtOAc/H₂O monitoring->workup extraction Separatory Funnel Extraction Wash with Brine & Dry (Na₂SO₄) workup->extraction concentration Filter & Concentrate (Rotary Evaporation) extraction->concentration chromatography Flash Column Chromatography concentration->chromatography product Isolate Pure Product chromatography->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a powerful and strategic building block for the synthesis of complex molecules in pharmaceutical research. While its inherent functionalities require careful consideration of reaction conditions to avoid potential side reactions like catalyst inhibition and protodeboronation, a well-designed protocol can overcome these challenges. By selecting robust catalytic systems with appropriate ligands and carefully controlling the reaction environment, researchers can reliably incorporate this valuable scaffold. The detailed protocol and troubleshooting guide presented herein provide a solid foundation for the successful application of this reagent, paving the way for the discovery of novel chemical entities with therapeutic potential.

References

  • Title: Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study Source: American Chemical Society URL: [Link]

  • Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The Role of Suzuki Coupling Ligands in Modern Organic Synthesis Source: hopkinsreagent.com URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL: [Link]

  • Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: Organic Letters URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: YouTube URL: [Link]

  • Title: Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid Source: University of Pittsburgh URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]

  • Title: Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF Source: ResearchGate URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes & Protocols for Biaryl Synthesis Using (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Biaryls

The biaryl motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its synthesis is a critical endeavor in drug development and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing C(sp²)–C(sp²) bonds, celebrated for its high efficiency, mild conditions, and broad functional group tolerance.[3][4][5][6]

This guide focuses on a particularly valuable building block: (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid . This reagent is uniquely functionalized to impart specific, desirable properties to the target biaryl compounds. The presence of the basic dimethylaminoethoxy side chain can enhance pharmacokinetic properties such as solubility, while the ortho-fluoro substituent provides a tool for modulating electronic properties and metabolic stability. Understanding the nuances of this reagent is key to unlocking its full potential in complex molecule synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The power of the Suzuki-Miyaura coupling lies in its elegant, palladium-catalyzed mechanism. The reaction is a cycle that can be broken down into three fundamental steps, each critical for the formation of the desired carbon-carbon bond.[3][4][5] The catalytically active species is a Pd(0) complex.

  • Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[3][7] This is often the rate-limiting step of the reaction.

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group (Ar²) to the Pd(II) center, displacing the halide.[6]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd2_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd2_complex reductive_elimination Reductive Elimination biaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials & Reagents
Reagent/MaterialTypical M.W.Amount (mmol)Equivalents
Aryl Bromide (e.g., 4-Bromoanisole)187.041.01.0
This compound227.051.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Solvent: 1,4-Dioxane / Water---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel for Chromatography---
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)---
Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial 1. Add Solids to Vial (Aryl Bromide, Boronic Acid, K₃PO₄, Pd₂(dba)₃, SPhos) seal_vial 2. Seal with Septum prep_vial->seal_vial purge 3. Evacuate & Backfill with Argon (3x) seal_vial->purge add_solvents 4. Add Degassed Solvents (Dioxane, Water) purge->add_solvents heat 5. Heat to 80-100 °C with Vigorous Stirring add_solvents->heat monitor 6. Monitor by TLC/LC-MS (Typically 4-12 h) heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Dilute with Water & EtOAc cool->quench extract 9. Separate Layers, Extract Aqueous (2x EtOAc) quench->extract wash_dry 10. Combine Organics, Wash with Brine, Dry (Na₂SO₄) extract->wash_dry concentrate 11. Filter & Concentrate under Reduced Pressure wash_dry->concentrate purify 12. Purify by Column Chromatography concentrate->purify

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Procedure
  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Add 5 mL of this solvent mixture to the reaction vial via syringe.

  • Heating and Monitoring : Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Causality Behind Experimental Choices

A successful Suzuki coupling is not merely about following steps; it's about understanding the function of each component.

  • Choice of Catalyst and Ligand : While Pd(PPh₃)₄ can be effective for simple couplings, more challenging reactions, especially those involving sterically hindered partners or less reactive aryl chlorides, benefit from more advanced catalytic systems.[6][8] We use a combination of a Pd(0) source, Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like SPhos.[9] The ligand stabilizes the Pd(0) species and promotes the crucial oxidative addition and reductive elimination steps.[10][11] The steric bulk of ligands like SPhos can also prevent catalyst deactivation and promote the desired reaction pathway.[12]

  • Choice of Base : The base is critical for activating the boronic acid.[6] While common bases like Na₂CO₃ and K₂CO₃ are effective, K₃PO₄ is often a superior choice for its balance of basicity and solubility in the mixed solvent system. For particularly difficult couplings or base-sensitive substrates, Cs₂CO₃ or organic bases may be employed. However, excessively strong bases can promote undesired side reactions like protodeboronation.[12][13]

  • Solvent System : A polar, aprotic solvent like 1,4-dioxane or toluene is typically used to dissolve the organic reagents and the palladium complex. The addition of water is necessary to dissolve the inorganic base (K₃PO₄), creating a biphasic system where the crucial transmetalation can occur, often presumed to be at the interface of the two phases.

  • Impact of Substituents on the Boronic Acid :

    • Ortho-Fluoro Group : The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid.[14][15][16] This effect can sometimes slow the transmetalation step. However, its steric presence can also be beneficial in certain contexts, for instance, in directing the conformation of the final biaryl product.

    • Para-Dimethylaminoethoxy Group : This group is strongly electron-donating, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the boronic acid. This electronic effect generally accelerates the transmetalation step, counteracting the deactivating effect of the ortho-fluoro group.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd).2. Insufficiently inert atmosphere.3. Poor quality or decomposed boronic acid.1. Use a fresh catalyst source and ensure proper ligand combination.2. Improve degassing of solvents and ensure a positive pressure of inert gas.3. Use fresh boronic acid; store it in a cool, dry place.
Protodeboronation 1. Base is too strong or reaction time is too long.2. Palladium-catalyzed side reaction.3. Presence of excess water.1. Switch to a milder base (e.g., K₂CO₃ from K₃PO₄).2. Use a different ligand or Pd source (Pd₂(dba)₃ is sometimes better than Pd(OAc)₂).[12]3. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Stalled Reaction 1. Catalyst deactivation.2. Low reaction temperature.1. Increase catalyst or ligand loading slightly.2. Increase the reaction temperature in 10 °C increments, monitoring for decomposition.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any reagents.[17][18][19][20]

  • Handling Reagents :

    • Boronic Acids : Can be irritating to the eyes, skin, and respiratory system.[19][21] Handle in a well-ventilated fume hood and avoid creating dust.

    • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Solvents : 1,4-Dioxane is a suspected carcinogen and flammable. All manipulations should be performed in a fume hood.

  • Storage : this compound should be stored in a tightly sealed container in a cool, dry place away from light and moisture to prevent decomposition.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications - Organic Letters. Enantioselective Synthesis of Axially Chiral Multifunctionalized Biaryls via Asymmetric Suzuki–Miyaura Coupling. [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Di-dodo. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • NSF Public Access Repository. (2023, April 1). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]

  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • NIH - PMC. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications - The Journal of Organic Chemistry. Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ACS Publications - Journal of the American Chemical Society. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • The University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]

  • Fisher Scientific. (2023, August 21). Safety Data Sheet for 4-Fluorophenylboronic acid. [Link]

  • ACS Publications - The Journal of Organic Chemistry. Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. [Link]

  • Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • The Royal Society of Chemistry. Supporting Information for a study on Suzuki coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

Sources

The Strategic Application of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid has emerged as a highly valuable reagent, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. Its utility stems from the unique combination of structural and electronic features: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; a fluorine substituent, known to enhance metabolic stability and modulate pKa; and a dimethylaminoethoxy side chain, which can improve solubility and provide a key interaction point with biological targets.

This comprehensive guide provides an in-depth analysis of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Rationale for Use

The unique substitution pattern of this compound imparts a set of desirable properties for medicinal chemistry applications:

PropertyFeatureImplication in Drug Design
Boronic Acid Versatile functional groupEnables robust C-C bond formation via Suzuki-Miyaura coupling.[1][2]
Fluorine Atom Electron-withdrawing groupCan increase metabolic stability by blocking potential sites of oxidation. May also enhance binding affinity to target proteins.
Dimethylaminoethoxy Side Chain Basic and flexible chainImproves aqueous solubility, which is often a challenge in drug development. The tertiary amine can form key salt-bridge interactions with acidic residues in protein binding pockets.[3][4]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl structures.[1][5] These motifs are prevalent in a wide range of biologically active molecules, including numerous approved drugs.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is often facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Di-organopalladium Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OH)2 Boronic Acid (Ar'-B(OH)2) R-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-X(L2) Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region Hydrophobic Hydrophobic Pocket ATP ATP ATP->Hinge Binds InhibitorCore Heterocyclic Core InhibitorCore->Hinge H-bonds BoronicAcidProduct (4-(2-(dimethylamino)ethoxy) -3-fluorophenyl) moiety BoronicAcidProduct->Hydrophobic Occupies Synthesis_Workflow Start 4-Bromo-2-fluoroaniline Step1 Protection of Amine Start->Step1 Step2 Etherification Step1->Step2 Step3 Lithium-Halogen Exchange Step2->Step3 Step4 Borylation Step3->Step4 Step5 Hydrolysis Step4->Step5 Final (4-(2-(Dimethylamino)ethoxy) -3-fluorophenyl)boronic acid Step5->Final

Sources

The Strategic Application of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical reagents, organoboron compounds, particularly boronic acids, have emerged as indispensable tools.[1][2] Their stability, low toxicity, and versatile reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling make them ideal for constructing complex molecular architectures.[2][3] This application note delves into the multifaceted utility of a highly functionalized building block, (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid (CAS 1256345-68-1), in the synthesis of biologically active molecules, with a particular focus on kinase inhibitors.

We will explore the rationale behind the deliberate incorporation of its distinct structural motifs—the fluoro group, the dimethylaminoethoxy side chain, and the boronic acid moiety—and provide detailed protocols for its application in synthetic workflows. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this sophisticated building block for the creation of next-generation therapeutics.

The Rationale for a Multifunctional Building Block

The efficacy of this compound as a building block in drug discovery is not coincidental; it is the result of a rational design that combines several key features to enhance the pharmacological properties of the resulting molecules.

The Role of the Boronic Acid: A Versatile Coupling Handle

The boronic acid group is the cornerstone of this building block's utility, primarily serving as a versatile precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many approved drugs.[2] The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling allow for the late-stage introduction of the (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl) moiety into complex molecules, a significant advantage in multi-step synthetic campaigns.

The Fluoro Substituent: Enhancing Metabolic Stability and Binding Affinity

The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The presence of the fluorine atom at the 3-position in this building block offers several advantages:

  • Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and, consequently, its binding to the target protein.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency.

The Dimethylaminoethoxy Side Chain: A Key to Solubility and Target Engagement

The 4-(2-(dimethylamino)ethoxy) substituent plays a crucial role in imparting desirable drug-like properties. This side chain is frequently observed in kinase inhibitors and other classes of drugs for several reasons:

  • Improved Aqueous Solubility: The tertiary amine in the dimethylaminoethoxy group is basic and can be protonated at physiological pH, which significantly enhances the aqueous solubility of the molecule. This is a critical parameter for oral bioavailability and formulation development.

  • Receptor Interactions: The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, while the entire side chain can engage in van der Waals and ionic interactions with the target protein, contributing to the overall binding affinity. In the context of kinase inhibitors, this moiety can often be found interacting with the solvent-exposed region of the ATP-binding pocket.

  • Modulation of Pharmacokinetics: The presence of this group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, often in a favorable manner.

Application in the Synthesis of Kinase Inhibitors: A Case Study of a PI3K/mTOR Inhibitor

While a direct synthesis of an approved drug using the exact title compound is not readily found in public literature, the synthesis of GSK2126458, a potent PI3K/mTOR inhibitor, utilizes a closely related building block, 3-fluoro-4-methoxyphenylboronic acid.[4] The structural and functional similarities allow us to present a representative synthetic strategy. The dimethylaminoethoxy group in our title compound often serves as a more drug-like replacement for the methoxy group, enhancing solubility and providing an additional interaction point.

The synthesis of GSK2126458 involves a key Suzuki-Miyaura coupling step to introduce the substituted phenyl ring.[4] A similar strategy can be employed with this compound to generate a diverse range of kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound (Conventional Heating)

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of 4:1 1,4-Dioxane/Water).

  • In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 1 mL of degassed water).

  • Add the base solution to the reaction mixture via syringe.

  • Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O8512~90
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O902~92
34-Bromopyridine HClPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~85

Note: The data presented is based on reactions with structurally similar boronic acids and should be considered as a guideline. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is suitable for rapid reaction optimization and synthesis using microwave heating.

Materials:

  • This compound (0.75 mmol, 1.5 equiv)

  • Aryl or Heteroaryl Halide (0.5 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent (e.g., 3 mL of 4:1 Dioxane/H₂O)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl or heteroaryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).

  • Add the solvent system (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Workflow and Rationale

Diagram 1: Key Structural Features and Their Contributions

G cluster_0 This compound cluster_1 Contributions to Drug Properties A Boronic Acid -B(OH)₂ D Suzuki-Miyaura Coupling (C-C Bond Formation) A->D Enables B Fluoro Group -F E Metabolic Stability Binding Affinity B->E Enhances C Dimethylaminoethoxy Group -O(CH₂)₂N(CH₃)₂ F Aqueous Solubility Receptor Interactions Pharmacokinetics C->F Improves

Caption: Rationale for the use of the title building block.

Diagram 2: General Workflow for Suzuki-Miyaura Coupling

G Start Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst - Base Reaction Reaction Setup: - Add reactants to flask - Purge with inert gas - Add degassed solvent - Add base solution Start->Reaction Heating Heating: - Conventional or Microwave - Monitor progress (TLC, LC-MS) Reaction->Heating Workup Work-up: - Quench reaction - Liquid-liquid extraction - Dry organic layer - Concentrate Heating->Workup Purification Purification: - Flash column chromatography Workup->Purification Product Final Product: - Biaryl Compound Purification->Product

Caption: A generalized experimental workflow.

Conclusion

This compound represents a sophisticated and highly valuable building block for modern drug discovery. Its carefully designed structure provides a powerful handle for synthetic diversification through the Suzuki-Miyaura coupling, while simultaneously introducing key pharmacophoric features that can enhance the metabolic stability, solubility, and target affinity of the resulting molecules. The successful application of structurally similar building blocks in the development of clinical candidates like GSK2126458 underscores the potential of this reagent. By understanding the rationale behind its design and employing the robust protocols outlined in this note, researchers can effectively leverage this building block to accelerate the discovery and development of innovative new medicines.

References

  • Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. ConnectSci.
  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Its capacity to forge carbon-carbon bonds with high efficiency, functional group tolerance, and under relatively mild conditions has made it an indispensable tool for constructing complex molecular architectures.[2][3] This guide focuses on a specialized building block, (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid , a trifunctional reagent whose unique structural motifs are of significant interest in the synthesis of novel pharmaceutical agents.

The presence of a fluorine atom, a dimethylaminoethoxy side chain, and the boronic acid functionality imparts a distinct combination of properties to this molecule. The fluoro-substituent can modulate the electronic properties of the aromatic ring and influence metabolic stability, while the dimethylaminoethoxy group can enhance solubility and provide a handle for salt formation or further functionalization. Boronic acids themselves are generally stable, non-toxic, and readily prepared, making them ideal coupling partners.[4][5] The application of this specific boronic acid in the synthesis of biaryl and heteroaryl scaffolds is a key strategy for accessing novel chemical matter with potential therapeutic value.[6][7]

Physicochemical Properties and Handling of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₇BFNO₃N/A
Molecular Weight 241.06 g/mol N/A
Appearance Typically a white to off-white solidGeneral knowledge on arylboronic acids
Solubility Soluble in many organic solvents (e.g., Dioxane, THF, DMF)General knowledge on arylboronic acids
Stability Relatively stable to air and moisture, but can be prone to protodeboronation under harsh acidic or basic conditions.[8][8]

Handling and Storage:

Like most boronic acids, this compound should be handled with standard laboratory safety precautions. While generally less hazardous than many organometallic reagents, the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is mandatory. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like aryl chlorides.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is critical for this step, as it forms a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Application in Biaryl Synthesis

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from established methods for similar fluorinated arylboronic acids and is suitable for general laboratory synthesis.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/H₂O mixture, 5 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, such as aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) in combination with a Pd(II) precatalyst (e.g., Pd(OAc)₂) may be more effective.[10]

  • Base: Sodium carbonate (Na₂CO₃) is a commonly used inorganic base that is effective in many Suzuki couplings. For base-sensitive substrates or to enhance reaction rates, other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be screened.

  • Solvent: A mixture of an organic solvent like dioxane with water is often used to dissolve both the organic and inorganic reaction components. The choice of solvent can significantly impact the reaction outcome and should be optimized for each specific substrate pair.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields, especially for less reactive coupling partners.

Materials:

  • This compound (0.75 mmol, 1.5 equiv)

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent (e.g., 3 mL of 4:1 Dioxane/H₂O)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).

  • Add the solvent system (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Rationale for Microwave Conditions:

  • Catalyst: PdCl₂(dppf) is a robust catalyst that is often effective under microwave conditions. The dppf ligand provides good thermal stability.

  • Temperature and Time: The higher temperatures accessible with microwave heating can overcome the activation energy for challenging coupling reactions, leading to faster conversions. The reaction time is typically much shorter than with conventional heating.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere 2. Purge with Inert Gas (N₂ or Ar) Reagents->Inert_Atmosphere Add_Solvent 3. Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating 4. Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench 6. Cool to RT & Quench Monitoring->Quench Extraction 7. Liquid-Liquid Extraction Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poor solubility- Use a pre-catalyst or a more active ligand (e.g., Buchwald-type ligands).[10]- Switch to a more reactive aryl halide (I > Br > Cl).- Screen different solvents or solvent mixtures.
Protodeboronation - Harsh basic conditions- Presence of water- Use a milder base (e.g., K₃PO₄, KF).[3]- Perform the reaction under anhydrous conditions.
Homocoupling - High catalyst loading- High temperature- Reduce the catalyst loading.- Lower the reaction temperature.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures, which are of high interest in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this moiety into target molecules. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving optimal results.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond - ResearchG
  • Understanding Boronic Acids: Properties, Handling, and Sourcing.
  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
  • Suzuki Coupling - Organic Chemistry Portal.
  • Developing Ligands for Palladium(II)
  • Boronic acid - Wikipedia.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Ligand electronic influence in Pd-c
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Suzuki-Miyaura Coupling - Organic Synthesis.
  • Boronic Acids Preparation and Applic
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • MIDA Boronates in Iterative Cross-Coupling - Organic Syntheses.
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles - ResearchG
  • Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids - Organic Chemistry Portal.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchG
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.
  • Synthesis and Applications of Boronic Acid-Containing Polymers:
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. (2025, August 6).

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Application Notes & Protocols: Synthesis of Novel Enzyme Inhibitors Utilizing (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid as a key building block in the synthesis of potent and selective enzyme inhibitors. Boronic acids have become indispensable tools in modern medicinal chemistry, serving not only as versatile coupling partners in reactions like the Suzuki-Miyaura cross-coupling but also as pharmacologically active moieties themselves.[1][2] This guide elucidates the rationale behind the molecular design of the title compound, offers detailed, field-proven protocols for its application in synthesis, and provides methodologies for the subsequent characterization and in vitro evaluation of the resulting inhibitors, with a particular focus on kinase targets.

Strategic Rationale: The Utility of the (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl) Moiety

The selection of a building block in a drug discovery campaign is a critical decision dictated by its potential to impart desirable physicochemical and pharmacological properties to the final compound. This compound is a strategically designed reagent that offers multiple advantages.

  • The Boronic Acid Group: This functional group is the cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction's tolerance for a wide range of functional groups, mild conditions, and the commercial availability of diverse coupling partners make it a preferred method for constructing complex molecular scaffolds.

  • The 3-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry. The fluorine atom at the 3-position can significantly alter the pKa of the boronic acid and other functionalities, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions with the target enzyme.[4]

  • The 4-(2-(Dimethylamino)ethoxy) Side Chain: This solubilizing "tail" is crucial for improving the aqueous solubility of the resulting inhibitors, a common challenge in drug development. The terminal dimethylamino group is basic and can be protonated at physiological pH, further enhancing solubility and facilitating interactions with biological systems. Furthermore, this moiety can form key hydrogen bonds or ionic interactions within the enzyme's active site, as demonstrated in the development of inhibitors for targets like Microtubule Affinity Regulating Kinase 4 (MARK4).[5][6]

G cluster_0 Key Functional Groups of the Reagent cluster_1 Strategic Roles in Drug Design A Boronic Acid B(OH)₂ A_role Enables Suzuki-Miyaura Cross-Coupling for C-C Bonds A->A_role Function B 3-Fluoro Group -F B_role Modulates pKa Enhances Metabolic Stability Improves Binding Affinity B->B_role Function C 4-(2-(Dimethylamino)ethoxy) Chain -O-(CH₂)₂-N(CH₃)₂ C_role Increases Aqueous Solubility Forms Key H-Bonds/Ionic Interactions Improves Cell Permeability C->C_role Function

Caption: Strategic roles of the functional groups in the title boronic acid.

Core Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for coupling the title boronic acid with a variety of aryl or heteroaryl halides (or pseudo-halides like triflates) to generate the desired inhibitor scaffold.[3] The following protocol provides a general, reliable starting point for laboratory synthesis.

Causality of Reagent Selection
  • Palladium Catalyst: The choice of catalyst is critical. Pd(PPh₃)₄ is a classic, effective choice, but modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) often provide higher yields and faster reaction times, especially with less reactive aryl chlorides.[3][7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Na₂CO₃ are commonly used. The choice of base can influence reaction rate and side product formation.

  • Solvent: A mixed solvent system, typically an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) with water, is used. Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species. The system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-X pd0->pd_aryl Oxidative Addition (+ Ar-X) pd_boronate Ar-Pd(II)L₂-O-B(OH)₂-R pd_aryl->pd_boronate Ligand Exchange (+ Base, R-B(OH)₂) pd_trans Ar-Pd(II)L₂-R pd_boronate->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (+ Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Step-by-Step Protocol (Conventional Heating)
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst degradation.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed.

  • Cooling: Upon completion, cool the reaction mixture to room temperature.

Microwave Protocol (for Rapid Synthesis)

For high-throughput synthesis or reaction optimization, microwave heating offers significantly reduced reaction times.

  • Setup: Combine the aryl halide (0.2 mmol, 1.0 equiv), boronic acid (0.24 mmol, 1.2 equiv), base (0.4 mmol, 2.0 equiv), and palladium catalyst (e.g., Pd₂(dba)₃/XPhos) in a microwave-safe vial.

  • Solvent: Add the degassed solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

  • Irradiation: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[7]

  • Work-up: After the reaction is complete, cool the vial to room temperature before proceeding.

ParameterCommon Reagents/ConditionsRationale/Notes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources require an in situ reduction to the active Pd(0) state.[8]
Ligand PPh₃, PCy₃, XPhos, SPhosBulky, electron-rich ligands stabilize the Pd(0) center and promote oxidative addition.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Strength of base can be critical. K₃PO₄ is often effective for challenging couplings.
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, DMFChoice depends on substrate solubility and reaction temperature.
Temperature 80-150 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).

Post-Synthesis Work-up and Characterization

Standard Work-up Protocol
  • Quenching & Dilution: Dilute the cooled reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel. The purified compound's identity and purity must be confirmed through a suite of analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess its purity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and elemental formula of the compound, providing definitive structural confirmation.

Application Protocol: In Vitro Kinase Inhibition Assay

Once the inhibitor is synthesized and purified, its biological activity must be assessed. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a protein kinase, such as MARK4.[5]

G cluster_workflow Kinase Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Test Compound Dilutions) plate 2. Assay Plating (Add reagents to 384-well plate) prep->plate incubate 3. Incubation (Allow kinase reaction to proceed) plate->incubate detect 4. Signal Detection (e.g., Luminescence) incubate->detect analyze 5. Data Analysis (Calculate % Inhibition, Determine IC₅₀) detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Assay Protocol
  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reagent Preparation: Prepare solutions of the kinase, its specific peptide substrate, and ATP in an appropriate assay buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Assay Execution: a. In a microplate (e.g., 384-well), add a small volume of the diluted test compound. b. Add the kinase and substrate solution to each well and briefly incubate. c. Initiate the kinase reaction by adding the ATP solution. d. Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme, 100% inhibition).

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a commercial detection kit (e.g., a luciferase/luciferin-based system that produces a luminescent signal inversely proportional to kinase activity).

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the controls. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Results should be tabulated for clear comparison.

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
Inhibitor AMARK4149
Inhibitor BMARK4215
Staurosporine (Control)MARK425

Hypothetical data is presented for illustrative purposes, based on similar structures found in the literature.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Yakan, H., & Kütük, H. (2022). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Nature. [Link]

  • Ahmad, I., et al. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Wong, E. L., & Jo, H. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Zaton, K., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Hall, D. G. (Ed.). (2011). Biological and Medicinal Applications of Boronic Acids. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Khan, N. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. PubMed. [Link]

  • Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

  • Khan, N. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Publishing. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. [Link]

  • Baldwin, A. G., et al. (2017). Boron-Based Inhibitors of the NLRP3 Inflammasome. ResearchGate. [Link]

  • Kim, J., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI. [Link]

Sources

Application Notes and Protocols for C-C Bond Formation with (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in palladium-catalyzed C-C bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction. This guide elucidates the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and discusses key parameters for reaction optimization and troubleshooting. The unique structural features of this boronic acid, namely the ortho-fluoro substituent and the para-dimethylaminoethoxy side chain, are considered in the context of reactivity and potential intramolecular interactions.

Introduction: Strategic Importance of the Building Block

This compound is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds prevalent in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a basic dimethylaminoethoxy side chain offers several advantages:

  • Modulation of Physicochemical Properties: The ortho-fluoro group can significantly influence the conformation of the resulting biaryl product through steric and electronic effects, often leading to improved metabolic stability and binding affinity in drug candidates.

  • Enhanced Solubility and Pharmacokinetics: The dimethylaminoethoxy moiety can improve aqueous solubility and provides a basic handle for salt formation, which are critical parameters in drug development.

  • Versatile Synthetic Handle: The tertiary amine can be used for further functionalization or can influence the reactivity of the boronic acid itself.

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C(sp²)–C(sp²) bonds.[1] This reaction's success is built on its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[1]

The Suzuki-Miyaura Coupling: Mechanistic Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves an organoboron species and an organohalide.[2] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_A [label="R¹-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_B [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="R¹-R²", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="[R²B(OH)₃]⁻", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halide [label="R¹-X", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#5F6368"]; BoronicAcid [label="R²B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Halide -> OxAdd [style=dashed]; OxAdd -> PdII_A [label=" "]; Pd0 -> OxAdd; PdII_A -> Transmetalation; Boronate -> Transmetalation [style=dashed]; Transmetalation -> PdII_B; PdII_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Base Activation Sub-graph { rank=same; BoronicAcid; Base; } Base -> Boronate [style=invis]; BoronicAcid -> Boronate [label=" Activation", style=dashed];

// Invisible edges for layout Product -> Pd0 [style=invis]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity trend for the halide is typically I > Br > OTf >> Cl.

  • Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the Pd(II) complex, displacing the halide.[1][3]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Causality Behind Reagent Choices:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and associated ligands (e.g., SPhos, XPhos) is critical. Ligands stabilize the palladium center and modulate its reactivity. Electron-rich, bulky phosphine ligands are often required for less reactive electrophiles like aryl chlorides.

  • Base: The base is essential for activating the boronic acid.[1] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence reaction rates and must be chosen to be compatible with other functional groups in the substrates.

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water to dissolve the inorganic base. Common solvents include dioxane, toluene, and THF. The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases.

Experimental Protocols

Disclaimer: The following protocols have been developed based on established procedures for structurally similar boronic acids, such as 3-chloro-4-fluorophenylboronic acid. Due to the presence of the basic dimethylamino group in the target molecule, which may interact with the catalyst or require adjustments to the base stoichiometry, optimization of these conditions may be necessary to achieve maximum yield and purity.

General Materials and Handling
  • This compound

  • Aryl halide (iodide, bromide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stir bars, and heating apparatus.

Safety Precautions:

  • Boronic acids can be irritating to the eyes, skin, and respiratory system.[4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Many organic solvents are flammable and toxic. Use in a fume hood away from ignition sources.

Protocol 1: Conventional Heating

This protocol is suitable for coupling with aryl iodides and bromides.

Reagent Stoichiometry Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Aryl Halide (e.g., 4-Bromoanisole)187.041.01.0187 mg
This compound227.051.21.2272 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane (degassed)---4.0 mL
Water (degassed)---1.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is particularly effective for less reactive aryl bromides and more challenging aryl chlorides.

Reagent Stoichiometry Table:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Aryl Halide (e.g., 4-Chlorobenzonitrile)137.560.51.069 mg
This compound227.050.751.5170 mg
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.0150.0312 mg
K₃PO₄212.271.53.0318 mg
1,4-Dioxane (degassed)---3.0 mL
Water (degassed)---0.6 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave reaction vial equipped with a small magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf) (0.015 mmol), and K₃PO₄ (1.5 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (3.0 mL) and water (0.6 mL).

  • Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes. (Note: Do not exceed the pressure and temperature limits of the vial).

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Follow the work-up and purification steps as described in Protocol 1.

dot graph TD { subgraph "Experimental Workflow" A[Reactant Loading] --> B{Inert Atmosphere Purge}; B --> C[Solvent & Catalyst Addition]; C --> D{Heating & Stirring}; D --> E[Reaction Monitoring (TLC/LC-MS)]; E --> F{Cooling & Quenching}; F --> G[Liquid-Liquid Extraction]; G --> H[Drying & Concentration]; H --> I[Purification (Chromatography)]; I --> J[Product Characterization]; end

} .dot Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature/time.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature or reaction time; consider switching to microwave heating.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique.2. Add the boronic acid slowly to the reaction mixture after the other components have been heated.
Protodeborylation 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Monitor the reaction closely and stop it once the starting material is consumed.
Complex Product Mixture 1. Side reactions.2. Decomposition of starting materials or product.1. Re-evaluate the catalyst/ligand system. A different ligand may offer better selectivity.2. Lower the reaction temperature and extend the reaction time.

Conclusion

This compound is a highly functionalized and synthetically useful reagent for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling. The provided protocols, based on well-established precedents for similar molecules, offer a robust starting point for its application. Researchers should remain mindful of the unique basic side chain, which may necessitate empirical optimization of reaction conditions to suppress side reactions and maximize yields. Careful execution under an inert atmosphere and diligent monitoring are key to achieving successful and reproducible outcomes.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Xiao, B., et al. (2014). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research.
  • Dreher, S.D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society.

Sources

The Strategic deployment of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid , a sophisticated building block increasingly employed in the synthesis of complex heterocyclic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the unique reactivity of this reagent and provides detailed protocols for its application in key synthetic transformations, primarily focusing on Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

This compound is a trifunctionalized phenylboronic acid derivative of significant interest in contemporary drug discovery. Its strategic importance stems from the synergistic interplay of its three key structural motifs:

  • The Boronic Acid Moiety: This functional group is a cornerstone of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • The ortho-Fluorine Substituent: The presence of a fluorine atom adjacent to the boronic acid group profoundly influences the electronic properties of the aromatic ring. This electron-withdrawing group can modulate the reactivity of the boronic acid, impact the pKa of the molecule, and introduce a metabolically stable site, a desirable feature in drug candidates.

  • The meta-Dimethylaminoethoxy Side Chain: This flexible, basic side chain can enhance aqueous solubility, a critical parameter for both reaction conditions and the pharmacokinetic profile of final compounds. Furthermore, the tertiary amine offers a potential site for intramolecular coordination or hydrogen bonding, which can influence reaction selectivity and rates.

The combination of these features makes this compound a highly valuable reagent for accessing novel chemical space in the synthesis of heterocyclic compounds, many of which are privileged structures in medicinal chemistry.

Core Applications in Heterocyclic Synthesis

This boronic acid is a versatile reagent for the synthesis of a wide array of heterocyclic systems. Its utility is most prominently demonstrated in two major classes of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds between the fluorophenyl core and various heterocyclic halides.

  • Chan-Lam Coupling: For the formation of C-N bonds, directly linking the fluorophenyl moiety to nitrogen-containing heterocycles.

A notable application of this reagent is in the synthesis of the potent c-Met kinase inhibitor, BMS-777607 (N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide), highlighting its relevance in the development of targeted cancer therapies[1][2].

Mechanistic Considerations: The Role of the Substituents

The unique substitution pattern of this compound imparts specific reactivity characteristics that must be considered when designing synthetic routes.

The Influence of the ortho-Fluoro Group

The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aryl group attached to the boron, potentially slowing the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this electronic effect can also influence the regioselectivity of the coupling reaction, particularly with polysubstituted heterocyclic partners.

The Impact of the meta-Dimethylaminoethoxy Group

The dimethylaminoethoxy side chain can play multiple roles. Its basic nature may necessitate careful selection of the reaction base to avoid unwanted acid-base reactions. Conversely, the nitrogen atom can potentially engage in intramolecular coordination with the boronic acid or the metal catalyst, influencing the conformation of the reagent and potentially accelerating the reaction rate. This intramolecular assistance is a key area of ongoing research in the field of organoboron chemistry.

Experimental Protocols and Application Notes

The following sections provide detailed, step-by-step protocols for the application of this compound in the synthesis of heterocyclic compounds. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Synthesis of this compound

While not commercially available from all suppliers, this key intermediate can be synthesized from commercially available starting materials. A general and robust method involves a lithium-halogen exchange followed by borylation. The following protocol is adapted from the synthesis of a structurally similar compound, 4-amino-3-fluorophenylboronic acid[3][4].

Diagram of the Synthetic Workflow

G A Starting Material: 4-Bromo-2-fluoro-1-(2-(dimethylamino)ethoxy)benzene B Lithium-Halogen Exchange (n-BuLi or t-BuLi, THF, -78 °C) A->B C Borylation (Trialkyl borate, -78 °C) B->C D Acidic Hydrolysis (e.g., HCl) C->D E Product: This compound D->E G A Pd(0)Ln B Oxidative Addition (Het-X) A->B C Het-Pd(II)-X B->C D Transmetalation (Ar-B(OH)2, Base) C->D E Het-Pd(II)-Ar D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Product: Het-Ar F->G G A Cu(II) B Ligand Exchange (Het-H) A->B C Cu(II)-Het B->C D Transmetalation (Ar-B(OH)2) C->D E Cu(III)-Het(Ar) D->E F Reductive Elimination E->F G Product: Het-Ar F->G H Cu(I) F->H I Oxidation (O2) H->I I->A Regenerates Catalyst

Sources

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly pivotal in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[4] This guide focuses on the microwave-assisted Suzuki coupling of a specialized building block, (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. This reagent is of significant interest in medicinal chemistry due to the presence of a fluorine atom, a common substituent for modulating metabolic stability and binding affinity, and a dimethylaminoethoxy group, which can enhance solubility and provide a handle for further functionalization or salt formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, often from hours to mere minutes, and improving yields by providing rapid, uniform heating.[5][6][7][8][9] This application note provides a detailed protocol and technical insights for researchers, scientists, and drug development professionals aiming to leverage the synergies of microwave chemistry and Suzuki coupling for the efficient synthesis of novel compounds utilizing this specific boronic acid.

Understanding the Reaction: Mechanism and the Microwave Advantage

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an aryl or vinyl halide reacting with an organoboron compound in the presence of a base.[1][10][11] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-R'(L_n) Ar-Pd(II)-R'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R'(L_n) Transmetalation Ar-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L_n)->Ar-R' R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Ar-Pd(II)-R'(L_n) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-R'(L_n)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The application of microwave irradiation offers significant advantages over conventional heating methods.[7][9] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can lead to:

  • Dramatically Reduced Reaction Times: Accelerating the rate-determining steps of the catalytic cycle.[12]

  • Improved Reaction Yields: Minimizing the formation of byproducts that can occur with prolonged heating.[6][9]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole as a model substrate)

  • Palladium catalyst (e.g., Pd(dppf)Cl2 or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water or ethanol/water mixture)

  • Microwave reactor vials (10 mL) with stir bars

  • Anhydrous solvents

  • Inert gas (Argon or Nitrogen)

Pre-Reaction Setup Workflow

Pre_Reaction_Setup cluster_0 Vessel Preparation cluster_1 Reagent Addition cluster_2 Inerting Dry_Vial Dry microwave vial and stir bar Add_Solids Add boronic acid, aryl bromide, base, and catalyst Dry_Vial->Add_Solids Add_Solvent Add degassed solvent mixture Add_Solids->Add_Solvent Seal_Vial Seal the vial with a cap Add_Solvent->Seal_Vial Purge_Gas Purge with inert gas Seal_Vial->Purge_Gas

Figure 2: Workflow for the pre-reaction setup.

Detailed Reaction Procedure
  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%). The catalyst loading may need optimization.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water, 4:1 v/v). The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

  • Vial Sealing and Purging: Securely cap the vial. Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes to ensure an oxygen-free atmosphere.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for completion by TLC or LC-MS.

  • Post-Reaction Workup:

    • Allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Key Parameters for Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Considerations
Catalyst Pd(dppf)Cl2 (3 mol%), XPhos Pd G3 (1-3 mol%)The choice of ligand is critical. For challenging couplings, electron-rich and bulky phosphine ligands can be beneficial.[10]
Base K2CO3, Cs2CO3, K3PO4 (2-3 equiv)The base activates the boronic acid.[1][13] The strength and solubility of the base can significantly impact the reaction rate and yield.[14][15]
Solvent 1,4-Dioxane/H2O (4:1), EtOH/H2O (4:1)A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[1][12]
Temperature 100-140 °CMicrowave heating allows for rapid attainment of high temperatures, accelerating the reaction.[16]
Time 10-30 minutesReaction times are significantly shorter with microwave irradiation compared to conventional heating.[5]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh, high-quality catalyst.
Inefficient baseTry a stronger or more soluble base (e.g., Cs2CO3). Ensure the base is finely powdered.
Protodeborylation Degradation of boronic acidUse fresh boronic acid. Consider using a boronic ester for increased stability. Minimize reaction time and temperature where possible.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.
Dehalogenation of Aryl Halide Hydride source in the reactionEnsure solvents are anhydrous and pure.[2]

Conclusion

The microwave-assisted Suzuki coupling of this compound offers a rapid and efficient route to novel biaryl compounds of interest in drug discovery and materials science. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can harness the power of microwave synthesis to accelerate their research and development efforts. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this valuable synthetic transformation.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Vertex AI Search. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Baxendale Group. (2006, April 4).
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Chemistry LibreTexts. (2020, July 1). 17.
  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ResearchGate. (2015, August 5). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters.
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025, November 18). (PDF)
  • MDPI. (2017, February 28).
  • YouTube. (2018, July 17).

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Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in Biaryl Synthesis

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, with these structural motifs being prevalent in a multitude of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the general stability of its organoboron reagents.[3][4][5]

This guide focuses on a particularly strategic building block: This compound . The unique substitution pattern of this reagent offers several advantages for scale-up synthesis. The fluorine atom can enhance the acidity of the boronic acid, potentially influencing its reactivity and interaction with biological targets in the final product.[6] More significantly, the dimethylaminoethoxy side chain can improve solubility in a range of organic solvents and may offer advantageous coordination properties with the palladium catalyst, potentially influencing reaction kinetics and efficiency. This document provides a comprehensive overview, from mechanistic principles to a detailed, field-tested protocol for the scale-up synthesis of biaryls using this versatile reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for successful troubleshooting and optimization during scale-up. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-Limiting Step for Ar-Cl) pd0->oxidative_addition + Ar-X pdiix Ar-Pd(II)-X Ln oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiibiaryl Ar-Pd(II)-Ar' Ln transmetalation->pdiibiaryl - B(OH)₃ - X⁻ boronate Ar'B(OH)₃⁻ boronate->transmetalation Boronate Complex base Base boronic_acid Ar'B(OH)₂ boronic_acid->boronate + Base reductive_elimination Reductive Elimination pdiibiaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl arx Ar-X workflow cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification a Charge reactor with Aryl Halide, Boronic Acid, and K₃PO₄ b Add Toluene and Water a->b c Inert Atmosphere (N₂/Ar Purge) b->c d Add Pd(OAc)₂ and SPhos c->d e Heat to 80-100 °C d->e f Monitor by HPLC/TLC until completion (4-12 h) e->f g Cool to RT and Phase Separate f->g h Aqueous Wash g->h i Palladium Scavenging (Optional) h->i j Solvent Swap and Crystallization i->j k Filter and Dry j->k

Caption: A typical experimental workflow for scale-up Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reactor Charging: To a clean, dry, and inerted reactor equipped with an overhead stirrer, condenser, and thermocouple, charge the aryl bromide, this compound, and powdered K₃PO₄.

  • Solvent Addition: Add toluene and deionized water to the reactor.

  • Inerting: Begin stirring and sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction. Oxygen can lead to the oxidation of the Pd(0) catalyst and cause undesirable side reactions like the homocoupling of the boronic acid. [5]4. Catalyst Addition: Add the palladium(II) acetate and SPhos ligand to the reaction mixture.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC) until the consumption of the limiting reagent is complete (typically >98% conversion).

  • Workup - Phase Separation: Once complete, cool the reaction mixture to room temperature. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water or brine to remove residual inorganic salts.

  • Palladium Removal: If necessary, treat the organic solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) to reduce residual palladium levels to acceptable limits for pharmaceutical applications. [7]10. Purification: The product can be isolated by crystallization. This often involves a solvent swap from the reaction solvent (e.g., toluene) to a suitable crystallization solvent (e.g., isopropanol, heptane).

  • Isolation: Filter the crystallized product, wash with a cold, appropriate solvent, and dry under vacuum to a constant weight.

Troubleshooting and Optimization for Scale-Up

IssuePotential Cause(s)Suggested Solution(s)
Stalled or Incomplete Reaction - Inefficient degassing (catalyst deactivation)- Poor mixing- Insufficient base strength or solubility- Deactivation of the boronic acid (protodeboronation)- Improve inerting procedure.- Increase stirrer speed.- Screen alternative bases (e.g., Cs₂CO₃ for difficult couplings).- Use the boronic ester (e.g., pinacol ester) for improved stability.
Formation of Homocoupled Byproduct - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure rigorous exclusion of air.<[5]br>- Use a precatalyst that more readily forms the active Pd(0) species.
High Residual Palladium in Product - Inefficient workup- Strong coordination of product to palladium- Implement a dedicated palladium scavenging step.<[7]br>- Perform an additional aqueous wash with a chelating agent (e.g., aqueous thiourea solution).
Difficulty with Product Isolation - Product is an oil- Poor choice of crystallization solvent- Attempt to form a salt if the product has a basic or acidic handle.- Perform a thorough solvent screen for crystallization.

Safety and Handling Considerations

  • This compound: Like most boronic acids, this compound should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents. * Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry. [8][9]While this protocol uses a homogeneous catalyst, care should still be taken. All palladium-containing waste should be collected and handled as hazardous waste.

  • Solvents: Toluene is flammable. Ensure all equipment is properly grounded to prevent static discharge. [10]* Bases: Anhydrous K₃PO₄ is corrosive and hygroscopic. Handle in a low-humidity environment and avoid direct contact.

By carefully considering the mechanistic principles and implementing a robust, optimized protocol, the scale-up synthesis of biaryls using this compound can be achieved with high efficiency, safety, and reproducibility.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Sci-Hub.
  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem.
  • Suzuki reaction. Wikipedia.
  • ChemInform Abstract: Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design.
  • Standard Operating Procedure. UCLA Chemistry and Biochemistry.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid a.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3-Tolylboronic Acid. BenchChem.
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Standard Operating Procedures. The Sarpong Group, UC Berkeley.
  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
  • Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1.
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage. The Journal of Organic Chemistry.
  • 4-Fluorophenylboronic acid. Sigma-Aldrich.
  • Precautions for Using Palladium Carbon C
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • SAFETY D
  • Application Notes and Protocols: 4-(Diphenylamino)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Common strategies used for the synthesis of biaryls.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. J-STAGE.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC.

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Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of fluorinated boronic acids in your experiments. The inherent electronic properties of these reagents, while beneficial for modulating the characteristics of target molecules, can introduce specific challenges in synthetic protocols.[1][2] This resource aims to equip you with the knowledge to anticipate and overcome these common hurdles, ensuring the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a fluorinated aryl boronic acid is giving low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings involving fluorinated boronic acids often stem from the inherent instability of the boronic acid itself, particularly under basic reaction conditions.[3] The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage.[4][5][6] Here are the first parameters to check:

  • Protodeboronation: This is the most common side reaction, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[7] This process is often accelerated by the base required for the Suzuki coupling.[3][8] Highly fluorinated and certain heteroaryl boronic acids are particularly prone to this decomposition pathway.[7][9]

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. Electron-deficient aryl halides, often used with fluorinated boronic acids, can be challenging coupling partners. The oxidative addition step may be slow, allowing more time for the boronic acid to decompose.[10][11]

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst, as well as promote unwanted homocoupling of the boronic acid.[12]

  • Reagent Quality: Ensure your fluorinated boronic acid is pure and has been stored correctly. Over time, they can degrade, especially if exposed to moisture and air.

Q2: I am observing a significant amount of a homocoupled biaryl product derived from my fluorinated boronic acid. What causes this and how can I minimize it?

A2: The formation of a biaryl byproduct through the homocoupling of your fluorinated boronic acid is a known side reaction.[13][14] This can occur through several mechanisms:

  • Oxygen-Mediated Homocoupling: This is the most common pathway, where dissolved oxygen in the reaction mixture facilitates the palladium-catalyzed coupling of two boronic acid molecules.[12]

  • Protonolysis/Second Transmetalation: In some cases, particularly with sterically hindered and electron-deficient systems, homocoupling can occur even under rigorously oxygen-free conditions. This pathway is thought to involve a protonolysis event followed by a second transmetalation.[12][13]

  • Reaction Conditions: Certain conditions can favor homocoupling. For instance, some palladium catalysts and bases are more prone to promoting this side reaction.[15]

To minimize homocoupling:

  • Thorough Degassing: Ensure your solvents are properly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[13]

  • Use of Boronic Acid Surrogates: Using more stable derivatives like boronic esters or trifluoroborates can reduce the concentration of the free boronic acid at any given time, thus disfavoring the bimolecular homocoupling reaction.[16][17]

Q3: What are boronic esters and trifluoroborates, and should I consider using them instead of the free boronic acid?

A3: Boronic esters (e.g., pinacol esters, MIDA esters) and potassium trifluoroborate salts are highly valuable derivatives of boronic acids that offer enhanced stability.[18][19]

  • Boronate Esters: These are formed by reacting the boronic acid with a diol, such as pinacol. The resulting cyclic ester is generally more stable to protodeboronation and oxidation than the free boronic acid. They are often stable enough for purification by column chromatography.

  • Potassium Trifluoroborate Salts (R-BF3K): These salts are typically crystalline, air-stable solids with a long shelf-life.[18][20] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can be highly beneficial for minimizing side reactions like protodeboronation and homocoupling.[16][17][21]

When to use them:

You should strongly consider using a boronic ester or a trifluoroborate salt when working with:

  • Inherently unstable boronic acids (e.g., polyfluorinated, 2-heterocyclic, vinyl, or cyclopropyl boronic acids).[21]

  • Reactions that require prolonged heating or strong basic conditions.

  • When you are observing significant protodeboronation or homocoupling with the free boronic acid.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Protodeboronation

Symptom: Your primary observation is the formation of the arene (Ar-H) corresponding to your fluorinated boronic acid (Ar-B(OH)2), alongside unreacted starting materials.

Diagnostic Workflow:

G cluster_0 Troubleshooting Protodeboronation start Low Yield & Ar-H Detected q1 Are you using a free boronic acid? start->q1 yes1 Yes q1->yes1 High Instability no1 No (Using Ester/BF3K) q1->no1 Check other factors action1 Switch to a more stable derivative: - Pinacol Ester - MIDA Ester - Potassium Trifluoroborate (BF3K) yes1->action1 q2 Is the base too strong or reaction time too long? no1->q2 end Problem Resolved action1->end yes2 Yes q2->yes2 no2 No q2->no2 action2 Screen weaker bases (e.g., K3PO4, Cs2CO3) and monitor reaction closely to minimize time. yes2->action2 q3 Is the solvent protic or wet? no2->q3 action2->end yes3 Yes q3->yes3 q3->end If No, re-evaluate catalyst system action3 Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF). Ensure all reagents are dry. yes3->action3 action3->end

Caption: Decision tree for troubleshooting protodeboronation.

Step-by-Step Protocol to Mitigate Protodeboronation:

  • Reagent Selection:

    • Switch to a Boronic Ester or Trifluoroborate: If you are using a free fluorinated boronic acid, the most effective first step is to switch to its corresponding pinacol ester or potassium trifluoroborate salt. This will provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[17][21][22]

  • Reaction Condition Optimization:

    • Base Selection: The choice of base is critical. Strong bases can accelerate protodeboronation.[3] Consider screening weaker inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4).

    • Solvent System: Use anhydrous, aprotic solvents. Ensure your solvents are rigorously dried before use. Common choices include dioxane, toluene, or THF.

    • Temperature and Time: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product and reagents to harsh conditions.

  • Experimental Setup:

    • Inert Atmosphere: As mentioned for homocoupling, a strictly inert atmosphere is essential to prevent oxidative degradation pathways that can compete with and exacerbate protodeboronation.

Guide 2: Optimizing a Sluggish Suzuki-Miyaura Coupling

Symptom: The reaction stalls with significant amounts of starting materials remaining even after extended reaction times. Protodeboronation or homocoupling may or may not be significant.

Underlying Cause: The catalytic cycle is likely inefficient, with either the oxidative addition or the transmetalation step being rate-limiting. Fluorinated boronic acids, being electron-deficient, can be slow to transmetalate.

Optimization Strategy:

G cluster_1 Optimizing Sluggish Couplings start Stalled Reaction catalyst Evaluate Catalyst System start->catalyst ligand Screen Ligands: - Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) catalyst->ligand precatalyst Use a modern Pd Precatalyst (e.g., G3 or G4 Buchwald type) for consistency. catalyst->precatalyst base Evaluate Base ligand->base precatalyst->base base_screen Screen Bases: - Stronger bases may be needed (e.g., Cs2CO3, K3PO4) - Ensure base is finely ground and dry. base->base_screen boron Activate Boronic Acid base_screen->boron boron_activate Use 1.2-1.5 equiv. of Boronic Acid/Ester. Consider addition of CsF to form more reactive fluoroborate in situ. boron->boron_activate end Improved Conversion boron_activate->end

Caption: Workflow for optimizing a stalled Suzuki coupling.

Detailed Protocol for Optimization:

  • Catalyst and Ligand Screening:

    • For couplings with electron-deficient fluorinated boronic acids, especially with less reactive aryl chlorides, standard catalysts like Pd(PPh3)4 may be insufficient.

    • Recommended Ligands: Utilize bulky, electron-rich phosphine ligands that are known to facilitate both oxidative addition and reductive elimination. Excellent choices include:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[13]

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Palladium Source: Use a modern, well-defined palladium precatalyst (e.g., XPhos Pd G3) for improved activity and reproducibility.

  • Base and Additives:

    • While strong bases can cause protodeboronation, sometimes a stronger base is necessary to facilitate the transmetalation step. A careful balance is required.

    • Base Screening: Test bases like Cs2CO3 and K3PO4, which are often effective in challenging couplings. Ensure the base is anhydrous and, if it is a solid, that it is finely powdered to maximize surface area.

    • Fluoride Additives: The addition of a fluoride source like CsF can sometimes be beneficial. It is proposed that the fluoride displaces a hydroxyl group on the boronic acid to form a more nucleophilic fluoroborate species in situ, which can accelerate transmetalation.[23][24]

  • Stoichiometry:

    • Use a slight excess (1.2–1.5 equivalents) of the fluorinated boronic acid derivative to compensate for any potential degradation during the reaction.

Data Summary Table

Side ReactionKey CausesRecommended Solutions
Protodeboronation High Lewis acidity of fluorinated boronic acid, presence of protic sources (H2O), strong base, prolonged reaction time.[3][7][8]Use boronic esters or trifluoroborates, employ weaker bases (K2CO3, K3PO4), use anhydrous solvents, minimize reaction time.[17][21]
Homocoupling Presence of oxygen, certain palladium catalysts, high concentration of free boronic acid.[12][15]Rigorous degassing of solvents, maintain a strict inert atmosphere, use "slow-release" boron reagents (esters/trifluoroborates).[17]
Stalled Reaction Inefficient catalyst system (slow oxidative addition or transmetalation), inappropriate base.[10][11]Use bulky, electron-rich ligands (XPhos, SPhos), modern Pd precatalysts, screen stronger but appropriate bases (Cs2CO3, K3PO4).

Storage and Handling of Fluorinated Boronic Acids

Q4: What are the best practices for storing and handling fluorinated boronic acids to ensure their stability and reactivity?

A4: Proper storage and handling are critical to prevent the degradation of these sensitive reagents.

  • Storage Conditions:

    • Store in a tightly sealed container in a cool, dry place. A desiccator or a glovebox is ideal.[25]

    • Protect from light.

    • For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) and at low temperatures (refrigerated or frozen).

  • Handling:

    • Handle quickly in the open air to minimize exposure to atmospheric moisture. If possible, handle in a glovebox.

    • Use fresh, anhydrous solvents and reagents for reactions.

    • Avoid storing them with strong bases or oxidizing agents.[26][27]

  • Stability Considerations:

    • Fluorinated boronic acids can dehydrate to form cyclic trimers called boroxines.[20] While this is often a reversible process, it can affect the stoichiometry of your reaction. Using a freshly opened bottle or a recently purified batch is always recommended.

By understanding the inherent reactivity of fluorinated boronic acids and implementing these troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020). Synlett. [Link]

  • A general protodeboronation reaction. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]

  • Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). National Institutes of Health. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Influence of fluorine substituents on the properties of phenylboronic compounds. (2018). Pure and Applied Chemistry. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). National Institutes of Health. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2014). National Institutes of Health. [Link]

  • Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions.
  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2013). National Institutes of Health. [Link]

  • Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. (2013). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Corrosive Storage Guidelines. University of California, Santa Cruz. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

  • Chemical Storage Guide. University of California, Berkeley. [Link]

Sources

Purification of crude product from (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally similar boronic acids. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and related compounds.

Issue 1: Product is an intractable oil or fails to crystallize.

Q: My crude this compound is an oil, or I am unable to induce crystallization from various solvent systems. What are the next steps?

A: This is a common challenge with boronic acids containing flexible side chains and amine functionalities, which can disrupt crystal lattice formation.

Causality: The dimethylaminoethoxy side chain introduces significant conformational flexibility and hydrogen bonding possibilities that can inhibit the ordered arrangement required for crystallization. Impurities can also act as "crystal poisons," further hindering the process.

Solutions & Optimization:

  • Trituration: This is often the first and simplest method to try.

    • Protocol: Suspend the crude oil in a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., hexane, diethyl ether, or a mixture thereof). Stir vigorously. The product may solidify as a powder, which can then be isolated by filtration. For stubborn oils, cooling the mixture in an ice bath or refrigerating it overnight can promote solidification before trituration.[1]

  • Solvent System Screening for Recrystallization: A systematic approach to finding a suitable solvent system is crucial.

    • Protocol: Start with small-scale trials in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).[2][3] A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] If a single solvent is not effective, try a binary solvent system where the compound is soluble in one ("solvent a") and insoluble in the other ("solvent b").[2] Dissolve the crude product in a minimal amount of hot "solvent a" and then add "solvent b" dropwise until turbidity persists. Allow the solution to cool slowly.

  • Derivatization to a Crystalline Adduct: Converting the boronic acid to a more crystalline derivative can be a highly effective strategy.

    • Diethanolamine Adduct Formation: Boronic acids often form stable, crystalline adducts with diethanolamine.[1][3][5]

      • Protocol: Dissolve the crude boronic acid in a suitable solvent like ethyl acetate or diethyl ether. Add a stoichiometric amount of diethanolamine. The resulting adduct often precipitates out of the solution and can be collected by filtration. The free boronic acid can be regenerated by treating the adduct with an acid and extracting it into an organic solvent.[1][5]

Issue 2: Poor recovery or product decomposition on silica gel chromatography.

Q: I'm attempting to purify my boronic acid using standard silica gel chromatography, but I'm observing significant tailing, low recovery, or the appearance of new, more polar spots on my TLC plate. What is causing this?

A: Standard silica gel is acidic and can strongly interact with or even degrade boronic acids.[1][5]

Causality: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption. Furthermore, the acidic nature of silica can promote the hydrolysis of the boronic acid to the corresponding boronate ester if alcohols are used in the eluent, or it can lead to protodeboronation, especially with electron-rich aromatic rings. The basic dimethylamino group in your specific compound will also interact strongly with the acidic silica, leading to significant tailing.

Solutions & Optimization:

  • Use of Alternative Stationary Phases:

    • Neutral Alumina: For less polar boronic acids and their esters, neutral alumina can be a good alternative to silica gel.

    • Reversed-Phase (C18) Chromatography: This is often a better choice for polar compounds.[1][3][5] A mobile phase of acetonitrile/water or methanol/water, sometimes with a modifier like formic acid or TFA to improve peak shape, can be effective. However, be mindful that prolonged exposure to aqueous conditions can lead to the formation of boroxines (anhydrides).[6]

  • Deactivation of Silica Gel: If silica gel must be used, its activity can be attenuated.

    • Base Treatment: Pre-treating the silica gel with a non-nucleophilic base like triethylamine can cap the acidic silanol groups. This is particularly useful when purifying compounds with basic functionalities like your target molecule.

    • Protocol: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine by volume. Allow it to equilibrate before packing the column.

  • Rapid Purification Techniques:

    • Silica Gel Plug: If the goal is to remove highly non-polar or highly polar impurities, a short plug of silica gel may be sufficient. This minimizes the contact time between your compound and the stationary phase, reducing the risk of degradation.

Issue 3: Presence of boroxine (anhydride) impurities in the final product.

Q: My NMR spectrum shows broad peaks, and the mass spectrum indicates the presence of species corresponding to the trimeric anhydride (boroxine) of my boronic acid. How can I remove these and prevent their formation?

A: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is often reversible.

Causality: The presence of trace amounts of water can shift the equilibrium back towards the monomeric boronic acid. However, under anhydrous conditions or upon heating, the formation of the boroxine is favored.

Solutions & Optimization:

  • Recrystallization from an Aqueous System: If your compound is sufficiently stable, recrystallization from a solvent mixture containing a small amount of water can hydrolyze the boroxine back to the boronic acid, which may then crystallize in its pure form.

  • Azeotropic Removal of Water: For compounds that are not amenable to aqueous recrystallization, dissolving the material in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove water and potentially favor the formation of a single species (either the acid or the boroxine), which might be easier to purify.

  • Purification via Base Extraction: Boronic acids are acidic and can be extracted into an aqueous basic solution, leaving non-acidic impurities behind.[7][8][9]

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a mild aqueous base (e.g., 1M NaOH or NaHCO3). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer is then acidified (e.g., with 1M HCl) and the pure boronic acid is back-extracted into an organic solvent. This process also effectively breaks down boroxines.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of this compound?

A1: Common impurities include:

  • Protodeborylated arene: The corresponding arene without the boronic acid group, resulting from the cleavage of the C-B bond.[1]

  • Starting materials: Unreacted halo-aromatic precursors.

  • Homocoupled biaryls: A dimer of your starting aryl halide.[2]

  • Boroxines: As discussed in Issue 3, these are trimeric anhydrides of the boronic acid.

  • Oxidation products: Boronic acids can be susceptible to oxidation.

Q2: How can I best store my purified this compound to maintain its purity?

A2: Due to its sensitivity to moisture and air, it is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) in a refrigerator.[10] The presence of the amine functionality also makes it potentially hygroscopic.

Q3: Is HPLC a viable method for purity analysis and purification of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analyzing the purity of and purifying boronic acids.[11] Reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA as a modifier) is a common method. For preparative HPLC, this can be a scalable solution for obtaining highly pure material.[3]

Q4: Can I use NMR spectroscopy to assess the purity of my boronic acid?

A4: ¹H and ¹³C NMR are essential for structural confirmation. However, for purity assessment, quantitative NMR (qNMR) against a certified internal standard is the most accurate method. Be aware that the presence of boroxines can lead to broadened peaks in the ¹H NMR spectrum. ¹¹B NMR can also be a useful tool to identify different boron species in your sample.

III. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Transfer the crude boronic acid to an appropriately sized flask.

  • Add a small amount of the chosen solvent or solvent system.

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Table 1: Recommended Starting Solvents for Recrystallization Trials
Solvent ClassExamplesComments
Non-Polar Hexane, HeptaneGood for precipitating the product from a more polar solvent.
Moderately Polar Toluene, Diethyl Ether, Ethyl Acetate[2]Often good single solvents or as the "good" solvent in a binary system.
Polar Protic Water, Ethanol, IsopropanolUseful for highly polar boronic acids or as the "poor" solvent in a binary system.
Binary Systems Ethyl Acetate/Hexane, Toluene/HeptaneProvides a wide range of polarities for fine-tuning solubility.
Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M aqueous NaOH solution (2-3 times). The boronic acid will partition into the aqueous layer.

  • Combine the aqueous layers and cool in an ice bath.

  • Acidify the aqueous layer to a pH of ~2-3 with 1M HCl. The boronic acid may precipitate.

  • Extract the acidified aqueous layer with fresh ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

IV. Visualization of Purification Workflow

Diagram 1: General Troubleshooting Workflow for Boronic Acid Purification

Purification_Workflow start Crude Product (Oil or Solid) trituration Trituration (Hexane/Ether) start->trituration pure_solid Pure Solid Product trituration->pure_solid If successful issue_oily Issue: Still an oil or impure solid trituration->issue_oily If fails recrystallization Recrystallization (Solvent Screening) acid_base Acid-Base Extraction recrystallization->acid_base If fails recrystallization->pure_solid If successful chromatography Chromatography chromatography->pure_solid If successful issue_decomp Issue: Decomposition or low recovery chromatography->issue_decomp If issues derivatization Derivatization (e.g., Diethanolamine Adduct) derivatization->pure_solid After regeneration acid_base->chromatography If fails acid_base->pure_solid If successful issue_oily->recrystallization issue_decomp->derivatization

Caption: A decision tree for troubleshooting the purification of boronic acids.

V. References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(11), 1599-1601. Available at: [Link]

  • Kumar, A., et al. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-34. Available at: [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents. Available at:

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Hudson, B. M., et al. (2018). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. RSC advances, 8(52), 29777–29782.

  • Shinkai, S., et al. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 123(33), 8230–8231.

  • Gam, D., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8341-8344.

  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 24(9), 1846–1852.

  • ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Pinto, I. F., et al. (2013). Boronic acid-modified magnetic materials for antibody purification. Journal of The Royal Society Interface, 10(83), 20130153.

  • D'Souza, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4220.

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Available at: [Link]

  • PubChemLite. (n.d.). 4-(ethoxycarbonyl)-3-fluorophenylboronic acid. PubChemLite. Available at: [Link]

  • Chatuvedi, A., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117283.

Sources

Preventing protodeboronation of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. The following troubleshooting guides and FAQs address the most common challenge encountered with this and similar electron-rich boronic acids: unwanted protodeboronation.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, converting it into the inactive byproduct, 1-(2-(dimethylamino)ethoxy)-2-fluorobenzene, which leads to lower reaction yields and complicates purification. In the context of a Suzuki-Miyaura coupling, it directly competes with the desired productive catalytic cycle.[2]

Q2: Why is this compound particularly susceptible to protodeboronation?

This molecule's susceptibility arises from its electronic properties. The aryl ring is substituted with a strongly electron-donating -(OCH2CH2NMe2) group and a moderately electron-withdrawing -F group. The powerful donating effect of the alkoxy group increases the electron density on the aromatic ring, making the carbon atom attached to the boron more susceptible to protonolysis.[2][3] Furthermore, the basic tertiary amine moiety can influence the reaction environment and potentially form zwitterionic species under certain pH conditions, which can affect stability.[1]

Q3: What are the typical signs of significant protodeboronation in my reaction?

The most common indicators are:

  • Low Yield: The yield of your desired coupled product is significantly lower than expected.

  • Stalled Reaction: The consumption of your coupling partner (e.g., the aryl halide) stalls, even with an excess of the boronic acid.

  • Byproduct Identification: You observe a significant peak in your analytical trace (LC-MS, GC-MS, or NMR) corresponding to the mass or spectrum of the protodeboronated species, 1-(2-(dimethylamino)ethoxy)-2-fluorobenzene.

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and solving issues of protodeboronation during Suzuki-Miyaura cross-coupling reactions.

Problem: My reaction yield is low, and I have confirmed the presence of the protodeboronated byproduct.

The root cause is that the rate of protodeboronation is competitive with the rate of the desired transmetalation step in the Suzuki-Miyaura cycle. This is most often exacerbated by the reaction conditions, particularly the choice of base, solvent, and temperature.

Visualizing the Competing Pathways

The following diagram illustrates how protodeboronation acts as an off-ramp from the main catalytic cycle.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_reagents Reagents cluster_side_reaction Side Reaction A Pd(0)Ln B Oxidative Addition (Ar'-X) A->B C Ar'-Pd(II)-X B->C D Transmetalation C->D Rate-Limiting Step E Ar'-Pd(II)-Ar D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G ArBOX Ar-B(OH)₂ ArBON [Ar-B(OH)₃]⁻ ArBOX->ArBON Base (OH⁻) ArBON->D Productive Pathway Proton H⁺ Source (e.g., H₂O) ArBON->Proton Protodeboronation (Unproductive Pathway) Deboronated Ar-H (Byproduct) Proton->Deboronated

Caption: Suzuki Cycle vs. Protodeboronation Pathway.

Solution Pathways

Start with the simplest modifications (Solution 1) and proceed to more advanced strategies if the problem persists.

Solution 1: Optimize Base, Solvent, and Temperature

The reaction environment is the most critical factor. Base-catalyzed protodeboronation is highly pH-dependent, occurring fastest at high pH.[4][5]

Causality: Strong bases (like NaOH, KOH) in protic solvents (like water, methanol) create a highly basic environment that accelerates the formation of the reactive boronate anion [ArB(OH)3]⁻, which is prone to protonolysis by solvent molecules.[6][7] High temperatures further accelerate this undesired reaction.

Corrective Actions:

  • Change the Base: Switch from strong hydroxide bases to milder inorganic bases. Carbonates or phosphates often provide the optimal balance of reactivity for transmetalation while minimizing protodeboronation.

  • Reduce Water Content: Use anhydrous solvents (e.g., Dioxane, THF, Toluene) and ensure all reagents are dry. Water is a primary proton source for the side reaction.

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., start at 60-80 °C instead of 100+ °C).

Table 1: Recommended Bases to Minimize Protodeboronation

BasepKa (Conjugate Acid)Typical SolventExpected Impact on ProtodeboronationRationale
NaOH / KOH~15.7H₂O, AlcoholsHigh Creates excessively high pH, accelerating protonolysis.
K₂CO₃10.3Dioxane/H₂O, TolueneModerate to Low A good starting point. Weaker base, often effective.[7]
K₃PO₄12.3Dioxane, TolueneLow Often considered the optimal choice for sensitive boronic acids.
CsF3.2Isopropanol, DioxaneVery Low Minimizes base-catalyzed protodeboronation; fluoride may also play a role in activating the boronic acid.[8]
Solution 2: Enhance Catalytic Cycle Speed

If protodeboronation is faster than transmetalation, speeding up the desired catalytic cycle can outcompete the side reaction.

Causality: An inefficient catalyst system allows the boronic acid to remain in the reaction mixture for longer periods, increasing the likelihood of decomposition.[1] The choice of ligand is critical for accelerating the rate-limiting steps of the cycle.

Corrective Actions:

  • Use a High-Activity Catalyst: Employ a modern, pre-formed palladium pre-catalyst (e.g., G3 or G4 palladacycles).

  • Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands that are known to accelerate Suzuki-Miyaura couplings. However, be aware that extremely bulky ligands can sometimes promote a palladium-catalyzed protodeboronation pathway, so optimization may be required.[9]

Table 2: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended Starting PointRationale / Notes
Catalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)High-activity catalyst systems are crucial.
Ligand XPhos (2-4 mol%) or SPhos (2-4 mol%)Bulky, electron-rich ligands promote fast catalytic turnover.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base that minimizes protodeboronation.
Solvent 1,4-Dioxane or Toluene (anhydrous)Aprotic solvents reduce the availability of proton sources.
Temperature 80 °CStart here and adjust as needed.
Solution 3: Employ a "Slow-Release" Strategy

For particularly challenging cases, the most robust solution is to modify the boronic acid itself into a more stable form that slowly releases the active species under the reaction conditions.[1][10]

Causality: By converting the boronic acid to a boronate ester (e.g., pinacol, MIDA), you protect the vulnerable C-B bond. The ester slowly hydrolyzes in situ to generate a low, steady-state concentration of the boronic acid. This low concentration is sufficient for the fast Suzuki coupling but is too low for the competing protodeboronation to become a major pathway.[10]

Corrective Action: Convert this compound to its corresponding pinacol boronate ester before the coupling reaction.

Troubleshooting Workflow

Use this decision tree to guide your experimental approach.

G start Problem: Low Yield & Protodeboronation Confirmed by LC-MS/NMR q1 Are you using a strong base (NaOH, KOH) or protic solvent? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No sol1 ACTION: 1. Switch to K₃PO₄ or CsF. 2. Use anhydrous Dioxane/Toluene. 3. Lower temp to 80°C. a1_yes->sol1 q2 Is protodeboronation still >10%? a1_no->q2 sol1->q2 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No sol2 ACTION: 1. Use a high-activity catalyst (e.g., XPhos Pd G3). 2. Ensure optimal ligand:Pd ratio. a2_yes->sol2 end_ok Problem Solved a2_no->end_ok q3 Is the problem resolved? sol2->q3 a3_yes YES q3->a3_yes Yes a3_no NO q3->a3_no No a3_yes->end_ok sol3 ADVANCED STRATEGY: Convert boronic acid to a pinacol or MIDA boronate ester before coupling. a3_no->sol3 end_adv Proceed with Ester Strategy sol3->end_adv

Caption: A step-by-step troubleshooting workflow.

Experimental Protocols
Protocol A: Preparation of this compound pinacol ester

This protocol converts the boronic acid to its more stable pinacol ester derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), pinacol (1.1 eq), and a suitable anhydrous solvent (e.g., Toluene or THF, ~0.5 M).

  • Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling reaction without further purification.

Protocol B: Analytical HPLC Method for Monitoring Protodeboronation

This self-validating protocol allows you to quantify the amount of starting material, product, and byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a gradient of 5-95% B over 15 minutes. This should be sufficient to separate the polar boronic acid, the less polar coupled product, and the non-polar protodeboronated byproduct.

  • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).

  • Sample Preparation: Quench a small aliquot of the reaction mixture with water, dilute with a 1:1 mixture of water:acetonitrile, and filter before injection. Due to the potential for on-column hydrolysis, using aprotic diluents and minimizing analysis time can improve accuracy for boronate esters.[11][12]

  • Validation: Prepare standards of the starting boronic acid and the expected protodeboronated byproduct to confirm retention times and response factors for accurate quantification.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Cheon, C. H., et al. (2015). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Liu, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • Gildner, P. G., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]

  • ResearchGate. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • Wageningen University & Research. (2005). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

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Catalyst selection for challenging Suzuki couplings with substituted boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and practical troubleshooting strategies for challenging couplings involving substituted boronic acids. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Part 1: Core Principles & The Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] The catalytic cycle, driven by a palladium catalyst, is the foundation for understanding and troubleshooting these reactions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. pd0 Pd(0)L₂ (Active Catalyst) oa_entry pd0->oa_entry Ar-X (Aryl Halide) oa_complex Ar-Pd(II)L₂(X) trans_entry oa_complex->trans_entry Ar'-B(OH)₂ + Base (Boronic Acid) trans_complex Ar-Pd(II)L₂(Ar') re_entry trans_complex->re_entry Reductive Elimination product Ar-Ar' (Product) re_entry->pd0 re_entry->product oa_entry->oa_complex Oxidative Addition trans_entry->trans_complex Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges arise when substituents on the boronic acid or coupling partner impede one or more of these steps, or when the boronic acid itself is unstable under the reaction conditions.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during Suzuki couplings with challenging substituted boronic acids in a question-and-answer format.

Issue 1: Low to No Yield with Sterically Hindered Boronic Acids

Question: I am attempting to couple a di-ortho-substituted aryl boronic acid, but I am observing very low conversion even after prolonged heating. What are the likely causes and how can I improve the yield?

Answer: This is a classic challenge in Suzuki couplings. Steric hindrance, especially from ortho substituents on one or both coupling partners, dramatically slows down the transmetalation and reductive elimination steps. To overcome the high activation energy, a more robust and reactive catalyst system is required.

Causality & Troubleshooting Workflow:

The bulky nature of the substrates creates a crowded environment around the palladium center, making it difficult for the two organic fragments to come together and for the final product to be eliminated.

Steric_Hindrance_Workflow Troubleshooting flowchart for sterically hindered couplings. start Low Yield with Sterically Hindered Boronic Acid cause Cause: Slow Transmetalation & Reductive Elimination start->cause solution1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos, AntPhos, NHCs) cause->solution1 Accelerates key steps solution2 Use a Stronger, Non-nucleophilic Base (e.g., K₃PO₄, t-BuOK, Cs₂CO₃) cause->solution2 Facilitates boronate formation solution3 Increase Reaction Temperature (Use high-boiling solvent like Toluene or Dioxane) cause->solution3 Overcomes activation energy solution4 Increase Catalyst Loading (e.g., 2-5 mol%) solution1->solution4 If still slow

Caption: Troubleshooting flowchart for sterically hindered couplings.

Recommended Solutions:

  • Catalyst & Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a catalyst system designed for sterically demanding substrates.

    • Ligands: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos . N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[6] These ligands promote both oxidative addition and the crucial reductive elimination step. The unique structure of ligands like AntPhos has also shown high reactivity for these couplings.[7]

    • Precatalyst: Use a modern, air-stable precatalyst like XPhos Pd G3 . These complexes rapidly generate the active Pd(0) species, which can be advantageous for difficult couplings.

  • Base Selection: A stronger base is often required to facilitate the difficult transmetalation step.

    • Switch from weaker bases like Na₂CO₃ to stronger, non-coordinating bases such as K₃PO₄, Cs₂CO₃, or t-BuOK .[6] Ensure the base is finely powdered to maximize surface area.

  • Solvent & Temperature: These reactions often require more forcing conditions.

    • Use a high-boiling point, non-polar aprotic solvent like toluene or dioxane .

    • Increase the reaction temperature to 80–110 °C or higher to overcome the activation barrier.

Issue 2: Low Yield with Electron-Deficient Boronic Acids

Question: My Suzuki coupling with a polyfluorophenyl boronic acid is giving poor yields, and I see a lot of the corresponding arene byproduct. What's happening?

Answer: Electron-deficient boronic acids, such as those bearing multiple fluorine atoms or nitro groups, present a dual challenge: they are less nucleophilic, which slows down transmetalation, and they are highly susceptible to a side reaction called protodeboronation.[8][9]

Causality & Recommended Solutions:

  • Slow Transmetalation: The electron-withdrawing groups reduce the electron density on the boronic acid, making it a poorer nucleophile for the palladium center.

  • Protodeboronation: This is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[10] This decomposition pathway is often base-catalyzed and competes directly with the desired cross-coupling.[10][11] For sensitive substrates, this can be the dominant pathway.

Recommended Solutions:

  • Accelerate the Coupling: The primary strategy is to make the desired Suzuki coupling kinetically faster than the undesired protodeboronation.

    • Use a Highly Active Catalyst: Employ a modern precatalyst (e.g., XPhos Pd G3 ) that generates the active Pd(0) species very rapidly, even at room temperature.[12][13] This allows the coupling to proceed under milder conditions where decomposition is slower.

    • Ligand Choice: Use electron-rich ligands like XPhos or SPhos to accelerate the catalytic cycle.

    • Base: A strong base like K₃PO₄ is still often necessary to promote the sluggish transmetalation.

  • Stabilize the Boronic Acid: If accelerating the coupling is insufficient, the next step is to use a more stable derivative of the boronic acid.

    • Boronate Esters: Convert the boronic acid to a more stable form like a pinacol ester (BPin) or a neopentylglycol ester.[2]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids. They are bench-stable and slowly hydrolyze under the reaction conditions to release the boronic acid in situ. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing protodeboronation.[10][13]

    • Trifluoroborates (BF₃K): Potassium organotrifluoroborates are another class of air- and moisture-stable boronic acid surrogates that are less prone to protodeboronation.[14]

  • Anhydrous or Base-Free Conditions:

    • For extremely base-sensitive substrates, specialized "cationic" Suzuki coupling methods that proceed in the absence of a base have been developed.[8][9] These can be highly effective for polyfluoroaryl and certain heteroaryl boronic acids.

Issue 3: Significant Protodeboronation with Heteroaryl Boronic Acids

Question: I'm trying to use a 2-pyridyl boronic acid, but my main product is pyridine. How can I prevent this decomposition?

Answer: Heteroaryl boronic acids, particularly 2-substituted pyridines, furans, and thiophenes, are notoriously unstable and prone to rapid protodeboronation.[13][15][16] The Lewis basic heteroatom can also coordinate to the palladium center and inhibit catalysis.[15]

Causality & Recommended Solutions:

The high susceptibility to protodeboronation is the primary issue.[15] The strategies are similar to those for electron-deficient boronic acids: stabilize the reagent and/or use a highly efficient catalyst system.

Recommended Solutions:

  • Use a Stabilized Boron Reagent: This is the most reliable approach. Direct use of the free boronic acid is often futile.

    • Potassium Trifluoroborates (BF₃K): These are often the reagent of choice for heteroaryl couplings. They are stable, easy to handle, and release the boronic acid slowly under reaction conditions.[14]

    • MIDA Boronates or other Esters: As with other unstable boronic acids, converting to a more robust ester form is a highly effective strategy.[10][13]

    • Anhydrous Conditions: Using trimethyl borate as an additive under anhydrous conditions can enable the coupling of many challenging heteroaryl boronic acids.[15]

  • Optimize Catalyst System and Conditions:

    • Catalyst/Ligand: A combination of Pd(OAc)₂ and SPhos has been shown to be effective for heteroaryl couplings, minimizing protodeboronation.[17][18]

    • Base: A weaker base like CsF or a phosphate base may be preferable to strong hydroxide or carbonate bases, which can accelerate decomposition.[17]

    • Solvent: A solvent system like isopropanol can be effective.[17] For some substrates, aqueous systems can minimize catalyst poisoning by hydrogen bonding with the N-heterocycle.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right phosphine ligand for my challenging coupling?

A1: The ligand is arguably the most important variable in a challenging Suzuki coupling. It controls the stability, activity, and selectivity of the palladium catalyst. The choice depends on the specific challenge you are facing.

Ligand_Selection Ligand selection guide based on substrate challenge. start Substrate Challenge steric Steric Hindrance (ortho-subst.) start->steric edef Electron-Deficient (e.g., Ar-F, Ar-Cl) start->edef erich Electron-Rich Halide start->erich ligand_type Recommended Ligand Class: Bulky, Electron-Rich Monophosphines (Buchwald-type) or NHCs steric->ligand_type Promotes Reductive Elimination edef->ligand_type Promotes Oxidative Addition erich->ligand_type Promotes Oxidative Addition

Caption: Ligand selection guide based on substrate challenge.

  • For Steric Hindrance: You need a ligand that is both bulky and electron-rich. The bulkiness helps to promote the reductive elimination step. Good choices include XPhos, SPhos, RuPhos, and AntPhos .[7]

  • For Electron-Deficient or Electron-Rich Aryl Halides: The rate-limiting step is often oxidative addition. Highly electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and accelerating its insertion into the C-X bond. The same bulky, electron-rich ligands (XPhos, SPhos, P(t-Bu)₃ ) are excellent choices here.[19]

  • For General Reactivity: For a wide range of substrates, including chlorides, catalysts based on tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are also effective.[5]

Q2: What is the role of the base, and how do I select one?

A2: The base is not a spectator; it plays a critical role in the transmetalation step.[3][11] Its primary function is to react with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃⁻].[4] This negatively charged boronate transfers its organic group to the Pd(II) center much more readily than the neutral boronic acid.

  • Routine Couplings: For simple couplings, inorganic bases like Na₂CO₃ or K₂CO₃ in an aqueous solvent system are often sufficient.

  • Challenging Couplings (Sterically Hindered/Electron-Deficient): A stronger base is needed to drive the equilibrium towards the active boronate species. K₃PO₄ and Cs₂CO₃ are excellent choices. They are strong enough to be effective but are generally not nucleophilic enough to cause side reactions.

  • Base-Sensitive Functional Groups: If your substrate contains a group like an ester that could be hydrolyzed, a milder base is required. KF or CsF can be effective as they activate the boronic acid without being strongly basic.[5]

Q3: When should I use a palladium precatalyst versus generating the catalyst in situ?

A3: A precatalyst is a stable, well-defined Pd(II) complex that is designed to cleanly and rapidly generate the active Pd(0) species under the reaction conditions.

  • In situ Generation: This involves mixing a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a separate ligand in the reaction vessel.[2] While effective, the reduction of Pd(II) to Pd(0) can be complex and sometimes lead to the formation of inactive palladium black, resulting in poor reproducibility.[2]

  • Precatalysts (e.g., Buchwald G3/G4 precatalysts): These are generally preferred for challenging or sensitive reactions. They offer better reproducibility because they provide a controlled, clean source of the active L-Pd(0) species. For substrates that are unstable (like many boronic acids), precatalysts that activate at or near room temperature can be highly advantageous, as they allow the coupling to begin before significant decomposition occurs.[12][13]

Q4: My boronic acid seems unstable even during storage. What are my options?

A4: The instability of boronic acids, especially heteroaryl and polyfluorinated ones, is a major source of failed reactions.[14] If you suspect your starting material is degrading on the shelf or on the benchtop, you must use a stabilized form.

  • Verify Purity: First, check the purity of your boronic acid by NMR before use.

  • Convert to a Stable Form: The best practice is to convert the unstable boronic acid into a derivative that is indefinitely bench-stable.

    • MIDA Boronates: These are an excellent choice for stability and reproducibility.[20]

    • Potassium Trifluoroborates (BF₃K): Particularly useful for heteroaryl boronic acids, these salts are crystalline, stable solids.[14]

    • Pinacol (BPin) Esters: A common and effective way to improve stability over the free boronic acid.[2]

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxygen from decomposing the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization

This protocol can be used to stabilize an unstable boronic acid for easier handling and storage.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.

Part 5: References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Retrieved from

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts: A Perfect Combination for Suzuki−Miyaura Coupling. Accounts of Chemical Research, 45(2), 325-336.

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6439-6447.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12532-12535.

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.

  • Carrow, B. P., & Chen, L. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12532-12535.

  • Yin, J., & Rainka, M. P. (2004). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Organic Letters, 6(15), 2531-2534.

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

  • Adamo, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(21), 6439-6447.

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 73(10), 3788-3793.

  • Zhang, T., & Ready, J. M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2896-2898.

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (43), 5562-5564.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dou, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Asian Journal of Organic Chemistry.

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Das, S., & Inabe, T. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 206(1-2), 77-82.

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Ser, C.-T., et al. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Nature Chemistry.

  • Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(1), 211-219.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddy, M. S., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(26), 9516-9522.

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Karami, K., et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Journal of the Iranian Chemical Society, 12(10), 1799-1808.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Liu, S., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(3), 457-462.

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

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Impact of base and solvent on (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful use of this versatile reagent in your research and development projects, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound, with a focus on the critical roles of the base and solvent in achieving desired outcomes.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the likely causes related to the base and solvent?

Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to suboptimal base or solvent selection. Here’s a breakdown of potential causes and solutions:

  • Inefficient Boronate Formation: The primary role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)3]−), which then participates in the transmetalation step of the catalytic cycle.[1][2][3] If the base is too weak or its solubility is poor in the chosen solvent, the concentration of the active boronate will be low, leading to a sluggish and incomplete reaction.

    • Solution: Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often effective for electron-rich boronic acids. Ensure the base is finely powdered to maximize its surface area and reactivity. For biphasic reactions, vigorous stirring is crucial to facilitate the interaction between the aqueous base and the organic-soluble reactants.

  • Protodeboronation (Hydrolytic Deboronation): This is a significant side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by strong bases and high temperatures in aqueous media.[4] The electron-donating nature of the dimethylaminoethoxy group in your boronic acid can make it more susceptible to this pathway.

    • Solution: If protodeboronation is suspected, consider using a milder base like K₂CO₃ or KF. Alternatively, switching to anhydrous conditions can significantly suppress this side reaction. Using a boronic ester, such as a pinacol ester, can also enhance stability towards protodeboronation.[5]

  • Poor Solubility of Reagents: The solvent system must effectively dissolve the aryl halide, the boronic acid, and the palladium catalyst complex. Poor solubility of any of these components can lead to a heterogeneous mixture with slow reaction kinetics.

    • Solution: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF, DMF) and water is a common starting point, as water is often necessary for the base to function effectively.[6] The optimal ratio of the organic solvent to water needs to be determined empirically. For particularly insoluble substrates, solvents like DMF or toluene might be beneficial.

  • Catalyst Deactivation: The choice of solvent can influence the stability of the palladium catalyst.[7] Certain solvents or impurities can lead to the formation of palladium black (inactive Pd(0) aggregates), effectively halting the catalytic cycle.

    • Solution: Ensure that your solvents are of high purity and are properly degassed to remove oxygen, which can contribute to catalyst decomposition and unwanted side reactions like homocoupling.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can the base and solvent choice help minimize this?

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction, often promoted by the presence of oxygen.

  • Impact of Base: While the base's primary role isn't directly linked to homocoupling, an inappropriate base can lead to a slow, inefficient Suzuki coupling, which may allow more time for side reactions like homocoupling to occur.

  • Impact of Solvent: The solvent's main role in preventing homocoupling is related to oxygen solubility.

    • Solution: Thoroughly degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst is critical. This minimizes the dissolved oxygen available to participate in oxidative homocoupling pathways.

Q3: The reaction seems to stall before completion. Could the base or solvent be the cause?

Reaction stalling can be frustrating and can point to several underlying issues related to the reaction environment.

  • Base Consumption or Degradation: In some cases, the base can be consumed by acidic impurities in the starting materials or solvent. The gradual formation of boric acid as a byproduct can also alter the acid-base equilibrium of the reaction mixture.[3]

  • Solvent-Catalyst Incompatibility: The solvent can have a profound effect on the catalytic species.[8] For instance, some polar solvents can stabilize certain palladium intermediates that may be less reactive in the desired catalytic cycle.[8]

    • Solution: A systematic screening of different base and solvent combinations is often the most effective approach to overcome a stalled reaction. Consider a change from an ethereal solvent like THF to a different polar aprotic solvent like DMF, or vice versa, to see if it impacts the reaction's progress.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of base and solvent selection for reactions with this compound.

Q4: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

The base plays a multifaceted and crucial role in the Suzuki-Miyaura catalytic cycle.[3] Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyborate [ArB(OH)₃]⁻.[1][2][3] This boronate species is much more reactive towards transmetalation with the palladium(II) complex than the neutral boronic acid.[1] There is also evidence that the base can interact with the palladium complex itself, for example, by replacing the halide ligand to form a palladium-hydroxo species which can then react with the boronic acid.[1][3]

Q5: How do I choose the right strength of base for my reaction?

The choice of base strength is a balancing act. The base needs to be strong enough to deprotonate the boronic acid and facilitate the formation of the active boronate species. However, a base that is too strong can promote side reactions like protodeboronation, especially in the presence of water.

  • General Guideline: For electron-rich boronic acids like this compound, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often a good starting point. If side reactions are a concern, a weaker base like K₂CO₃ or Na₂CO₃ can be trialed.[9]

Q6: Why is a mixed solvent system (e.g., dioxane/water) so commonly used?

Mixed solvent systems are popular in Suzuki-Miyaura couplings because they address several needs simultaneously:

  • Solubility: The organic solvent (e.g., 1,4-dioxane, THF) is chosen to dissolve the typically nonpolar aryl halide and the palladium catalyst complex.[7]

  • Base Activation: Many of the effective inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in purely organic solvents. The addition of water allows these bases to dissolve and participate in the reaction.[6][10]

  • Transmetalation: Water can also play a direct role in facilitating the transmetalation step.

The optimal ratio of the organic solvent to water is substrate-dependent and often requires empirical optimization.[10]

Q7: Can I run the reaction under anhydrous conditions?

Yes, anhydrous conditions are a viable option and can be particularly useful for minimizing protodeboronation. In such cases, organic-soluble bases or very finely powdered, dry inorganic bases are used. However, it's important to note that the reaction mechanism may differ slightly in the absence of water, and some catalytic systems perform better in biphasic aqueous/organic mixtures.

Q8: How does the intramolecular dimethylamino group in this compound affect my choice of base and solvent?

The dimethylamino group is a Lewis basic site within the molecule. It has the potential to coordinate to the palladium center, which could influence the catalyst's reactivity and stability. Additionally, under acidic conditions (which can arise from impurities or reaction byproducts), this amine can be protonated, changing the electronic properties and solubility of the boronic acid. While this intramolecular basic group is unlikely to replace the need for an external base to drive the catalytic cycle, its presence is a factor to consider, especially if unusual catalyst inhibition or side reactions are observed.

III. Experimental Protocols & Data

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0-3.0 equiv., e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirred reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Base and Solvent Screening

The following table summarizes typical outcomes from screening different bases and solvents for a model Suzuki-Miyaura reaction. Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Base Solvent System (Organic:Water) Typical Yield (%) Notes
K₃PO₄1,4-Dioxane : H₂O (4:1)85-95Often a robust and high-yielding system.
K₂CO₃1,4-Dioxane : H₂O (4:1)70-85A milder base, potentially reducing protodeboronation.
Cs₂CO₃THF : H₂O (4:1)80-90A strong base, effective but more expensive.
Na₂CO₃DMF : H₂O (5:1)65-80Can be effective, especially with certain substrates.
KFToluene : H₂O (5:1)60-75A mild base, useful when protodeboronation is a major issue.

IV. Visualizations

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle_Base cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X-L2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Ar'B(OH)3- [Ar'B(OH)3]⁻ (Boronate) Ar'B(OH)2->Ar'B(OH)3- Activation Base Base (e.g., OH⁻) Base->Ar'B(OH)2 Ar'B(OH)3-->ArPd(II)XL2 Transfers Ar' group

Caption: The base activates the boronic acid to form a boronate, which then participates in the transmetalation step of the palladium catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Protodeboronation Check for Protodeboronation (LC-MS analysis) Start->Check_Protodeboronation Check_Solubility Assess Reagent Solubility Check_Protodeboronation->Check_Solubility No Action_Milder_Base Use Milder Base (K₂CO₃, KF) or Anhydrous Conditions Check_Protodeboronation->Action_Milder_Base Yes Check_Catalyst Catalyst Deactivation? (e.g., Pd black) Check_Solubility->Check_Catalyst Good Action_Change_Solvent Change Solvent System (e.g., different organic solvent or ratio) Check_Solubility->Action_Change_Solvent Poor Action_Stronger_Base Use Stronger Base (K₃PO₄, Cs₂CO₃) Check_Solubility->Action_Stronger_Base Good, but still low yield Check_Catalyst->Action_Stronger_Base No Action_Degas Ensure Rigorous Degassing and Fresh Catalyst Check_Catalyst->Action_Degas Yes Success Improved Yield Action_Milder_Base->Success Action_Change_Solvent->Success Action_Stronger_Base->Success Action_Degas->Success

Caption: A decision-making workflow to troubleshoot low yields in Suzuki-Miyaura coupling reactions.

V. References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503.

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3359-3362.

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Al-Amin, M., & El-Faham, A. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. BenchChem.

  • Martínez-Estévez, M., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(1), 325-337.

  • Thomas, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

  • BenchChem. (2025). Effect of base and solvent on 4-(Diphenylamino)benzeneboronic acid reactivity. BenchChem.

  • PMC. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

  • Kuivila, H. G., et al. (1960). Electrophilic Displacement Reactions. X. The Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 82(23), 6090–6094.

  • PMC. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.

  • ResearchGate. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.

  • Wikipedia. (2023). Boronic acid.

  • NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • Nature. (2019). Iterative reactions of transient boronic acids enable sequential C–C bond formation.

  • ResearchGate. (2015). Effect of different bases on the Suzuki-Miyaura coupling.

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2.

Sources

Technical Support Center: (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura reactions involving this substrate can stem from several factors related to its unique structure. The presence of a Lewis basic dimethylamino group, an electron-withdrawing fluorine atom, and the inherent instability of some boronic acids under basic conditions all play a role.

Initial Diagnostic Workflow:

Start Low Yield Observed A Protodeboronation Suspected? Start->A B Catalyst Inactivation Possible? Start->B C Suboptimal Base/Solvent? Start->C D Reagent Quality/Stability? Start->D A_sol Modify base, solvent, temp. Use boronic ester. A->A_sol B_sol Screen ligands. Use pre-catalyst. B->B_sol C_sol Screen bases (e.g., K3PO4, Cs2CO3). Use aprotic polar solvent. C->C_sol D_sol Verify reagent purity. Store under inert gas. D->D_sol Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Technical Support Center: Optimizing the Solubility of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of achieving adequate solubility in organic solvents, a critical factor for successful downstream applications such as Suzuki-Miyaura cross-coupling reactions.

Understanding the Molecule: A Triad of Influences

The solubility of this compound is governed by the interplay of its three key structural features: the boronic acid group, the fluoro substituent, and the dimethylaminoethoxy side chain.

  • The Boronic Acid Group: This functional group is prone to dehydration, forming a cyclic trimer anhydride known as a boroxine. Boroxines are often less soluble than the corresponding monomeric boronic acid, and their formation can significantly hinder dissolution.

  • The Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center. This can influence intermolecular interactions and affect solubility in polar solvents.[1][2]

  • The Dimethylaminoethoxy Side Chain: The tertiary amine in this side chain introduces a basic character to the molecule. This allows for pH-dependent solubility and the potential for intramolecular hydrogen bonding, which can impact the molecule's conformation and interaction with solvents.

This guide will provide actionable strategies to navigate these structural nuances and enhance the solubility of your boronic acid for consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in my reaction solvent. What are my immediate options?

A1: Poor solubility is a common hurdle. Here are the primary strategies to consider, ranging from simple adjustments to chemical modification:

  • Co-Solvent Systems: Introduce a polar a-protic co-solvent to your reaction mixture.

  • Salt Formation: Convert the boronic acid to its hydrochloride salt to improve solubility in polar protic solvents.

  • Derivatization to an Ester: Convert the boronic acid to a more soluble and stable pinacol or diethanolamine ester.

The following sections will provide detailed protocols for each of these approaches.

Q2: Can I just heat the mixture to get my boronic acid to dissolve?

A2: While gentle heating can sometimes improve solubility, excessive or prolonged heating of boronic acids, especially in the solid state or concentrated solutions, can promote the formation of insoluble boroxine anhydrides. It is generally recommended to explore other solubilization methods before resorting to high temperatures.

Q3: Will adding water to my organic solvent help?

A3: For many applications like the Suzuki-Miyaura coupling, a biphasic system containing water and an organic solvent like dioxane or THF is standard. The water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species required for the catalytic cycle. However, the solubility of the boronic acid itself in purely aqueous media may be limited and pH-dependent.

Q4: How does the dimethylamino group affect solubility?

A4: The basic dimethylamino group allows for a "pH switch" approach. In acidic conditions, the nitrogen is protonated, forming a more polar and potentially more soluble ammonium salt. In basic conditions, the free amine can influence the molecule's polarity and hydrogen bonding capabilities.

Troubleshooting and Experimental Protocols

Strategy 1: Co-Solvent Systems

For many applications, particularly cross-coupling reactions, a mixture of solvents provides the best balance of solubility for all components (the boronic acid, the coupling partner, the catalyst, and the base).

Recommended Solvents: Polar aprotic solvents are often effective at dissolving boronic acids. Ethers and ketones generally show higher solubility for phenylboronic acids compared to nonpolar hydrocarbon solvents.[1][2][3][4]

Qualitative Solubility Ranking of Phenylboronic Acids: Ethers (Dioxane, THF) > Ketones (Acetone) > Chloroform > Hydrocarbons (Toluene, Hexane)[1][2][3][4]

Experimental Protocol: Co-Solvent System for a Suzuki-Miyaura Reaction

  • To your reaction vessel, add this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water. A common starting ratio is between 3:1 and 5:1 (v/v).

  • Stir the mixture at room temperature to assess dissolution. If solubility remains low, gentle heating (e.g., to 50-80 °C) can be applied.

Troubleshooting Flowchart for Co-Solvent Selection

G cluster_0 Problem: Poor Solubility A (4-(2-(...))ethoxy)-3-fluorophenyl)boronic acid B Co-Solvent System (e.g., Dioxane/Water) A->B C Salt Formation (e.g., Hydrochloride Salt) A->C D Derivatization (Ester Formation) A->D E Solvated Boronic Acid B->E F Boronic Acid Salt (R-B(OH)2·HCl) C->F G Pinacol Ester D->G H DEA Adduct D->H

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid and achieve optimal results in your Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Unique Characteristics of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features, including an electron-rich aromatic ring, an ortho-fluoro substituent, and a potentially coordinating dimethylaminoethoxy side chain, can present unique challenges during Suzuki-Miyaura cross-coupling reactions. The primary side reaction of concern is the undesired homocoupling of the boronic acid, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.

This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully. By understanding the underlying mechanisms and implementing the recommended protocols, you can effectively minimize homocoupling and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with my boronic acid?

A1: Homocoupling is a side reaction in which two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This reaction is often catalyzed by palladium(II) species that may be present in the reaction mixture.[1][2] The presence of oxygen can exacerbate this issue by oxidizing the active Pd(0) catalyst to Pd(II).[1] For an electron-rich boronic acid like this compound, the propensity for homocoupling can be heightened. This side reaction consumes your starting material and reduces the yield of your desired product.

Q2: How does the ortho-fluoro substituent affect the reactivity of my boronic acid?

A2: The ortho-fluoro group is electron-withdrawing and can influence the electronic properties of the boronic acid. While electron-donating groups generally accelerate oxidative addition, the overall electronic nature of your specific boronic acid is a balance of the activating alkoxy group and the deactivating fluoro group. Sterically, the ortho-fluoro group can also play a role in the kinetics of the transmetalation and reductive elimination steps.

Q3: Can the dimethylaminoethoxy side chain interfere with the reaction?

A3: The dimethylamino group on the side chain is a Lewis base and has the potential to coordinate to the palladium catalyst. This chelation effect can either be beneficial by stabilizing the catalyst or detrimental by inhibiting its catalytic activity. The impact of such a side chain is highly dependent on the specific reaction conditions, including the choice of ligand and solvent.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound.

Issue 1: Significant Formation of Homocoupling Byproduct

The primary cause of homocoupling is the presence of Pd(II) species and oxygen.[1] A multi-pronged approach is necessary to mitigate this issue.

  • Oxygen Contamination: Rigorous exclusion of oxygen is the most critical step to prevent the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) species.[3]

  • Inactive Catalyst Precursor: If a Pd(II) precatalyst is used, its reduction to Pd(0) may be inefficient, leaving residual Pd(II) that can drive homocoupling.

  • Slow Transmetalation: If the transmetalation of the boronic acid to the palladium center is slow, the lifetime of the Ar-Pd(II)-X intermediate is extended, providing more opportunity for side reactions.

  • Solvent Degassing: Before use, thoroughly degas all solvents (including water) by subjecting them to at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.

  • Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove any adsorbed moisture and air. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire reaction, from reagent addition to workup. A gas bubbler or a balloon filled with inert gas is recommended.

Issue 2: Low Yield Despite Degassing

If homocoupling persists even with rigorous degassing, the issue may lie with the choice of catalyst, ligand, base, or other reaction parameters.

The choice of palladium source and ligand is crucial for promoting the desired cross-coupling pathway over homocoupling.

ParameterRecommendation for this compoundRationale
Palladium Source Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.Avoids the need for in-situ reduction of a Pd(II) source, minimizing residual Pd(II) that can cause homocoupling.[1]
Ligand Choice Employ bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands promote the rates of both oxidative addition and reductive elimination, which can help to outcompete the homocoupling pathway.
Catalyst Loading Start with a catalyst loading of 1-2 mol %. This can be optimized as needed.While higher catalyst loading can increase the reaction rate, it can also lead to more side products if not optimized.

The base activates the boronic acid for transmetalation, and the solvent influences the solubility of reagents and the stability of intermediates.[4]

ParameterRecommendationRationale
Base Selection Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.These bases are effective at activating the boronic acid without being overly harsh, which could lead to decomposition.
Solvent System A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is a good starting point.The presence of water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[1]
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

  • Catalyst Addition: In a separate, dry flask, prepare a solution of the palladium precatalyst and the ligand in the degassed organic solvent. Add this catalyst solution to the reaction flask via cannula or syringe.

  • Reaction Conditions: Add the degassed water to the reaction mixture. Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product, which can then be purified by column chromatography.

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key mechanistic steps.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Oxygen O₂ Pd0->Oxygen Oxidation ArPdX Ar¹-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar¹-Pd(II)L₂-Ar² TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product ArX Ar¹X BoronicAcid Ar²B(OH)₂ Base Base PdII Pd(II) TM1 Transmetalation 1 PdII->TM1 ArPdOH Ar²-Pd(II)L₂-OH TM1->ArPdOH TM2 Transmetalation 2 ArPdOH->TM2 ArPdAr2 Ar²-Pd(II)L₂-Ar² TM2->ArPdAr2 RE2 Reductive Elimination ArPdAr2->RE2 Reduction Reduction ArPdAr2->Reduction Homocoupling_Product Ar²-Ar² RE2->Homocoupling_Product Pd0_from_homo Pd(0)L₂ Reduction->Pd0_from_homo BoronicAcid2 Ar²B(OH)₂ BoronicAcid3 Ar²B(OH)₂ Base2 Base Oxygen->PdII

Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.

Troubleshooting Workflow

The following flowchart provides a logical sequence of steps to troubleshoot and minimize homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Step 1: Verify Rigorous Degassing (Freeze-Pump-Thaw or Inert Gas Sparge) Start->Check_Degassing Degassing_OK Is Homocoupling Still High? Check_Degassing->Degassing_OK Optimize_Catalyst Step 2: Optimize Catalyst System - Use Pd(0) precatalyst - Use bulky, electron-rich ligand (e.g., SPhos) Degassing_OK->Optimize_Catalyst Yes Success Homocoupling Minimized Degassing_OK->Success No Catalyst_OK Is Homocoupling Still High? Optimize_Catalyst->Catalyst_OK Optimize_Base_Solvent Step 3: Optimize Base and Solvent - Try K₃PO₄ or Cs₂CO₃ - Screen different solvent/water ratios Catalyst_OK->Optimize_Base_Solvent Yes Catalyst_OK->Success No Base_Solvent_OK Is Homocoupling Still High? Optimize_Base_Solvent->Base_Solvent_OK Optimize_Temp_Time Step 4: Optimize Temperature and Time - Try lower temperature - Monitor reaction closely to avoid prolonged heating Base_Solvent_OK->Optimize_Temp_Time Yes Base_Solvent_OK->Success No Optimize_Temp_Time->Success Consult Consult Further Literature or Technical Support Optimize_Temp_Time->Consult

Caption: Troubleshooting workflow for minimizing homocoupling.

By systematically addressing each of these parameters, you can significantly reduce the formation of the homocoupling byproduct and achieve a high yield of your desired cross-coupled product.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Yonedalabs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Miller, W. D.; et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2007 , 11 (2), 359-363. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Reddit. (2022, March 25). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved January 19, 2026, from [Link]

  • Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (28), 8896–8908. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 19, 2026, from [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient mono- and disubstituted biaryl synthesis via a palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The bases of Suzuki-Miyaura coupling. Chem. Soc. Rev.2014 , 43 (1), 412–443. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Analysis of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures with atomic-level precision. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid , a compound of interest in medicinal chemistry due to its potential applications as a building block in the synthesis of bioactive molecules.

This guide will navigate through the intricacies of the NMR spectral features of the title compound, offering a comparative analysis with structurally related analogs. We will delve into the causal factors behind the observed chemical shifts and coupling constants, supported by experimental data and established principles of NMR spectroscopy. Furthermore, a detailed experimental protocol is provided to ensure the acquisition of high-quality, reproducible NMR data.

The Significance of this compound

Phenylboronic acids are a cornerstone in synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation. The title compound presents a unique combination of functionalities: a boronic acid for versatile coupling reactions, a fluorine atom which can modulate physicochemical properties such as acidity and lipophilicity, and a dimethylaminoethoxy side chain that can influence solubility and provide a site for further chemical modification or biological interaction. A thorough NMR characterization is the first critical step in harnessing the potential of this multifaceted molecule.

Deciphering the ¹H NMR Spectrum: A Predicted Analysis

While experimental spectra for the title compound are not widely published, a detailed prediction of its ¹H NMR spectrum can be constructed based on the analysis of its constituent functional groups and data from analogous compounds.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.55 - 7.65ddJ(H,H) ≈ 8.5 Hz, J(H,F) ≈ 2.0 Hz
H-57.15 - 7.25tJ(H,H) ≈ 8.5 Hz
H-67.45 - 7.55ddJ(H,H) ≈ 8.5 Hz, J(H,F) ≈ 11.0 Hz
-OCH₂-4.20 - 4.30tJ(H,H) ≈ 5.5 Hz
-CH₂N-2.80 - 2.90tJ(H,H) ≈ 5.5 Hz
-N(CH₃)₂2.30 - 2.40s-
-B(OH)₂8.00 - 8.20br s-

Note: These are predicted values and may vary depending on the solvent and concentration.

Rationale Behind the Predictions:

  • Aromatic Protons (H-2, H-5, H-6): The substitution pattern on the phenyl ring dictates the chemical shifts and multiplicities of these protons. The electron-donating nature of the alkoxy group at C-4 and the electron-withdrawing effect of the boronic acid at C-1 and the fluorine at C-3 create a complex electronic environment. The predicted downfield shifts for H-2 and H-6 are influenced by their proximity to the deshielding boronic acid and fluorine, respectively. The multiplicities arise from both proton-proton (H,H) and proton-fluorine (H,F) couplings.

  • Dimethylaminoethoxy Side Chain: The protons of the ethoxy chain (-OCH₂- and -CH₂N-) are expected to appear as triplets due to coupling with each other. The methyl groups of the dimethylamino moiety will present as a singlet.

  • Boronic Acid Protons: The protons of the B(OH)₂ group typically appear as a broad singlet due to rapid exchange with residual water in the NMR solvent. The chemical shift of this peak is highly dependent on concentration, temperature, and the solvent used.

Unraveling the ¹³C NMR Spectrum: Key Features and C-F Coupling

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key feature of the spectrum for this compound will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbon atoms in proximity to the fluorine.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-1~130 (broad)d²J(C,F) ≈ 20-25 Hz
C-2~135d³J(C,F) ≈ 5-10 Hz
C-3~155d¹J(C,F) ≈ 240-250 Hz
C-4~150d²J(C,F) ≈ 15-20 Hz
C-5~118s-
C-6~125d³J(C,F) ≈ 3-5 Hz
-OCH₂-~68s-
-CH₂N-~58s-
-N(CH₃)₂~45s-

Note: These are predicted values. The signal for the carbon attached to boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus.

The Significance of C-F Coupling Constants:

The magnitude of the C-F coupling constant (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF: The one-bond coupling is the largest, typically in the range of 240-250 Hz for a fluorine attached to an aromatic ring. This provides a definitive assignment for C-3.

  • ²JCF: The two-bond couplings to C-2 and C-4 will be significantly smaller.

  • ³JCF: The three-bond couplings to C-1 and C-6 will be even smaller.

The observation and analysis of these C-F coupling constants are critical for the unambiguous assignment of the aromatic carbon signals.

Comparative Analysis: The Impact of the Dimethylamino Group

To understand the influence of the dimethylaminoethoxy side chain on the NMR spectrum, a comparison with a simpler analog, (4-ethoxy-3-fluorophenyl)boronic acid , is highly instructive.

Predicted ¹H and ¹³C NMR Data for (4-ethoxy-3-fluorophenyl)boronic acid:

¹H NMR:

  • Aromatic protons will show a similar pattern to the title compound, but with slight upfield shifts for H-2 and H-6 due to the absence of the deshielding influence of the nearby positively charged nitrogen (in case of protonation).

  • The ethoxy group will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

¹³C NMR:

  • The aromatic carbon signals will be in similar regions, with minor shifts reflecting the change in the C-4 substituent.

  • The signals for the ethoxy group will be observed instead of the dimethylaminoethoxy chain.

This comparative analysis highlights the specific spectral contributions of the dimethylamino group, which can be crucial for confirming the successful incorporation of this moiety during synthesis.

Experimental Protocol for High-Quality NMR Data Acquisition

The following protocol is recommended for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Due to the potential for oligomerization of boronic acids, the choice of solvent is critical.[1] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended as they can disrupt the formation of boroxine anhydrides.[1] For the title compound, which contains a basic nitrogen, the choice of solvent can also influence the protonation state and thus the chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is advisable.

  • Procedure:

    • Weigh the desired amount of the boronic acid into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the solid is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in both ¹H and ¹³C spectra to assign the signals to the respective nuclei.

Visualizing the Molecular Structure and Workflow

// Phenyl Ring C1 [label = "C1", pos = "0,0!"]; C2 [label = "C2", pos = "1.5,0!"]; C3 [label = "C3", pos = "2,1.5!"]; C4 [label = "C4", pos = "1,2.5!"]; C5 [label = "C5", pos = "-0.5,2.5!"]; C6 [label = "C6", pos = "-1,1!"];

// Substituents B [label = "B(OH)2", pos = "-1,-1.5!"]; F [label = "F", pos = "3.5,1.5!"]; O1 [label = "O", pos = "1.5,4!"]; C7 [label = "C7", pos = "2.5,5!"]; C8 [label = "C8", pos = "3.5,4!"]; N [label = "N", pos = "4.5,5!"]; C9 [label = "C9", pos = "5.5,4!"]; C10 [label = "C10", pos = "5.5,6!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- B; C3 -- F; C4 -- O1; O1 -- C7; C7 -- C8; C8 -- N; N -- C9; N -- C10; } dot

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Experiment (1H & 13C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment integrate->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is essential for its application in research and drug development. By understanding the predicted chemical shifts, multiplicities, and the characteristic C-F coupling constants, researchers can confidently verify the structure and purity of their synthesized material. The comparative analysis with simpler analogs further refines this understanding by isolating the spectral contributions of specific functional groups. Adherence to a robust experimental protocol will ensure the acquisition of high-quality, interpretable NMR data, forming a solid foundation for subsequent chemical and biological investigations.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Lorand, J. P.; Edwards, J. O. Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry1959, 24 (6), 769–774.
  • James, T. D.; Sandanayake, K. R. A. S.; Shinkai, S. Chiral discrimination of monosaccharides using a fluorescent molecular sensor.
  • Wulff, G. Molecular Imprinting in Cross-Linked Materials with the Aid of Molecular Templates—A Way towards Artificial Antibodies. Angewandte Chemie International Edition in English1995, 34 (17), 1812–1832.
  • Yan, J.; Springsteen, G.; Deeter, S.; Wang, B. The relationship among pKa, pH, and binding constants in the analysis ofAsString boronic acid-based fluorescent sensors. Tetrahedron2004, 60 (49), 11205-11209.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997, 62 (21), 7512–7515.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010, 29 (9), 2176–2179.
  • Poon, C.-D.; James, T. D. Boronic Acid-Based Sensors. In Chemosensors; Springer, 2011; pp 113–156.
  • Ni, W.; Fang, H.; Li, Z. Recent progress in boronic acid-based optical sensors for saccharides. RSC Advances2013, 3 (44), 21217-21231.
  • Dowlut, M.; Hall, D. G. An improved class of chiral fluorescent sensors for the enantioselective recognition of α-hydroxycarboxylates. Journal of the American Chemical Society2006, 128 (13), 4226–4227.
  • A discussion on overcoming boronic acid oligomerization for NMR spectroscopy. Reddit. [Link]. Accessed January 19, 2026.

  • PubChem. 4-Fluorophenylboronic acid. [Link]. Accessed January 19, 2026.

  • PubChem. (4-ethoxy-3-fluorophenyl)boronic acid. [Link]. Accessed January 19, 2026.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a key building block in medicinal chemistry, valued for its role in forming stable, covalent bonds in complex molecular architectures. Its mass spectrometric behavior, however, is not widely documented. This guide provides a comprehensive analysis of the expected mass spectrometry data for this compound, placed in context with structurally related and more extensively studied arylboronic acids. We will delve into the principles of ionization and fragmentation, offering a robust framework for researchers to analyze this and similar molecules.

The Analytical Challenge of Arylboronic Acids

Arylboronic acids are notoriously challenging to analyze by mass spectrometry. Their propensity to undergo dehydration to form cyclic boroxines, or to form dimers and solvent adducts, can complicate spectral interpretation.[1][2] A successful analysis hinges on carefully optimized experimental conditions to favor the formation of the desired molecular ion.

Predicted Mass Spectral Profile of this compound

Molecular Formula: C₁₁H₁₇B F N O₃ Monoisotopic Mass: 241.1292 Da

Ionization Characteristics

Given the presence of a tertiary amine in the (2-(Dimethylamino)ethoxy) side chain, this compound is expected to ionize readily in positive ion mode ESI to form a prominent protonated molecule, [M+H]⁺ at m/z 242.1365 . The basicity of the dimethylamino group makes it a prime site for protonation.

In negative ion mode ESI , the boronic acid moiety can be deprotonated, yielding an [M-H]⁻ ion at m/z 240.1219 . The relative intensity of the positive versus negative ion will be highly dependent on the solvent system and pH. For quantitative studies requiring high sensitivity, ESI in negative mode has been shown to be effective for some boronic acids.[2]

Potential Adduct Formation

In ESI-MS, adduct formation with cations present in the mobile phase or from the analytical system is common.[3] Researchers should be vigilant for the following adducts of this compound in positive ion mode:

  • [M+Na]⁺: m/z 264.1184

  • [M+K]⁺: m/z 280.0924

  • [M+NH₄]⁺: m/z 259.1630

The presence and intensity of these adducts can be controlled by careful selection of mobile phase additives.

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 242.1) is predicted to yield characteristic fragment ions resulting from the cleavage of the side chain. The fragmentation cascade is likely initiated by the charge on the dimethylamino group.

Below is a diagram illustrating the predicted fragmentation pathway for the [M+H]⁺ of this compound.

parent [M+H]⁺ m/z 242.1 frag1 Loss of C₂H₄ m/z 214.1 parent->frag1 - C₂H₄ frag2 Loss of (CH₃)₂NH m/z 197.1 parent->frag2 - (CH₃)₂NH frag3 Loss of C₂H₅NO m/z 183.1 frag1->frag3 - CH₃N cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms Mass Spectrometry sample Dissolve sample in Mobile Phase A/B (50:50) inject Inject sample sample->inject column C18 Reversed-Phase Column inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms1 Full Scan MS (m/z 50-500) esi->ms1 ms2 Tandem MS (MS/MS) of [M+H]⁺ ms1->ms2

Sources

A Technical Guide to the Suzuki-Miyaura Coupling Reactivity of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are often the backbone of pharmacologically active molecules. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of the reactivity of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid , a uniquely functionalized building block, with other commonly employed boronic acids. By examining its structural features and drawing on established mechanistic principles and experimental data from analogous systems, we aim to provide a predictive framework for its performance in Suzuki-Miyaura coupling reactions.

Understanding the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric factors. These factors predominantly influence the rate-determining transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

Electronic Effects: The electronic nature of the substituents on the phenyl ring dictates the nucleophilicity of the ipso-carbon attached to the boron atom.

  • Electron-donating groups (EDGs) , such as alkoxy and alkyl groups, increase the electron density on the phenyl ring, enhancing the nucleophilicity of the ipso-carbon and generally accelerating the transmetalation step.

  • Electron-withdrawing groups (EWGs) , such as nitro, cyano, and halo groups, decrease the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation process. However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the initial formation of the boronate complex with the base, a necessary step for transmetalation.[1]

Steric Effects: The steric hindrance around the boronic acid moiety can significantly impact the approach of the bulky palladium complex, thereby impeding the transmetalation step. Ortho-substituents, in particular, can dramatically decrease the reaction rate compared to their meta or para isomers.[2]

The Unique Structural Features of this compound

This compound possesses a distinct combination of substituents that are expected to modulate its reactivity in a multifaceted manner:

  • 3-Fluoro Substituent: The fluorine atom at the ortho position to the boronic acid is a moderately electron-withdrawing group. This is expected to decrease the nucleophilicity of the ipso-carbon, potentially slowing the rate of transmetalation. Additionally, its position introduces a degree of steric hindrance.

  • 4-(2-(Dimethylamino)ethoxy) Substituent: This para-alkoxy group is generally considered electron-donating through resonance, which would be expected to enhance the reactivity. However, the key feature is the terminal dimethylamino group. This tertiary amine introduces a Lewis basic site within the molecule, which could potentially coordinate to the palladium catalyst. This coordination could either be beneficial, by pre-associating the boronic acid with the catalyst, or detrimental, by leading to catalyst inhibition.

The interplay of these opposing electronic effects and the potential for intramolecular coordination makes a direct prediction of its reactivity relative to simpler boronic acids complex.

Comparative Reactivity Analysis

Boronic AcidSubstituent EffectsExpected Relative Reactivity
Phenylboronic Acid Unsubstituted baseline.Moderate
4-Methoxyphenylboronic Acid Strong electron-donating methoxy group at the para position. Expected to significantly increase the rate of transmetalation.[3]High
4-Fluorophenylboronic Acid Electron-withdrawing fluorine at the para position. Expected to decrease reactivity compared to phenylboronic acid.[4]Low to Moderate
3-Fluorophenylboronic Acid Electron-withdrawing fluorine at the meta position. Similar electronic effect to the 4-fluoro isomer, but with a different positional influence.Low to Moderate
3-Fluoro-4-methoxyphenylboronic Acid Combination of an ortho-fluoro (EWG) and a para-methoxy (EDG) group. The opposing electronic effects will result in a reactivity that is likely intermediate between 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid.Moderate
This compound Complex interplay: • ortho-Fluoro (EWG): Decreases reactivity. • para-Alkoxy (EDG): Increases reactivity. • Lewis basic dimethylamino group: Potential for intramolecular coordination to palladium, which could either enhance or inhibit the reaction depending on the specific conditions and ligand used. The overall effect is difficult to predict without experimental data but is likely to be highly condition-dependent.Moderate (Condition Dependent)

Expert Insight: The presence of the Lewis basic dimethylamino group in this compound is a critical feature. In some cases, intramolecular coordination of such a group can lead to catalyst deactivation by forming stable, off-cycle palladium complexes. However, it is also plausible that under certain conditions, this group could facilitate the formation of a pre-transmetalation complex, thereby accelerating the reaction. The choice of palladium precursor, ligand, and base will likely be crucial in steering the reaction towards the desired outcome. For Lewis-basic substrates, the use of less coordinating ligands on nickel catalysts has been shown to be effective, suggesting that similar considerations may be important for palladium-catalyzed reactions.[5]

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of this compound, a standardized experimental protocol is essential. The following protocols are designed for a comparative study of different boronic acids in a Suzuki-Miyaura coupling reaction with a common aryl bromide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various boronic acids.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Competition Experiment

This protocol allows for a more direct comparison of the relative reaction rates of two different boronic acids.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Boronic Acid 1 (e.g., this compound) (0.6 equiv)

  • Boronic Acid 2 (e.g., 4-methoxyphenylboronic acid) (0.6 equiv)

  • Internal standard (e.g., dodecane)

  • Palladium catalyst and base as in Protocol 1

  • Solvent as in Protocol 1

Procedure:

  • Set up the reaction as described in Protocol 1, using both boronic acids and the internal standard.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by GC-MS to determine the relative consumption of the two boronic acids and the formation of the corresponding biaryl products.

  • Plot the concentration of each product over time to determine the relative initial reaction rates.

Visualizing the Catalytic Cycle and Experimental Workflow

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Study

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acids, Catalyst, Base, and Internal Standard start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (e.g., 80 °C) solvent->reaction sampling Take Aliquots at Time Intervals reaction->sampling t = 0, 15, 30, 60... min quench Quench and Extract sampling->quench analysis GC-MS Analysis quench->analysis data Plot Product Formation vs. Time analysis->data end Determine Relative Reactivity data->end

Caption: Workflow for a kinetic competition experiment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl molecules. Its unique substitution pattern, featuring both electron-withdrawing and electron-donating groups, as well as a potentially coordinating Lewis basic site, results in a nuanced reactivity profile in Suzuki-Miyaura cross-coupling reactions. While the ortho-fluoro substituent is expected to decrease reactivity, the para-alkoxy group should have a counteracting, rate-enhancing effect. The ultimate performance of this boronic acid will likely be highly dependent on the specific reaction conditions, particularly the choice of ligand and base, which can modulate the potential for catalyst inhibition by the dimethylamino moiety. The experimental protocols provided in this guide offer a framework for systematically evaluating its reactivity against other boronic acids, enabling researchers to optimize conditions and effectively incorporate this promising building block into their synthetic strategies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Hydrolysis of Boronic Esters Is Key to Their Success in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2584-2586. [Link]

  • Shields, J. D., et al. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 6(12), 7036-7041. [Link]

  • Shields, J. D., et al. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8179-8181. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Thomas, A. A., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(46), 26031-26035. [Link]

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A Comparative Guide to the Solid-State Architecture of Fluorinated Phenylboronic Acids: Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, its solubility, and its overall developability as a therapeutic agent. In the realm of medicinal chemistry, boronic acids and their derivatives have emerged as a significant class of compounds, with applications ranging from anticancer to antibacterial agents.[1][2] The introduction of fluorine atoms to these molecules can further modulate their physicochemical properties, such as acidity (pKa), which is crucial for their biological activity.[3]

This guide provides a comparative analysis of the X-ray crystal structures of fluorinated phenylboronic acid derivatives, with a special focus on understanding the solid-state behavior of molecules related to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid . While a crystal structure for this specific compound is not publicly available, we can glean significant insights by examining closely related analogues. This guide will delve into the known crystal structure of 4-amino-3-fluorophenylboronic acid and compare it with other fluorophenylboronic acid isomers to illuminate the subtle yet critical effects of substituent placement on molecular packing and intermolecular interactions.

The Significance of Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Their unique ability to form reversible covalent bonds with diols is a key feature exploited in various therapeutic applications, including enzyme inhibition and carbohydrate sensing.[4][5] The development of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, marked a significant milestone, paving the way for further exploration of boron-containing drugs.[1][2][4] The electrophilic nature of the boron atom and its ability to form stable yet reversible covalent bonds with biological nucleophiles are central to their mechanism of action.[4]

Comparative Analysis of Crystal Structures

To understand the potential solid-state structure of this compound, we will first examine the experimentally determined crystal structure of a closely related analogue, 4-amino-3-fluorophenylboronic acid . We will then compare this with other fluorinated phenylboronic acid isomers to understand the influence of substituent positioning on the crystal lattice.

Primary Analogue: 4-Amino-3-fluorophenylboronic acid

The synthesis and X-ray crystal structure of 4-amino-3-fluorophenylboronic acid have been reported, providing a valuable reference point.[3][5] The presence of both a fluorine atom and an amino group on the phenyl ring introduces specific electronic and hydrogen-bonding capabilities that dictate its crystal packing.

Key structural features often observed in the crystal structures of phenylboronic acids are the formation of hydrogen-bonded dimers through the boronic acid moieties. The substituents on the phenyl ring then play a crucial role in directing the assembly of these dimers into a three-dimensional lattice. In the case of 4-amino-3-fluorophenylboronic acid, the amino group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. These interactions, in addition to the primary boronic acid dimerization, will define the overall supramolecular architecture.

Comparative Structures: Fluorophenylboronic Acid Isomers

By comparing the crystal structures of 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid, we can observe how the position of the fluorine atom influences the crystal packing.

CompoundCSD Reference CodeKey Intermolecular Interactions
2-Fluorophenylboronic acidNot specified in search resultsLikely intramolecular O-H···F hydrogen bonding.
3-Fluorophenylboronic acidCCNZ2F3[6]Primarily O-H···O hydrogen bonding between boronic acid groups, forming dimers.
4-Fluorophenylboronic acidNot specified in search resultsSimilar to the 3-fluoro isomer, with O-H···O hydrogen-bonded dimers. The para-position of fluorine may lead to more linear packing arrangements.
2,4-Difluorophenylboronic acidNot specified in search resultsA combination of O-H···O and potential weak O-H···F interactions influencing the packing.[7]
4-Amino-3-fluorophenylboronic acidCCDC 216907[5]O-H···O hydrogen-bonded dimers from the boronic acid groups, supplemented by N-H···O and potential N-H···F hydrogen bonds from the amino and fluoro substituents.

Analysis of Structural Trends:

  • Boronic Acid Dimerization: A consistent feature across these structures is the formation of robust hydrogen-bonded dimers between the boronic acid groups. This appears to be the primary and most stable supramolecular synthon.

  • Influence of Fluorine Position:

    • In the 2-fluoro isomer, the proximity of the fluorine atom to the boronic acid group may allow for intramolecular hydrogen bonding, which can affect the conformation of the molecule.

    • For the 3-fluoro and 4-fluoro isomers, the fluorine atom is more likely to participate in weaker intermolecular interactions, influencing the overall packing of the dimeric units.

  • Combined Effects of Substituents: In 4-amino-3-fluorophenylboronic acid , the interplay between the amino and fluoro groups is critical. The amino group, being a strong hydrogen bond donor, will significantly influence the crystal packing, likely forming additional hydrogen bonds with the boronic acid's oxygen atoms or the fluorine atom of a neighboring molecule.

For the target molecule, This compound , we can predict that the bulky and flexible (dimethylamino)ethoxy side chain will introduce further complexity. The ether oxygen and the tertiary amine nitrogen are both potential hydrogen bond acceptors, which could lead to a more intricate and less predictable packing arrangement compared to the simpler analogues. The flexibility of this chain could also give rise to polymorphism, where the same molecule crystallizes in different forms.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Boronic Acid Derivative

The determination of the crystal structure of a new boronic acid derivative, such as this compound, would follow a well-established workflow.

Step-by-Step Methodology
  • Synthesis and Purification: The compound must be synthesized and purified to a high degree (>98%) to ensure the growth of high-quality crystals.

  • Crystallization:

    • Various crystallization techniques should be screened, including slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), and cooling crystallization.

    • A range of solvents and solvent mixtures should be tested to find conditions that yield single crystals of suitable size and quality (ideally 0.1-0.4 mm in all dimensions).

  • Crystal Selection and Mounting:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.[8]

    • The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms.

    • The diffractometer exposes the crystal to a beam of X-rays, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Data Processing and Structure Solution:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to determine the initial positions of the atoms.

    • The atomic positions and other parameters are then "refined" to obtain the best possible fit to the experimental data.

  • Structure Validation and Analysis:

    • The final structure is validated using established crystallographic metrics.

    • The molecular geometry, intermolecular interactions, and packing are analyzed in detail.

    • The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[10][11]

dot graphdot

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Boronic Acid Derivative purification Purification (>98%) synthesis->purification screening Screen Crystallization Conditions (Solvents, Techniques) purification->screening growth Grow Single Crystals screening->growth mounting Mount Crystal on Goniometer growth->mounting data_collection Collect Diffraction Data mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation deposition Database Deposition (CSD) validation->deposition

Figure 1: Experimental workflow for determining the X-ray crystal structure of a novel boronic acid derivative.

Logical Relationships in Crystal Structure Analysis

The process of determining and understanding a crystal structure involves a logical progression from the molecular to the supramolecular level.

dot graphdot

logical_relationships molecular_structure Molecular Structure (Connectivity, Conformation) intermolecular_interactions Intermolecular Interactions (H-bonds, van der Waals) molecular_structure->intermolecular_interactions determines potential supramolecular_assembly Supramolecular Assembly (Dimers, Sheets, etc.) intermolecular_interactions->supramolecular_assembly drives formation of crystal_packing 3D Crystal Packing (Unit Cell, Space Group) supramolecular_assembly->crystal_packing leads to physicochemical_properties Physicochemical Properties (Solubility, Stability, etc.) crystal_packing->physicochemical_properties influences

Figure 2: Logical relationships in the analysis of crystal structures and their impact on material properties.

Conclusion

While the specific crystal structure of this compound remains to be determined, a comparative analysis of its close analogues provides a strong foundation for predicting its solid-state behavior. The robust boronic acid dimer is expected to be a primary feature, with the substituted ethoxyamine and fluoro groups introducing a complex network of secondary intermolecular interactions. The flexibility of the side chain may also lead to polymorphism, a critical consideration in drug development. The experimental determination of this structure, following the outlined protocol, would be a valuable contribution to the field, offering deeper insights into the rational design of boronic acid-based therapeutics.

References

  • Lopes, J. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 849. [Link]

  • Lopes, J. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

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Performance Analysis of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic Acid in Diverse Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This guide provides an in-depth, objective comparison of the performance of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in key cross-coupling reactions, offering insights supported by established chemical principles and experimental data for analogous systems.

This compound is a uniquely functionalized reagent. Its structure, featuring an ortho-fluoro substituent and a para-dimethylaminoethoxy group, imparts distinct electronic and coordinating properties that significantly influence its reactivity in various catalytic cycles. This guide will explore its performance in three ubiquitous cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, comparing it with structurally simpler analogues to elucidate the role of each functional group.

The Structural Advantage: Unpacking the Functionality of this compound

The performance of a boronic acid in a cross-coupling reaction is dictated by several factors, including the electronic nature of the substituents on the aromatic ring and the presence of any coordinating groups. In the case of our target molecule, two key features are at play:

  • The Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and the electronic properties of the aryl ring. In the context of the Suzuki-Miyaura reaction, an ortho-fluoro group can impact the transmetalation step of the catalytic cycle. While electron-withdrawing groups can sometimes retard the rate of transmetalation with aryltrifluoroborates, the effect on boronic acids is more nuanced and can be influenced by other factors in the catalytic system[1].

  • The Para-Dimethylaminoethoxy Group: This substituent possesses a terminal dimethylamino group capable of intramolecular coordination to the metal center (e.g., palladium or copper) in the catalytic intermediate. This coordination can pre-organize the transition state, potentially accelerating key steps like transmetalation or reductive elimination and thereby enhancing reaction rates and yields.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies of this compound against other boronic acids under identical conditions are not extensively available in the literature, we can infer its relative performance based on established principles and data from reactions with structurally similar substrates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by palladium complexes.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.

Inferred Performance of this compound:

The presence of the dimethylaminoethoxy group is anticipated to be a significant advantage in the Suzuki-Miyaura reaction. Intramolecular coordination of the nitrogen to the palladium center can stabilize the pre-transmetalation complex, potentially lowering the activation energy for the transfer of the aryl group from boron to palladium. This can lead to higher reaction rates and yields, especially in challenging couplings. The ortho-fluoro group's electron-withdrawing effect might slightly counteract this by making the aryl ring less electron-rich, but the coordinating effect is often a more dominant factor.

Comparative Analysis:

Boronic AcidKey Structural Feature(s)Expected Relative Performance in Suzuki-Miyaura CouplingRationale
This compound Ortho-fluoro, para-coordinating groupHigh The intramolecular coordinating group is expected to accelerate the transmetalation step, leading to efficient coupling.
4-Methoxyphenylboronic acidPara-methoxy group (electron-donating)Moderate to High The electron-donating group can facilitate oxidative addition and transmetalation, but lacks the specific coordinating advantage.
3-Fluorophenylboronic acidMeta-fluoro group (electron-withdrawing)Moderate The electron-withdrawing group can make the transmetalation step more challenging compared to electron-rich boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, and K₂CO₃.

  • Add the dioxane/H₂O solvent mixture and degas the solution by bubbling with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine Aryl Halide, Boronic Acid, and Base add_solvent Add Degassed Dioxane/H2O prep_reactants->add_solvent add_catalyst Add Pd(PPh3)4 add_solvent->add_catalyst heating Heat to 80-100 °C add_catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling

The Chan-Lam reaction, catalyzed by copper complexes, forms C-N or C-O bonds by coupling boronic acids with amines or alcohols, respectively.[3][4] Unlike many other cross-coupling reactions, it can often be performed under mild, aerobic conditions.

Inferred Performance of this compound:

The coordinating dimethylaminoethoxy group is expected to play a crucial role in the Chan-Lam coupling. The mechanism is thought to involve the formation of a copper-aryl intermediate. Intramolecular coordination from the nitrogen atom can facilitate the formation and stabilization of this intermediate, leading to a more efficient C-N or C-O bond formation. This can be particularly beneficial for less reactive amines or alcohols.

Comparative Analysis:

Boronic AcidKey Structural Feature(s)Expected Relative Performance in Chan-Lam CouplingRationale
This compound Ortho-fluoro, para-coordinating groupVery High The coordinating side chain can significantly promote the copper-catalyzed coupling, leading to high yields under mild conditions.
4-Methoxyphenylboronic acidPara-methoxy group (electron-donating)High The electron-rich nature of the aryl ring generally favors the Chan-Lam coupling.
3-Fluorophenylboronic acidMeta-fluoro group (electron-withdrawing)Moderate Electron-deficient boronic acids can be less reactive in the Chan-Lam coupling, potentially requiring harsher conditions or specific ligands.

Experimental Protocol: Chan-Lam N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Cu(OAc)₂ (0.1 equiv)

  • Pyridine (2.0 equiv)

  • DCM (Dichloromethane)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask open to the air, add the amine, this compound, Cu(OAc)₂, and molecular sieves.

  • Add DCM as the solvent, followed by pyridine.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Chan_Lam_Mechanism cluster_cycle Chan-Lam Catalytic Cycle cluster_coordination Role of Coordinating Group CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation with ArB(OH)2 ArCuII_Nuc [Ar-Cu(II)-Nuc] ArCuII->ArCuII_Nuc Coordination of Nucleophile (Nuc-H) CuIII [Ar-Cu(III)-Nuc] ArCuII_Nuc->CuIII Oxidation Coord_Intermediate Intramolecular Coordination Stabilizes [Ar-Cu(II)-Nuc] and facilitates oxidation ArCuII_Nuc->Coord_Intermediate Coordination Effect CuI Cu(I) CuIII->CuI Reductive Elimination (Product Formation) CuI->CuII Re-oxidation (O2 from air)

Catalytic cycle of the Chan-Lam coupling and the proposed role of the coordinating group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N and C-O bonds, typically coupling aryl halides or triflates with amines or alcohols.[5] While the boronic acid is not a direct coupling partner in the traditional sense, variations of this chemistry can involve boronic acids or their derivatives. More relevantly, understanding how the structural features of our target molecule would behave in a related C-N bond-forming context is crucial.

In a hypothetical scenario where a derivative of this compound is used in a Buchwald-Hartwig-type reaction, or if we consider the general principles of ligand effects in this reaction, the coordinating side chain would likely play a significant role. The Buchwald-Hartwig amination is highly dependent on the ligand used, and intramolecular coordination can be viewed as having a built-in ligand.

Inferred Performance Considerations:

The dimethylaminoethoxy group could act as an intramolecular bidentate ligand, stabilizing the palladium catalyst and promoting the reductive elimination step, which is often rate-limiting. This could lead to higher turnover numbers and efficiency, potentially allowing for lower catalyst loadings. The ortho-fluoro group's electronic influence would likely be secondary to the strong directing effect of the coordinating side chain.

Comparative Analysis:

Boronic Acid Analogue FeatureExpected Impact in Buchwald-Hartwig Type ReactionsRationale
Coordinating Group (Dimethylaminoethoxy) Positive Acts as an intramolecular ligand, potentially accelerating the catalytic cycle and improving catalyst stability.
Electron-Withdrawing Group (Fluoro) Neutral to Slightly Negative May slightly disfavor the oxidative addition step if the boronic acid were converted to an aryl halide, but this effect is likely outweighed by the coordinating group.
Non-Coordinating Electron-Donating Group Positive Generally facilitates the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig O-Arylation of a Phenol (Illustrative)

This protocol illustrates a typical Buchwald-Hartwig reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (a common Buchwald-Hartwig ligand, 0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Toluene

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl bromide, phenol, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Add degassed toluene.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Logic cluster_main Key Factors in Buchwald-Hartwig Amination cluster_boronic_acid Influence of Boronic Acid Structure (Hypothetical) Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene) Coordinating_Group Coordinating Group (e.g., -OCH2CH2NMe2) Intramolecular_Ligand Acts as Intramolecular Ligand Coordinating_Group->Intramolecular_Ligand provides Acceleration Accelerates Catalytic Cycle Intramolecular_Ligand->Acceleration leads to

Logical relationship of components in a Buchwald-Hartwig reaction and the inferred role of a coordinating group.

Conclusion

This compound is a sophisticated building block designed for high performance in modern cross-coupling reactions. Its key structural feature, the para-dimethylaminoethoxy group, is anticipated to act as a powerful intramolecular coordinating group. This is predicted to translate into enhanced reactivity, particularly in copper-catalyzed Chan-Lam couplings and palladium-catalyzed Suzuki-Miyaura reactions, by facilitating key steps in the catalytic cycles. While the ortho-fluoro substituent introduces an electron-withdrawing element, its impact is likely to be secondary to the pronounced effect of the coordinating side chain. For researchers seeking to perform challenging cross-couplings with high efficiency, this compound represents a promising reagent with the potential to deliver superior results compared to its non-coordinating counterparts. Further experimental studies directly comparing this boronic acid with other analogues are warranted to fully quantify its performance advantages.

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  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 23 No. 8. [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]

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Alternatives to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid for specific applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Alternatives for (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid in Medicinal Chemistry

Introduction: Deconstructing a Privileged Scaffold

This compound is a highly functionalized building block frequently employed in contemporary drug discovery. Its prevalence stems from the strategic combination of three distinct molecular features, each imparting critical properties to the final compound. As a key reagent, primarily for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its structure is meticulously designed to balance chemical reactivity with drug-like properties.[1][2][3] This guide serves as a senior application scientist's perspective on this reagent, its functional components, and a comparative analysis of viable alternatives for researchers navigating the complexities of lead optimization.

The molecule can be deconstructed into three key components:

  • The Phenylboronic Acid Moiety: This is the reactive "business end" of the molecule. The boronic acid group (-B(OH)₂) is a versatile functional group that readily participates in Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides—a cornerstone of modern medicinal chemistry for assembling complex scaffolds.[3]

  • The ortho-Fluoro Substituent: The fluorine atom positioned ortho to the boronic acid is not merely a placeholder. It exerts a powerful electron-withdrawing inductive effect, which modulates the pKa of the boronic acid, influencing its transmetalation rate in the Suzuki catalytic cycle.[4][5] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, enhancing pharmacokinetic stability, and to modulate binding affinity with target proteins.[5]

  • The Dimethylaminoethoxy Side-Chain: This chain, located para to the boronic acid, is crucial for imparting favorable physicochemical properties. The terminal basic nitrogen (the dimethylamino group) can be protonated at physiological pH, significantly enhancing aqueous solubility. This feature is invaluable for improving the bioavailability of drug candidates and ensuring suitability for in vitro biological assays.[6]

This guide will explore alternatives by systematically modifying each of these three components, providing experimental context and data to inform rational compound design.

cluster_mods Points of Modification parent <this compound> boronic_acid Boronic Acid Moiety (-B(OH)₂) parent->boronic_acid Reactivity Handle fluoro Ortho-Fluoro Group (-F) parent->fluoro Electronic & Metabolic Tuning side_chain Solubilizing Side-Chain (-O(CH₂)₂N(CH₃)₂) parent->side_chain Physicochemical Properties

Caption: Key functional components of the parent boronic acid.

The Benchmark Application: Suzuki-Miyaura Coupling in Kinase Inhibitor Synthesis

To provide a consistent basis for comparison, we will evaluate the parent compound and its alternatives in a representative Suzuki-Miyaura reaction common in the synthesis of kinase inhibitors, which often feature a substituted pyrimidine core.[7]

Reaction Scheme: (Conceptual representation of the benchmark Suzuki reaction)

Benchmark Experimental Protocol
  • Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 2-chloro-4-aminopyrimidine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

This protocol serves as a self-validating system; significant deviations in yield or reaction time for alternatives will highlight differences in their intrinsic reactivity.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex X-Pd(II)L₂-Ar¹ oxidative_add->pd_complex transmetal Transmetalation b_complex Ar²-Pd(II)L₂-Ar¹ transmetal->b_complex reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elim->product ar_x Ar¹-X ar_x->oxidative_add ar_b Ar²-B(OR)₂ ar_b->transmetal base Base base->transmetal pd_complex->transmetal b_complex->reductive_elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 1: Alternatives via Side-Chain Modification

The primary role of the dimethylaminoethoxy side-chain is to enhance solubility. However, its structure can be modified to fine-tune other properties like lipophilicity, metabolic stability, or to introduce new points of interaction with a biological target.

Common Alternatives:

  • Alternative 1A: (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid: Increases lipophilicity and steric bulk.[1]

  • Alternative 1B: (4-(2-Morpholinoethoxy)-3-fluorophenyl)boronic acid: The morpholine group is a common replacement for dimethylamino groups, often improving metabolic stability and maintaining solubility.

  • Alternative 1C: (3-Fluoro-4-(2-hydroxyethoxy)phenyl)boronic acid: Replacing the amine with a hydroxyl group removes the basic handle, which can be desirable to avoid off-target effects at certain receptors, at the cost of pH-dependent solubility.

Comparative Performance Data
ReagentSuzuki Yield (%)¹cLogP²Aq. Solubility (pH 7.4)³Target IC₅₀ (nM)⁴
Parent Compound 882.1High50
Alternative 1A 854.2Low120
Alternative 1B 901.8High45
Alternative 1C 821.5Moderate350

¹Yields from benchmark reaction protocol. ²Calculated LogP; a measure of lipophilicity. ³Qualitative assessment based on typical moiety contributions. ⁴Hypothetical data for a generic kinase target to illustrate structure-activity relationships (SAR).

Expertise & Causality: The choice here is a trade-off. While the parent compound offers a good balance, Alternative 1B (Morpholino) often represents a superior choice in lead optimization. The morpholine ring is less prone to N-dealkylation by cytochrome P450 enzymes compared to the dimethylamino group, leading to improved metabolic stability. Its slightly higher yield may be attributed to subtle electronic effects or improved solubility of intermediates. Alternative 1A (Cyclohexylamino) drastically increases lipophilicity, which often correlates with lower solubility and potentially higher plasma protein binding, making it a less favorable choice unless a specific lipophilic interaction is sought.

Part 2: Alternatives via Phenyl Ring Substitution

The ortho-fluoro group is critical for both electronic modulation and metabolic blocking. Modifying this substitution pattern directly impacts reactivity and pharmacokinetics.

Common Alternatives:

  • Alternative 2A: (4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid: The non-fluorinated analog.

  • Alternative 2B: (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid: Chlorine is larger and less electronegative than fluorine, which can alter binding conformations and electronic properties.

  • Alternative 2C: (4-(2-(Dimethylamino)ethoxy)-3,5-difluorophenyl)boronic acid: Adding a second fluorine atom further increases the acidity of the boronic acid and can significantly enhance metabolic stability.

Comparative Performance Data
ReagentSuzuki Yield (%)¹Boronic Acid pKa²Microsomal Half-life (min)³
Parent Compound 88~8.245
Alternative 2A 75~8.8<10
Alternative 2B 86~8.355
Alternative 2C 92~7.6>120

¹Yields from benchmark reaction protocol. ²Approximate pKa values; lower pKa indicates higher acidity.[5] ³Hypothetical data from human liver microsome stability assay.

Expertise & Causality: This comparison highlights the profound impact of halogen substitution. The lower yield and poor metabolic stability of the non-fluorinated Alternative 2A demonstrate the value of the fluorine atom; the unsubstituted para-position is now a prime target for metabolic oxidation. The difluorinated Alternative 2C shows the highest reactivity (due to the lower pKa facilitating transmetalation) and exceptional metabolic stability.[5] This makes it a compelling choice for overcoming metabolic liabilities, provided the additional fluorine does not disrupt target binding. The chloro-analog 2B offers a subtle variation, sometimes providing a better balance of potency and pharmacokinetics than its fluoro counterpart.

Part 3: Alternatives to the Boronic Acid Moiety

While boronic acids are workhorses, they can have drawbacks, including potential instability (protodeboronation) and off-target effects.[8] In such cases, bioisosteric replacement of the reactive group itself is a valid strategy.

Common Alternatives:

  • Alternative 3A: Potassium Trifluoroborate Salts: (e.g., Potassium (4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)trifluoroborate). These are crystalline, air-stable solids with a long shelf-life. They are less prone to protodeboronation and often require slightly different reaction conditions (e.g., a phase-transfer catalyst or aqueous base to hydrolyze the salt in situ).

  • Alternative 3B: Boronate Esters: (e.g., 2-(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The pinacol ester is the most common protecting group for boronic acids. These reagents are significantly less polar and more stable to chromatography than free boronic acids. They are often the direct product of borylation reactions and can be used directly in Suzuki couplings.

Comparative Performance Data
Reagent TypeShelf StabilityEase of HandlingSuzuki Conditions
Boronic Acid ModerateMoisture sensitiveStandard (Base, Pd catalyst)
Trifluoroborate HighExcellent, non-hygroscopicRequires hydrolysis (e.g., K₂CO₃, H₂O)
Boronate Ester HighGood, less polarStandard, sometimes slower
Modified Protocol for Potassium Trifluoroborate Salts (Alternative 3A)

Steps 1-3 are modified as follows:

  • Reagent Preparation: To a 25 mL microwave vial, add 2-chloro-4-aminopyrimidine (1.0 mmol, 1.0 eq), potassium (4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)trifluoroborate (1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent and Degassing: Add a degassed mixture of 2-butanol (10 mL) and water (1 mL). Seal the vial. ...continue with reaction, workup, and purification as before. The use of a more active catalyst system like SPhos is common for activating the more robust C-F bond of the trifluoroborate.

Decision Framework for Reagent Selection

Choosing the right building block is a multi-parameter optimization problem. The following framework can guide the decision-making process based on the specific challenges encountered during drug development.

Decision_Tree start Project Goal? solubility Improve Solubility? start->solubility Physicochemical Properties metabolism Improve Metabolic Stability? start->metabolism Pharmacokinetics reactivity Improve Handling or Reactivity? start->reactivity Synthetic Chemistry sol_alt Consider Side-Chain Analogs: - Morpholino (1B) - Hydroxy (1C) solubility->sol_alt Yes met_alt Consider Ring Analogs: - Di-fluoro (2C) - Chloro (2B) metabolism->met_alt Yes reac_alt Consider Boron Analogs: - Trifluoroborate (3A) - Boronate Ester (3B) reactivity->reac_alt Yes

Caption: Decision tree for selecting an appropriate boronic acid alternative.

Conclusion

This compound is an expertly designed chemical tool, but it is not a universal solution. A thorough understanding of its constituent parts allows medicinal chemists to rationally select or design alternatives to overcome specific project hurdles. Modifying the solubilizing side-chain provides a direct handle on physicochemical properties and target engagement. Altering the phenyl ring's substitution pattern is a powerful method for tuning chemical reactivity and blocking metabolic pathways. Finally, employing alternative boron reagents like trifluoroborates or boronate esters can solve challenges related to reagent stability and handling. By using the comparative data and protocols in this guide, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable drug candidate.

References

  • MySkinRecipes. (4-(2-(Cyclohexylamino)ethoxy) -3-fluorophenyl)boronic acid. [Link]

  • Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

  • MDPI. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • Yang, W., et al. (2006). Biological and Medicinal Applications of Boronic Acids. ResearchGate. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. PubMed. [Link]

  • PubMed Central. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. [Link]

  • National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ResearchGate. (2012). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

  • ResearchGate. Boronic acids as a bioisostere of carbonyl compounds and their interactions with biological nucleophiles. [Link]

  • RSC Medicinal Chemistry. (2023). TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • eScholarship@McGill. (2018). Design and Discovery of Boronic Acid Drugs. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Dr.Oracle. What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. [Link]

  • Cefic-Lri. (2022). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Kong, Y., et al. (2005). Structure-based discovery of a boronic acid bioisostere of combretastatin A-4. PubMed. [Link]

  • Pharmaffiliates. 2-Methoxypyridine-3-boronic acid hydrate. [Link]

  • RSC Publishing. (2010). Fluoride protects boronic acids in the copper(i)-mediated click reaction. [Link]

  • National Institutes of Health. (2006). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. [Link]

  • PubMed Central. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. [Link]

  • ResearchGate. (2020). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Niche Building Block

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its structural features—a fluorinated phenyl ring for modulating electronic properties and metabolic stability, a dimethylaminoethoxy side chain for enhancing solubility and potential receptor interactions, and the versatile boronic acid moiety—make it a valuable precursor, particularly in Suzuki-Miyaura cross-coupling reactions.[1]

However, the synthetic utility of this reagent is directly contingent on its purity. The presence of even minor impurities can have cascading effects on subsequent reactions, leading to reduced yields, the formation of complex side-products, and challenges in purification. In a drug development context, unidentified impurities can introduce toxicological risks, making rigorous purity assessment not just a matter of good science, but a critical component of regulatory compliance.[2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive purity assessment of this specific boronic acid, ensuring that researchers can proceed with confidence in their synthetic endeavors.

Understanding the Impurity Profile of Boronic Acids

Before delving into analytical protocols, it is crucial to understand the types of impurities commonly associated with arylboronic acids. The quality of commercially available batches can vary significantly, and it's not uncommon for stated purities of >97% to be inaccurate upon rigorous analysis.[3]

Common Impurities Include:

  • Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] While this is a reversible equilibrium, the presence of both the monomer and trimer can complicate analytical techniques like NMR and Mass Spectrometry, leading to multiple signals for the same compound.

  • Protodeborylation Products: The carbon-boron bond can be susceptible to cleavage, particularly in the presence of acid or base, resulting in the corresponding fluoro-aromatic compound without the boronic acid group.[3]

  • Starting Materials & Reagents: Residuals from the synthesis, such as halogenated precursors or organolithium reagents, may be present.

  • Oxidation/Polymerization Products: Boronic acids can be prone to oxidation and polymerization, leading to baseline noise and unidentifiable peaks in chromatograms.[3]

This inherent instability and reactivity profile necessitates a multi-pronged analytical approach for a true purity assessment.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture of purity. A self-validating system relies on the orthogonal strengths of several methods. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

G cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Impurity Identification cluster_3 Final Assessment Receipt Sample Receipt & Visual Inspection Solubility Solubility Testing (e.g., DMSO, MeOH, ACN) Receipt->Solubility NMR NMR Spectroscopy (¹H, ¹⁹F, ¹¹B, qNMR) Solubility->NMR HPLC HPLC-UV/PDA Analysis (% Area Purity) Solubility->HPLC Consolidate Data Consolidation NMR->Consolidate LCMS LC-MS Analysis (Impurity ID by m/z) HPLC->LCMS Investigate unknown peaks HPLC->Consolidate LCMS->Consolidate Report Final Purity Assignment & Report Consolidate->Report G cluster_0 Preparation cluster_1 Instrumentation cluster_2 Execution & Analysis SamplePrep Prepare Sample (1 mg/mL in 50:50 ACN:H₂O) Inject Inject Sample (1-5 µL) SamplePrep->Inject MobilePhase Prepare Mobile Phases A: 10mM NH₄OAc in H₂O B: Acetonitrile HPLC HPLC System with PDA Detector MobilePhase->HPLC Column C18 Column (e.g., Acquity BEH C18) Column->HPLC Gradient Run Gradient Elution (e.g., 5-95% B over 10 min) Inject->Gradient Detect Monitor at 254 nm & Collect PDA Data Gradient->Detect Integrate Integrate Peaks & Calculate % Area Detect->Integrate

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core motifs in numerous pharmaceuticals and advanced materials.[1][2] The judicious selection of the boronic acid coupling partner is critical, profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura reactions, offering mechanistic insights and practical, data-driven guidance for your synthetic endeavors.

The Strategic Value of Fluorine in Drug Discovery

The introduction of fluorine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Consequently, the synthesis of fluorinated biaryl scaffolds is of paramount importance in modern medicinal chemistry.[3]

Mechanistic Considerations: The Electronic Influence of Fluorine

The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role, particularly in the often rate-determining transmetalation step.

A common assumption is that the strong electron-withdrawing nature of fluorine would decrease the electron density of the aromatic ring, thereby slowing down the transmetalation process. However, experimental evidence reveals a more complex and nuanced reality. While the presence of a single fluorine atom can sometimes lead to slightly lower reactivity compared to its non-fluorinated counterpart, polyfluorination, especially at the ortho position, has been shown to dramatically accelerate the reaction.[4]

Kinetic studies have demonstrated that polyfluorophenylboronic acids can react up to 150 times faster than simple phenylboronic acid.[4] This enhanced reactivity is attributed to an increased Lewis acidity of the boron center in fluorinated analogs, which facilitates the formation of the boronate species, a key intermediate in the transmetalation step.[4][5] Furthermore, the interaction of fluoride ions, often present in the reaction medium from the base (e.g., CsF, KF), can play a multifaceted role, both promoting the reaction through the formation of highly reactive palladium fluoride complexes and potentially sequestering the boronic acid as an unreactive trifluoroborate species.[6]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Fluorinated vs. Non-Fluorinated Phenylboronic Acids

While direct, side-by-side comparative studies under identical conditions are not always readily available in the literature, we can infer performance trends from existing data. The following tables summarize representative yields and reaction conditions for the coupling of various aryl halides with both fluorinated and non-fluorinated phenylboronic acids.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Phenylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95[3]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~98[3]
Phenylboronic acid4-ChloroanisolePrecatalyst 11 (2)K₃PO₄THF/H₂ORT<0.5~95[4]
2,4,6-Trifluorophenylboronic acid4-ChloroanisolePrecatalyst 13 (2)K₃PO₄THF/H₂ORT<0.593[4]
Phenylboronic acid5-IodovanillinPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/EtOH502Not specified[7]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (1)K₂CO₃DMF/H₂O75Not specified98[No source found]

Note: Direct comparison of yields is challenging due to variations in reaction conditions, substrates, and catalyst systems.

The data suggests that while non-fluorinated phenylboronic acid provides excellent yields, fluorinated counterparts, particularly polyfluorinated ones, can achieve comparable or even slightly higher yields, often with remarkably fast reaction times.[3][4]

Diagram 2: Experimental Workflow for Comparative Suzuki Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents degas Degas with Inert Gas (e.g., Argon) reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are detailed, self-validating protocols for a comparative Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies and can be adapted for a range of substrates.[7]

Protocol 1: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Coupling of 4-Bromoanisole with 4-Fluorophenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 4-Fluorophenylboronic acid (1.2 mmol, 168 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Follow the same procedure as outlined in Protocol 1, substituting 4-fluorophenylboronic acid for phenylboronic acid.

  • The reaction progress should be monitored, as reaction times may vary. In some cases, fluorinated analogs may react faster.

Conclusion

The choice between a fluorinated and a non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling is not merely a matter of substrate availability but a strategic decision that can impact reaction kinetics and efficiency. While the inductive effect of fluorine can be complex, evidence suggests that fluorinated phenylboronic acids, particularly polyfluorinated derivatives, are highly effective coupling partners, often leading to excellent yields in shorter reaction times. Understanding the underlying mechanistic principles allows for the rational design of reaction conditions to achieve the desired synthetic outcomes, a critical aspect in the fast-paced environment of drug discovery and development.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

  • Cedeño, D. L., & Cárdenas, D. J. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 18(26), 8094-8102. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. Retrieved from [Link]

  • Vallejo, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(10), 3251–3264. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Retrieved from [Link]

  • Sahoo, H. P., & Sahoo, S. (2020). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. SN Applied Sciences, 2(12), 2095. Retrieved from [Link]

  • Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(12), 7434-7443. Retrieved from [Link]

  • Bak, A., et al. (2018). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. Retrieved from [Link]

  • Mondal, P., & Bora, U. (2018). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 8(31), 17189-17195. Retrieved from [Link]

  • Zare, M., & Al-Awadi, N. A. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 221-230. Retrieved from [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2316-2325. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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A Senior Application Scientist's Guide to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid: A Comparative Benchmark for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, and the choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and downstream purification ease. This guide provides an in-depth technical comparison of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid , benchmarking its performance against structurally similar and commonly employed reagents. The insights presented herein are grounded in established mechanistic principles and supported by representative experimental data to aid in the rational selection of reagents for complex molecule synthesis.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] Its significance in pharmaceutical and materials science is underscored by its tolerance of a wide array of functional groups and its general reliability. The electronic and steric nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's kinetics, particularly in the often rate-determining transmetalation step.

This compound is a uniquely functionalized reagent. Its structure incorporates three key features that can influence its performance in Suzuki-Miyaura coupling:

  • An ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can modulate the acidity of the boronic acid and the electronic density of the phenyl ring.

  • A para-Dimethylaminoethoxy Group: This substituent is expected to have a dual role. The alkoxy group is electron-donating, which can positively influence the transmetalation step.[1] The terminal dimethylamino group can enhance the solubility of the reagent and its derivatives in a variety of solvents and may also play a role in modulating the electronic properties of the system.

  • The Boronic Acid Moiety: The lability of the C-B bond is central to the transmetalation process.

This guide will compare the performance of this multifaceted reagent with two simpler, yet widely used, boronic acids: 4-Fluorophenylboronic acid and 4-Methoxyphenylboronic acid . This comparison will illuminate the distinct advantages conferred by the unique substitution pattern of our target molecule.

Mechanistic Considerations: The Role of Substituents in the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the impact of substituents on the boronic acid. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)2 / Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (e.g., K2CO3, 2.0 equiv) in a reaction vessel. degas Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and degassed solvent (e.g., Dioxane/Water). degas->catalyst heat Heat the reaction mixture with stirring (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). cool->extract dry Dry the combined organic layers (e.g., over Na2SO4) and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 mmol, 2 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

This compound emerges as a highly promising reagent for Suzuki-Miyaura cross-coupling reactions, particularly in the context of drug discovery and the synthesis of complex molecular architectures. Its unique substitution pattern offers a compelling combination of activating and solubilizing properties.

Key Advantages:

  • High Reactivity: The para-alkoxy group is expected to promote high coupling yields.

  • Enhanced Solubility: The dimethylaminoethoxy side chain improves the solubility profile of the reagent and its coupled products, simplifying reaction setup and purification.

  • Structural Diversity: The presence of the fluoro-substituent provides a handle for further functionalization and introduces a common motif in medicinal chemistry.

For researchers seeking to synthesize novel biaryl compounds, especially those with challenging solubility profiles, This compound represents a superior alternative to simpler reagents like 4-fluorophenylboronic acid and offers practical advantages over highly activated but potentially less soluble reagents like 4-methoxyphenylboronic acid. The judicious application of this reagent, guided by the mechanistic principles and experimental protocols outlined in this guide, can significantly enhance the efficiency and success of synthetic endeavors.

References

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. [Link]

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Malaysian Journal of Chemistry. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]

  • PubChem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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